Product packaging for Isofetamid(Cat. No.:CAS No. 875915-78-9)

Isofetamid

Katalognummer: B3026465
CAS-Nummer: 875915-78-9
Molekulargewicht: 359.5 g/mol
InChI-Schlüssel: WMKZDPFZIZQROT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Isofetamid is an aromatic amide obtained by formal condensation of the carboxy group of 3-methylthiophene-2-carboxylic acid with the amino group of 2-amino-1-(4-isopropoxy-2-methylphenyl)-2-methylpropan-1-one. It has a role as an EC 1.3.5.1 [succinate dehydrogenase (quinone)] inhibitor and an antifungal agrochemical. It is an aromatic ether, an aromatic amide, a member of thiophenes, an aromatic ketone and an amide fungicide.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H25NO3S B3026465 Isofetamid CAS No. 875915-78-9

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-methyl-N-[2-methyl-1-(2-methyl-4-propan-2-yloxyphenyl)-1-oxopropan-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3S/c1-12(2)24-15-7-8-16(14(4)11-15)18(22)20(5,6)21-19(23)17-13(3)9-10-25-17/h7-12H,1-6H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMKZDPFZIZQROT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)NC(C)(C)C(=O)C2=C(C=C(C=C2)OC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50893848
Record name Isofetamid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875915-78-9
Record name Isofetamid
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Record name Isofetamid
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Record name Isofetamid
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Record name 3-methyl-N-[2-methyl-1-(2-methyl-4-propan-2-yloxyphenyl)-1-oxopropan-2-yl]thiophene-2-carboxamide
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Record name ISOFETAMID
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Isofetamid on Fungal Respiration

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Isofetamid is a novel succinate dehydrogenase inhibitor (SDHI) fungicide, classified under FRAC Code 7, with a unique chemical structure belonging to the phenyl-oxo-ethyl thiophene amide group.[1][2] This structural distinction confers high efficacy against a broad spectrum of Ascomycete fungi, including strains that have developed resistance to other SDHI fungicides.[1][2] Its primary mode of action is the targeted inhibition of Complex II (succinate dehydrogenase) in the mitochondrial respiratory chain. This disruption of the electron transport chain leads to a cessation of ATP synthesis and vital metabolic functions, ultimately resulting in fungal cell death.[1][3][4] This document provides a comprehensive overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the pertinent biochemical pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Succinate Dehydrogenase (Complex II)

This compound's fungicidal activity stems from its specific inhibition of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, a critical component of both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain (ETC).[1][3][4]

The SDH enzyme is a heterotetrameric protein complex composed of four subunits (SdhA, SdhB, SdhC, and SdhD).[5][6][7]

  • SdhA and SdhB: These two subunits form the catalytic core. SdhA contains the binding site for succinate and a covalently bound flavin adenine dinucleotide (FAD) cofactor. SdhB contains three iron-sulfur clusters that are essential for electron transfer.

  • SdhC and SdhD: These are transmembrane subunits that anchor the complex to the inner mitochondrial membrane and form the ubiquinone (Coenzyme Q) binding pocket.

This compound acts by binding to the ubiquinone binding site within Complex II, thereby blocking the transfer of electrons from succinate to ubiquinone.[8] This blockage has two major consequences for the fungal cell:

  • Inhibition of ATP Synthesis: The electron transport chain is the primary mechanism for generating the proton gradient necessary for ATP synthesis through oxidative phosphorylation. By halting electron flow at Complex II, this compound effectively cripples the cell's energy production.[1][9]

  • Disruption of Metabolic Pathways: The TCA cycle is a central hub for cellular metabolism, providing precursors for the synthesis of amino acids, lipids, and other essential molecules. The inhibition of SDH leads to an accumulation of succinate and a depletion of downstream metabolites, thereby disrupting these vital biosynthetic pathways.[1][9]

The unique molecular flexibility of this compound's phenyl-oxo-ethyl thiophene amide structure is thought to be responsible for its ability to bind effectively to the SDH enzyme, even in fungal isolates with mutations in the SdhB subunit (e.g., H272R and H272Y) that confer resistance to other SDHI fungicides.[1][2]

Quantitative Data: Efficacy of this compound

The efficacy of this compound has been quantified against a variety of fungal pathogens, demonstrating its potent inhibitory activity.

Table 1: In Vitro Efficacy of this compound Against Various Fungal Pathogens
Fungal SpeciesAssay TypeEC50 / IC50 (µg/mL)Reference
Botrytis cinereaMycelial Growth0.006[2]
Botrytis cinereaConidial Germination0.4[2]
Botrytis cinereaGerm Tube Elongation0.02[2]
Botrytis cinereaAppressorium Formation0.04[2]
Various AscomycetesMycelial Growth<1[1]
Various BasidiomycetesMycelial Growth>50[1]
Various OomycetesMycelial Growth>50[1]
Botrytis cinerea (Wild Type)Mycelial Growth0.098[3][10]
Botrytis cinerea (N230I mutation)Mycelial Growth3.04[3][10]
Botrytis cinerea (P225F mutation)Mycelial Growth>500[3][10]
Botrytis cinerea MitochondriaSuccinate-cytochrome c oxidoreductase activity0.0010[11]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Mycelial Growth Inhibition Assay

This assay determines the concentration of a fungicide required to inhibit the growth of a fungal mycelium by 50% (EC50).

Materials:

  • Potato Dextrose Agar (PDA) medium

  • Sterile Petri dishes (90 mm)

  • Fungal cultures of interest

  • This compound stock solution (e.g., 400 g/L suspension concentrate)

  • Sterile distilled water

  • Sterile cork borer (4 mm diameter)

  • Incubator

Procedure:

  • Prepare a dilution series of this compound in molten PDA to achieve the desired final concentrations. A solvent control (without this compound) should also be prepared.

  • Pour the amended and control PDA into sterile Petri dishes and allow them to solidify.

  • Using a sterile cork borer, cut mycelial plugs from the actively growing edge of a 3-5 day old fungal culture.[12]

  • Place a single mycelial plug in the center of each Petri dish.

  • Incubate the plates at a suitable temperature for the test fungus (e.g., 20-28°C) in the dark.[12][13]

  • After a defined incubation period (e.g., 2-14 days), measure the diameter of the fungal colony in two perpendicular directions.[1][14]

  • Calculate the percentage inhibition of mycelial growth for each concentration using the following formula:

    • Inhibition (%) = [(Diameter of control colony - Diameter of treated colony) / Diameter of control colony] x 100

  • The EC50 value is then determined by plotting the percentage inhibition against the logarithm of the this compound concentration and performing a regression analysis.

Succinate-Cytochrome c Oxidoreductase (Complex II + III) Activity Assay

This assay measures the enzymatic activity of Complexes II and III of the mitochondrial electron transport chain.

Materials:

  • Isolated fungal mitochondria

  • Potassium phosphate buffer (e.g., 50 mM, pH 7.6)

  • Succinate solution (e.g., 20 mM)

  • Decylubiquinone (electron acceptor)

  • 2,6-dichlorophenolindophenol (DCPIP) (e.g., 0.05 mM)

  • Sodium azide (NaN3) (e.g., 3 mM) to inhibit Complex IV

  • This compound stock solution

  • Spectrophotometer

Procedure:

  • Isolate mitochondria from the fungal species of interest using standard cell fractionation techniques.

  • Prepare a reaction mixture containing potassium phosphate buffer, succinate, EDTA, DCPIP, and decylubiquinone.[15]

  • Add the desired concentrations of this compound to the reaction mixture. A control with no inhibitor should also be prepared.

  • Initiate the reaction by adding the isolated mitochondria.

  • Monitor the reduction of DCPIP by measuring the decrease in absorbance at 600 nm over time using a spectrophotometer.

  • The rate of the reaction is proportional to the succinate-cytochrome c oxidoreductase activity.

  • Calculate the percentage inhibition for each this compound concentration and determine the IC50 value.

Visualizations

Signaling Pathway: Mitochondrial Electron Transport Chain

Mitochondrial_ETC cluster_Matrix Mitochondrial Matrix cluster_IMM Inner Mitochondrial Membrane cluster_IMS Intermembrane Space Succinate Succinate Fumarate Fumarate ComplexII Complex II Succinate Dehydrogenase Succinate->ComplexII e- NADH NADH NAD NAD+ ComplexI Complex I NADH Dehydrogenase NADH->ComplexI e- Q Coenzyme Q ComplexI->Q e- H_ions_IMS H+ ComplexI->H_ions_IMS H+ ComplexII->Q Inhibited by This compound ComplexIII Complex III Cytochrome bc1 CytC Cytochrome c ComplexIII->CytC e- ComplexIII->H_ions_IMS H+ ComplexIV Complex IV Cytochrome c Oxidase ComplexIV->H_ions_IMS H+ ComplexIV->O2 e- ATP_Synthase Complex V ATP Synthase ATP ATP ATP_Synthase->ATP Q->ComplexIII e- CytC->ComplexIV e- H_ions_IMS->ATP_Synthase H+ O2->H2O + 2H+ ADP_Pi ADP + Pi ADP_Pi->ATP_Synthase

Caption: Mitochondrial electron transport chain and the inhibitory action of this compound on Complex II.

Experimental Workflow: Characterizing this compound's Mechanism of Action

Experimental_Workflow cluster_invitro In Vitro Studies cluster_biochemical Biochemical Assays cluster_molecular Molecular Analysis phenotypic_screening Phenotypic Screening (Mycelial Growth Inhibition) determine_ec50 Determine EC50 Values phenotypic_screening->determine_ec50 infection_process Inhibition of Infection Stages (Germination, Appressoria) phenotypic_screening->infection_process mitochondria_isolation Mitochondria Isolation determine_ec50->mitochondria_isolation resistance_selection Selection of Resistant Mutants determine_ec50->resistance_selection respiration_assay Oxygen Consumption Assay mitochondria_isolation->respiration_assay enzyme_assay Succinate Dehydrogenase Activity Assay mitochondria_isolation->enzyme_assay determine_ic50 Determine IC50 Values enzyme_assay->determine_ic50 conclusion Conclusion: This compound is a potent SDHI effective against resistant strains determine_ic50->conclusion sdh_sequencing Sequencing of sdh Genes resistance_selection->sdh_sequencing mutation_analysis Analysis of Mutations (e.g., SdhB subunit) sdh_sequencing->mutation_analysis mutation_analysis->conclusion

Caption: Experimental workflow for elucidating the mechanism of action of this compound.

Conclusion

This compound represents a significant advancement in the management of fungal diseases, particularly those caused by Ascomycetes. Its unique chemical structure and resulting molecular flexibility allow for potent inhibition of the succinate dehydrogenase enzyme (Complex II) in the mitochondrial respiratory chain. This targeted action disrupts cellular energy production and essential metabolic pathways, leading to effective fungal control. Notably, this compound maintains its efficacy against many fungal isolates that have developed resistance to other SDHI fungicides, making it a valuable tool for resistance management strategies in modern agriculture. The data and protocols presented in this guide provide a detailed technical foundation for understanding and further investigating the fungicidal properties of this compound.

References

Isofetamid: A Technical Guide to its Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isofetamid is a novel fungicide belonging to the succinate dehydrogenase inhibitor (SDHI) class, categorized under FRAC code 7.[1][2] Developed by Ishihara Sangyo Kaisha, Ltd., it represents a significant advancement in the management of fungal pathogens, particularly those that have developed resistance to other SDHI fungicides.[1][3] Its unique phenyl-oxo-ethyl thiophene amide chemical structure provides a flexible molecular configuration, allowing it to effectively bind to the target enzyme even in resistant fungal isolates.[1] This document provides a comprehensive overview of the chemical properties, synthesis, and biological activity of this compound.

Chemical Structure and Properties

This compound is chemically identified as N-[1,1-dimethyl-2-[2-methyl-4-(1-methylethoxy)phenyl]-2-oxoethyl]-3-methyl-2-thiophenecarboxamide.[4][5] It is an aromatic amide derived from the formal condensation of the carboxy group of 3-methylthiophene-2-carboxylic acid with the amino group of 2-amino-1-(4-isopropoxy-2-methylphenyl)-2-methylpropan-1-one.[5][6]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C20H25NO3S[5][7]
Molecular Weight 359.48 g/mol [5][7]
Appearance White crystalline powder[7]
Melting Point 103.5 – 105.0 °C[7]
Vapour Pressure 4.2 × 10-7 Pa at 25 °C[7]
Octanol/Water Partition Coefficient (log Pow) 2.5[7]
CAS Registry Number 875915-78-9[5][7]

Synthesis of this compound

The synthesis of this compound originates from m-cresol.[3] The process involves a multi-step chemical reaction to form the phenethylamine moiety, which is then amidated to yield the final product.[3]

The key steps in the synthesis are:

  • Friedel-Crafts Acylation of m-cresol.[3]

  • Etherification of the resulting phenol function.[3]

  • α-ketobromination .[3]

  • Bromo-azido exchange .[3]

  • Azide reduction to form the this compound amine intermediate.[3]

  • Amidation of the amine intermediate with 3-methylthiophene-2-carbonylchloride to produce this compound.[3]

Isofetamid_Synthesis A m-cresol B Friedel-Crafts Acylation A->B C Intermediate 20 B->C D Etherification C->D E Intermediate 21 D->E F α-ketobromination E->F G Intermediate 22 F->G H Bromo-azido exchange G->H I Intermediate 23 H->I J Azide reduction I->J K This compound amine (24) J->K M Amidation K->M L 3-methylthiophene-2-carbonylchloride (25) L->M N This compound (III) M->N Mode_of_Action cluster_Mitochondrion Fungal Mitochondrion cluster_ETC Electron Transport Chain cluster_Krebs Krebs Cycle C1 Complex I C3 Complex III C1->C3 C2 Complex II (SDH) C2->C3 ATP_Synthase ATP Synthase Fumarate Fumarate C2->Fumarate C4 Complex IV C3->C4 C4->ATP_Synthase ATP ATP (Energy) ATP_Synthase->ATP Produces Succinate Succinate Succinate->C2 Metabolites Amino Acids, Lipids, Fatty Acids Fumarate->Metabolites Synthesis This compound This compound This compound->C2 Inhibits Experimental_Workflow A Prepare this compound stock solution in DMSO B Prepare serial dilutions A->B C Add dilutions to molten PSA medium B->C D Pour into Petri dishes C->D E Inoculate with fungal mycelial plug D->E F Incubate at 20°C for 3 days E->F G Measure colony diameter F->G H Calculate % inhibition and EC50 G->H

References

Isofetamid's Fungicidal Spectrum Against Ascomycetes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isofetamid is a broad-spectrum fungicide belonging to the succinate dehydrogenase inhibitor (SDHI) class, categorized under FRAC (Fungicide Resistance Action Committee) Code 7.[1][2] Developed by Ishihara Sangyo Kaisha, Ltd., this compound has demonstrated high efficacy against a wide range of fungal pathogens, particularly those within the phylum Ascomycota.[1][3] Its unique chemical structure, a phenyl-oxo-ethyl thiophene amide, confers effectiveness against fungal isolates that have developed resistance to other SDHI fungicides.[1] This technical guide provides an in-depth overview of this compound's fungicidal spectrum against Ascomycetes, detailing its mechanism of action, efficacy data, and relevant experimental protocols.

Mechanism of Action

This compound's primary mode of action is the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial respiratory chain.[1][2][4] This enzyme is a critical component of two essential metabolic pathways in fungi:

  • Cellular Respiration: The SDH enzyme is a key component of the electron transport chain, which is responsible for the production of ATP, the primary energy currency of the cell.

  • Tricarboxylic Acid (TCA) Cycle: The SDH enzyme catalyzes the oxidation of succinate to fumarate in the TCA cycle, a central pathway for the synthesis of amino acids, lipids, and fatty acids.

By binding to the ubiquinone-binding (Qp) site of the SDH enzyme, this compound disrupts the electron transport chain, thereby inhibiting ATP production and interfering with the synthesis of essential cellular components.[5][6] This dual impact on fungal metabolism leads to the cessation of growth and, ultimately, cell death. This compound's flexible molecular structure is hypothesized to allow it to bind effectively even to mutated SDH enzymes that confer resistance to other, more rigid SDHI fungicides.[1]

cluster_mitochondrion Mitochondrial Inner Membrane cluster_cell Fungal Cell This compound This compound sdh Succinate Dehydrogenase (Complex II) This compound->sdh Inhibits This compound->sdh fumarate Fumarate sdh->fumarate Product etc Electron Transport Chain sdh->etc e- transfer growth Fungal Growth & Proliferation succinate Succinate succinate->sdh Substrate tca TCA Cycle fumarate->tca atp ATP Synthesis etc->atp atp->growth tca->growth

Caption: Mechanism of action of this compound in Ascomycetes.

Quantitative Efficacy Data

The fungicidal activity of this compound has been quantified against a broad range of Ascomycetes. The following tables summarize the effective concentration required to inhibit 50% of mycelial growth (EC₅₀) for various fungal species.

Table 1: In Vitro Mycelial Growth Inhibition of Various Ascomycetes by this compound

Fungal SpeciesCommon DiseaseEC₅₀ (µg/mL)Reference
Alternaria alternata (apple pathotype)Alternaria leaf blotch0.99[3]
Alternaria alternata (Japanese pear pathotype)Alternaria leaf spot0.99[3]
Alternaria brassicicolaBlack spot of crucifers0.51[3]
Alternaria solaniEarly blight of potato and tomato0.02[3]
Botrytis alliiNeck rot of onion0.22[3]
Botrytis cinereaGray mold0.10[3]
Botrytis squamosaLeaf blight of onion0.74[3]
Botrytis tulipaeTulip fire0.36[3]
Claviceps virensFalse smut of rice0.12[3]
Cochliobolus miyabeanusBrown spot of rice0.79[3]
Corynespora cassiicolaTarget spot0.35[3]
Monilinia maliApple blossom blight0.19[3]
Mycosphaerella melonisGummy stem blight0.65[3]
Mycovellosiella nattrassiiLeaf mold0.66[3]
Phoma lingamBlackleg of crucifers0.07[3]
Pyrenophora gramineaBarley stripe0.26[3]
Rhynchosporium secalisScald of barley and rye0.91[3]
Sclerotinia minorSclerotinia rot0.03[3]
Sclerotinia sclerotiorumWhite mold0.01[3]
Sclerotinia trifoliorumClover rot0.01[3]
Septoria nodorumGlume blotch of wheat0.47[3]
Sphaerulina oryzinaNarrow brown leaf spot of rice0.45[3]
Stromatinia cepivoraWhite rot of onion0.01[3]
Trichoderma sp.-0.41[3]
Venturia inaequalisApple scab0.79[3]

Table 2: Efficacy of this compound Against Various Stages of Botrytis cinerea Infection

Infection StageEC₅₀ (µg/mL)Reference
Conidial Germination0.4[3]
Germ Tube Elongation0.02[3]
Appressorium Formation0.04[3]
Mycelial Growth0.006[3]

Table 3: Preventive Efficacy of this compound Against Various Cucumber Diseases in Pot Tests

DiseasePathogenThis compound Concentration (µg/mL) for >90% ControlReference
Gray MoldBotrytis cinerea33.3[7]
Powdery MildewPodosphaera xanthii8.3[7]
Corynespora Leaf SpotCorynespora cassiicola33.3[7]
Stem RotSclerotinia sclerotiorum8.3[7]

Experimental Protocols

Antifungal Spectrum Assay (Mycelial Growth Inhibition)

This protocol is used to determine the in vitro efficacy of this compound against a range of fungal pathogens.

a. Fungal Cultures:

  • Thirty plant pathogenic fungi are maintained on potato sucrose agar (PSA) medium at 20°C in the dark.[3]

b. Preparation of Fungicide-Amended Media:

  • A stock solution of this compound suspension concentrate (SC) (400 g/L) is prepared.[3]

  • Serial dilutions of this compound are made and added to molten PSA medium to achieve a range of final concentrations.

c. Inoculation and Incubation:

  • Mycelial discs (4 mm in diameter) are taken from the actively growing margin of a fungal colony on PSA.[3]

  • A single mycelial disc is placed at the center of each petri dish containing the fungicide-amended or control (no fungicide) PSA medium.[3]

  • The plates are incubated at 20°C for a period of 2 to 14 days, depending on the growth rate of the fungus.[3]

d. Data Analysis:

  • The radial mycelial growth is measured in two perpendicular directions.

  • The percentage of growth inhibition is calculated relative to the control.

  • The EC₅₀ value is determined by probit analysis of the dose-response data.

start Start prep_media Prepare Fungicide- Amended PSA Media start->prep_media inoculate Inoculate with Fungal Mycelial Disc prep_media->inoculate incubate Incubate at 20°C inoculate->incubate measure Measure Radial Mycelial Growth incubate->measure analyze Calculate % Inhibition & Determine EC50 measure->analyze end End analyze->end

Caption: Experimental workflow for mycelial growth inhibition assay.

Inhibitory Activity Against Infection Processes of Botrytis cinerea

This protocol assesses the effect of this compound on different stages of the fungal infection cycle.

a. Conidial Germination Assay:

  • Conidia of B. cinerea are harvested from sporulating cultures.

  • A conidial suspension is prepared in a suitable buffer.

  • The suspension is mixed with various concentrations of this compound.

  • Aliquots of the mixture are placed on a glass slide or in a microtiter plate and incubated under conditions conducive to germination.

  • The percentage of germinated conidia is determined microscopically after a set incubation period.

b. Germ Tube Elongation Assay:

  • This assay follows a similar procedure to the conidial germination assay.

  • After incubation, the length of the germ tubes is measured using an ocular micrometer.

  • The percentage of inhibition of germ tube elongation is calculated relative to the control.

c. Appressorium Formation Assay:

  • Conidial suspensions with different concentrations of this compound are incubated on a suitable surface that induces appressorium formation (e.g., onion epidermal strips).

  • The percentage of germinated conidia that have formed appressoria is determined microscopically.

Pot Tests for Preventive Efficacy

This protocol evaluates the protective activity of this compound against fungal diseases on host plants.

a. Plant Material and Fungal Inoculum:

  • Cucumber seedlings (e.g., cv. Sagami hanjiro) are used for gray mold, powdery mildew, and stem rot tests.[7]

  • Cucumber seedlings (e.g., cv. Natsusuzumi) are used for Corynespora leaf spot tests.[7]

  • Cultures of Botrytis cinerea, Sclerotinia sclerotiorum, and Corynespora cassiicola are maintained on PSA medium at 20°C.[7]

  • Podosphaera xanthii is maintained on cucumber plants at 20°C.[7]

b. Fungicide Application and Inoculation:

  • An this compound suspension concentrate (SC) (400 g/L) is diluted to various concentrations.[7]

  • Cucumber seedlings are sprayed on the adaxial surface of their leaves with the test solutions using a handgun sprayer.[7]

  • After the solutions have dried, the seedlings are inoculated with a spore suspension of the respective pathogen.[7]

c. Incubation and Disease Assessment:

  • The inoculated plants are maintained in a controlled environment with conditions favorable for disease development.

  • Disease severity is assessed after a specific incubation period by measuring lesion diameters or the percentage of leaf area infected.

  • The control value (percentage of disease control) is calculated based on the disease severity in the treated plants compared to the untreated control.

Conclusion

This compound exhibits a potent and broad fungicidal spectrum against a wide array of economically important Ascomycete pathogens. Its unique mode of action as a flexible SDHI provides a valuable tool for disease management, particularly in situations where resistance to other fungicides is a concern. The quantitative data and experimental protocols presented in this guide offer a comprehensive resource for researchers and professionals in the field of mycology and fungicide development. Further research into the molecular interactions between this compound and the SDH enzyme in various Ascomycetes will continue to enhance our understanding of its efficacy and inform resistance management strategies.

References

The Rise of Isofetamid: A Technical Guide to a Novel SDHI Fungicide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isofetamid, a novel succinate dehydrogenase inhibitor (SDHI) fungicide developed by Ishihara Sangyo Kaisha, Ltd., represents a significant advancement in the management of fungal diseases.[1] Classified under FRAC code 7, it exhibits a unique chemical structure—a phenyl-oxo-ethyl thiophene amide—that confers high efficacy against a broad spectrum of ascomycete fungi, including strains resistant to other SDHI fungicides.[2][3] This technical guide provides an in-depth overview of the discovery, development, mode of action, and biological properties of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.

Discovery and Development

The development of this compound (code name: IKF-5411) stemmed from a lead optimization program aimed at enhancing the weak nematicidal activity of a parent compound.[1] This research led to the synthesis of a series of compounds, ultimately identifying this compound as a potent fungicide.[1] First registered in Canada in 2014 and subsequently introduced to the global market, this compound is now a key tool for controlling diseases such as gray mold, white mold, and powdery mildew in various crops.[1][3]

Chemical Synthesis

The synthesis of this compound originates from m-cresol. The process involves a multi-step synthesis of the phenethylamine moiety, which is then amidated with 3-methylthiophene-2-carbonylchloride to yield the final product.[4]

Physicochemical and Toxicological Profile

A comprehensive understanding of the physical, chemical, and toxicological properties of a fungicide is paramount for its safe and effective use. The following tables summarize key quantitative data for this compound.

Physical and Chemical Properties
PropertyValueReference
IUPAC Name N-[1,1-dimethyl-2-(4-isopropoxy-o-tolyl)-2-oxoethyl]-3-methylthiophene-2-carboxamide[2]
CAS Registry No. 875915-78-9[5]
Molecular Formula C20H25NO3S[2]
Molecular Weight 359.48 g/mol [2]
Physical State White solid (powder)[2]
Melting Point 103.5 – 105.0 °C[5]
Vapor Pressure 4.2 x 10⁻⁷ Pa (25°C)[2]
Water Solubility 5.33 mg/L (20°C)[2]
Octanol-Water Partition Coefficient (log Kow) 2.5[1]
Toxicological Data
ParameterValueSpeciesReference
Acute Oral LD50 > 2,000 mg/kgRat[6]
Acute Dermal LD50 > 5,000 mg/kgRabbit[4]
Acute Inhalation LC50 > 2.05 mg/L (4h)Rat[4]
Skin Irritation Non-irritating[6]
Eye Irritation Minimally irritating[4]
Dermal Sensitization Not a sensitizer[6]
Ecotoxicological Data
ParameterValueSpeciesReference
Fish LC50 (96h) 2.27 mg/LRainbow Trout[4]
Daphnia magna EC50 (48h) > 4.82 mg/L[2]
Avian Acute Oral LD50 > 2,000 mg/kgBobwhite Quail[4]

Mode of Action: Inhibition of Succinate Dehydrogenase

This compound's fungicidal activity stems from its ability to inhibit succinate dehydrogenase (SDH), also known as Complex II, a crucial enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[2][3] By binding to the ubiquinone-binding site of the SDH enzyme, this compound disrupts cellular respiration, leading to a cessation of ATP production and ultimately fungal cell death.[4]

cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Matrix Mitochondrial Matrix cluster_IMS Intermembrane Space ComplexI Complex I ComplexIII Complex III H_out H+ ComplexI->H_out H+ Ubiquinone Q ComplexI->Ubiquinone e- ComplexII Complex II (SDH) ComplexII->Ubiquinone e- ComplexIV Complex IV ComplexIII->H_out H+ CytochromeC Cyt c ComplexIII->CytochromeC ComplexIV->H_out O2 O₂ ComplexIV->O2 e- ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Succinate Succinate Succinate->ComplexII e- Fumarate Fumarate Succinate->Fumarate Fumarate->Succinate NADH NADH NADH->ComplexI e- NAD NAD+ NADH->NAD NAD->NADH H_out->ATP_Synthase H+ This compound This compound This compound->ComplexII Inhibition Ubiquinone->ComplexIII e- CytochromeC->ComplexIV e- ADP ADP + Pi ADP->ATP_Synthase H2O H₂O O2->H2O

Caption: Mechanism of action of this compound on the mitochondrial respiratory chain.

The unique flexible molecular structure of this compound allows it to effectively bind to the SDH enzyme, even in fungal strains that have developed resistance to other SDHI fungicides through mutations in the SdhB subunit (e.g., H272R and H272Y).[2][4]

Biological Efficacy

This compound demonstrates a broad spectrum of activity, particularly against ascomycete fungi.[2] It inhibits various stages of the fungal life cycle, including conidial germination, germ tube elongation, appressorium formation, and mycelial growth.[3]

In Vitro Efficacy against Botrytis cinerea
Infection ProcessEC50 (µg/mL)Reference
Conidial Germination0.4[7]
Germ Tube Elongation0.02[7]
Appressorium Formation0.04[7]
Mycelial Growth0.006[7]
Preventive and Curative Activity

Greenhouse pot tests have demonstrated the high preventive and curative efficacy of this compound against various cucumber diseases.

DiseaseActivityControl Value (%) at 62.5 µg/mLReference
Cucumber Gray MoldPreventive> 90[8]
Cucumber Gray MoldCurative (Lesion Development)> 70[9]
Cucumber Gray MoldCurative (Sporulation)> 90[9]

Experimental Protocols

The following sections outline the general methodologies employed in the evaluation of this compound's fungicidal properties.

Antifungal Spectrum Assay (Mycelial Growth Inhibition)

This assay is performed to determine the range of fungal species susceptible to this compound.

  • Media Preparation: Potato sucrose agar (PSA) medium is prepared and autoclaved.[7]

  • Incorporation of Fungicide: Technical-grade this compound, dissolved in a suitable solvent like dimethyl sulfoxide (DMSO), is added to the molten PSA at various concentrations.[10]

  • Inoculation: Mycelial plugs (typically 4-5 mm in diameter) are taken from the actively growing edge of a fungal culture and placed in the center of the fungicide-amended and control PSA plates.[7][11]

  • Incubation: Plates are incubated at a controlled temperature (e.g., 20-28°C) in the dark.[7][11]

  • Data Collection: The radial growth of the fungal colony is measured at specified time intervals.[7]

  • Analysis: The percentage of mycelial growth inhibition is calculated relative to the growth on control plates. The EC50 value (the concentration that inhibits growth by 50%) is then determined.[10]

A Prepare Potato Sucrose Agar (PSA) Medium B Incorporate this compound at Various Concentrations A->B C Pour into Petri Dishes B->C D Inoculate with Fungal Mycelial Plugs C->D E Incubate at Controlled Temperature D->E F Measure Radial Mycelial Growth E->F G Calculate Percent Inhibition and EC50 F->G

Caption: Workflow for the mycelial growth inhibition assay.

Succinate Dehydrogenase (SDH) Activity Assay

This biochemical assay confirms the specific inhibitory effect of this compound on its target enzyme.

  • Mitochondria Isolation: Fungal mycelia are harvested, and mitochondria are isolated through differential centrifugation.[10]

  • Reaction Mixture: A reaction buffer containing a succinate substrate and a tetrazolium salt (e.g., nitroblue tetrazolium - NBT) as a redox indicator is prepared.[12]

  • Enzyme Reaction: The isolated mitochondria are added to the reaction mixture with and without various concentrations of this compound.[12]

  • Incubation: The reaction is incubated at a specific temperature for a set period.

  • Measurement: The activity of SDH is determined by measuring the formation of formazan (a colored product resulting from the reduction of the tetrazolium salt) spectrophotometrically.[12]

  • Analysis: The inhibitory effect of this compound is quantified by comparing the enzyme activity in the treated samples to the untreated control.

A Isolate Mitochondria from Fungal Mycelia C Add Mitochondria and this compound A->C B Prepare Reaction Mixture (Succinate + NBT) B->C D Incubate at Controlled Temperature C->D E Measure Formazan Production (Spectrophotometry) D->E F Determine SDH Inhibition E->F

Caption: Workflow for the succinate dehydrogenase (SDH) activity assay.

Conclusion

This compound is a highly effective, broad-spectrum SDHI fungicide with a unique molecular structure that provides a valuable tool for managing fungal diseases, including those caused by resistant strains. Its favorable toxicological and ecotoxicological profile, combined with its robust biological activity, makes it an important component of integrated pest management programs worldwide. Further research into its application and resistance management will continue to be crucial for its long-term success.

References

The Environmental Journey of Isofetamid: A Technical Guide to its Fate and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Isofetamid, a broad-spectrum succinate dehydrogenase inhibitor (SDHI) fungicide, plays a crucial role in managing fungal pathogens in various agricultural settings.[1][2] Understanding its environmental fate and degradation is paramount for assessing its ecological impact and ensuring its safe and effective use. This technical guide provides an in-depth analysis of the abiotic and biotic degradation pathways of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Abiotic Degradation: The Influence of Light and Water

This compound's stability is significantly influenced by environmental factors such as sunlight and water. While it is stable to hydrolysis across a range of pH values, it is susceptible to rapid degradation by photolysis in aqueous environments.

Hydrolysis

Studies have demonstrated that this compound is hydrolytically stable. In sterile aqueous buffer solutions at pH 4, 7, and 9, no significant degradation of this compound was observed.[3]

Experimental Protocol: Hydrolytic Stability

A study on the hydrolytic stability of [14C]-isofetamid was conducted in sterile aqueous buffered solutions at pH 4, 7, and 9, incubated at 50°C for 5 days.[1] The concentration of this compound and any potential degradation products were analyzed at various time points.

Diagram: Hydrolysis Experimental Workflow

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results start [14C]-Isofetamid solution Buffered this compound Solutions start->solution buffer Sterile Aqueous Buffers (pH 4, 7, 9) buffer->solution incubate Incubate at 50°C for 5 days solution->incubate sample Collect Samples at Intervals incubate->sample analyze Analyze by TLC and LSC sample->analyze end Determine Hydrolytic Stability analyze->end cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis cluster_results Results start [14C]-Isofetamid solution Buffered this compound Solution start->solution buffer Sterile Aqueous Buffer buffer->solution light Simulated Sunlight solution->light dark Dark Control solution->dark sample_light Collect Light Samples light->sample_light sample_dark Collect Dark Samples dark->sample_dark analyze Analyze by HPLC, MS, and LSC sample_light->analyze sample_dark->analyze end Determine Photodegradation Rate and Products analyze->end cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results start [14C]-Isofetamid treated_soil Treated Soil start->treated_soil soil Test Soil soil->treated_soil incubate Incubate under Aerobic Conditions treated_soil->incubate traps Volatile Traps (CO2) incubate->traps sample Collect Soil Samples incubate->sample extract Solvent Extraction sample->extract analyze Analyze Extracts and Solids (HPLC, LSC) extract->analyze end Determine Degradation Rate and Metabolite Profile analyze->end cluster_abiotic Abiotic Degradation cluster_biotic Biotic Degradation This compound This compound photoproducts Photodegradation Products This compound->photoproducts Aqueous Photolysis hp4 4HP This compound->hp4 O-dealkylation ppa PPA This compound->ppa Cleavage mtcam3 3-MTCAM This compound->mtcam3 Cleavage mineralization Mineralization (CO2) photoproducts->mineralization gptc GPTC (Plant/Thatch) hp4->gptc Glycosylation (in plants) hp4->mineralization ppa->mineralization mtcam3->mineralization cluster_application Application cluster_planting Planting & Growth cluster_harvest Harvest & Analysis cluster_assessment Assessment start [14C]-Isofetamid apply Apply to Soil start->apply soil Soil Plot soil->apply plant Plant Rotational Crops (e.g., Lettuce) apply->plant grow Grow to Maturity plant->grow harvest Harvest Crop Samples grow->harvest trr Determine Total Radioactive Residue (TRR) harvest->trr identify Identify & Quantify Residues trr->identify end Assess Residue Uptake and Establish Restrictions identify->end

References

Isofetamid's impact on beneficial insects and mites

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Impact of Isofetamid on Beneficial Insects and Mites

Introduction

This compound is a broad-spectrum fungicide belonging to the succinate dehydrogenase inhibitor (SDHI) class, categorized under FRAC (Fungicide Resistance Action Committee) Code 7.[1] Developed by Ishihara Sangyo Kaisha, Ltd., it represents a novel chemical group, the phenyl-oxo-ethyl thiophene amides.[1] this compound is utilized for the preventative and curative control of a wide range of fungal diseases, particularly those caused by Ascomycetes like Botrytis spp. and Sclerotinia spp., in crops such as fruits, vegetables, and ornamentals.[1] A key attribute highlighted in its development is its high degree of safety for non-target organisms, positioning it as a valuable tool for Integrated Pest Management (IPM) programs.[1] This guide provides a technical overview of this compound's mechanism of action, its documented effects on beneficial arthropods, and the standardized experimental protocols used to evaluate these impacts.

Mechanism of Action and Selectivity

This compound's fungicidal activity stems from its ability to disrupt cellular respiration in target fungi. It specifically inhibits the enzyme succinate dehydrogenase (SDH), also known as Complex II, a critical component of the mitochondrial electron transport chain (ETC) and the Krebs cycle.[1] By binding to the ubiquinone-binding site of the SDH enzyme, this compound blocks the oxidation of succinate to fumarate. This inhibition halts the flow of electrons to Complex III, thereby impairing the production of ATP, the primary energy currency of the cell.[1]

This targeted mode of action is highly selective. While potent against the SDH enzyme in susceptible fungi, this compound shows markedly less activity against the corresponding enzymes in oomycetes, plants, and mammals, which accounts for its low toxicity to non-target organisms at the site of action.[2]

Isofetamid_Mechanism_of_Action This compound's Inhibition of Mitochondrial Respiration cluster_krebs Krebs Cycle cluster_etc Electron Transport Chain (Inner Mitochondrial Membrane) Succinate Succinate Complex_II Complex II (Succinate Dehydrogenase) Succinate->Complex_II e⁻ Fumarate Fumarate Complex_I Complex I (NADH Dehydrogenase) Complex_III Complex III (Cytochrome c reductase) Complex_I->Complex_III e⁻ ATP_Synthase ATP Synthase NAD NAD⁺ Complex_I->NAD Complex_II->Fumarate Complex_II->Complex_III e⁻ Complex_IV Complex IV (Cytochrome c oxidase) Complex_III->Complex_IV e⁻ H2O H₂O Complex_IV->H2O ATP ATP ATP_Synthase->ATP NADH NADH NADH->Complex_I e⁻ O2 O₂ O2->Complex_IV ADP ADP + Pi ADP->ATP_Synthase This compound This compound Inhibition INHIBITION This compound->Inhibition Inhibition->Complex_II

Caption: this compound inhibits Complex II (SDH), blocking electron flow from succinate.

Ecotoxicological Impact on Beneficial Arthropods

Regulatory assessments and manufacturer data suggest that this compound has a low risk profile for most beneficial terrestrial invertebrates when used according to label directions. However, a comprehensive review of publicly available, peer-reviewed literature reveals that quantitative data is limited for many key species.

Acute Toxicity Data

Acute toxicity is typically measured as the Lethal Dose (LD50) or Lethal Rate (LR50) that causes 50% mortality in a test population over a defined period (e.g., 48 or 72 hours). The available data for key beneficial species are summarized below.

SpeciesCommon NameGuildTest TypeEndpoint (48h)Toxicity ClassificationSource(s)
Apis melliferaHoneybeePollinatorAcute OralLD50 > 30 µg a.i./beeLow Toxicity[1]
Apis melliferaHoneybeePollinatorAcute ContactLD50 > 100 µg a.i./beeLow Toxicity[1]
Aphidius rhopalosiphiParasitic WaspParasitoidLab ResidualLR50 > 1000 g a.i./haHarmless (IOBC)[3]
Typhlodromus pyriPredatory MitePredatorLab ResidualN/ALow (Qualitative)[3]
Sublethal Effects

Beyond direct mortality, pesticides can induce sublethal effects that impair the fitness and efficacy of beneficial arthropod populations.[4] These effects can manifest as:

  • Reduced Fecundity: Lowered reproductive output (e.g., fewer eggs laid).

  • Behavioral Alterations: Changes in foraging, mating, or oviposition behaviors.[4] Repellency, for instance, can reduce the time a parasitoid spends on a treated plant, thereby lowering its pest control efficacy.[5]

  • Impaired Development: Delayed development or reduced survival of larval stages.

  • Reduced Longevity: Shortened adult lifespan.

Specific, peer-reviewed studies detailing the sublethal effects of this compound on beneficial insects and mites are currently scarce in the scientific literature. While the active ingredient's high selectivity at the target site suggests that significant physiological disruption is unlikely, further research is needed to fully characterize potential behavioral or reproductive impacts.

Experimental Protocols

The evaluation of a plant protection product's impact on non-target arthropods follows a tiered testing scheme established by international bodies like the International Organisation for Biological and Integrated Control (IOBC/WPRS) and the Organisation for Economic Co-operation and Development (OECD).[6][7][8][9]

Tier 1: Laboratory "Worst-Case" Testing

Initial testing is conducted in the laboratory under "worst-case" conditions, where organisms are exposed to fresh residues on inert surfaces like glass or quartz sand.[10] This provides a maximum exposure scenario to screen for potential hazards.

Methodology: Acute Toxicity Test on Aphidius rhopalosiphi (Based on IOBC/WPRS Guidelines)[11]

  • Test Units: Ventilated glass cages or plates are used.

  • Test Substance Preparation: this compound is dissolved in a suitable solvent (e.g., acetone) and diluted with water to create the desired test concentrations.

  • Application: The test substance is sprayed onto glass plates to achieve a uniform residue deposit corresponding to a specific field application rate (e.g., 1000 g a.i./ha). A water-treated control and a toxic reference standard are included.

  • Exposure: Once the residues are dry, adult parasitoid wasps (typically <48 hours old) are introduced into the test units.[12] A food source (e.g., a honey solution) is provided.

  • Test Conditions: The units are maintained in a controlled environment (e.g., 20±2°C, 60-90% RH, 16:8 L:D photoperiod).

  • Assessments:

    • Mortality: Assessed at 24 and 48 hours. Moribund individuals (incapable of coordinated movement) are counted as dead.[12]

    • Reproduction (Sublethal Endpoint): Surviving females from each treatment are transferred to untreated, aphid-infested plants. The number of resulting mummies (parasitized aphids) is counted after approximately 10-14 days to assess any impact on reproductive capacity.[11]

  • Data Analysis: Mortality data is corrected for control mortality using Abbott's formula. The LR50 (Lethal Rate causing 50% mortality) is calculated. The effect on reproduction (ER50) is also determined. Results are classified according to IOBC categories (e.g., <30% effect = Harmless).

Tier_1_Lab_Bioassay Workflow for Tier 1 Laboratory Bioassay cluster_prep Preparation cluster_exposure Exposure Phase cluster_assessment Assessment Phase cluster_analysis Data Analysis A Prepare Test Rates (this compound, Control, Reference) B Treat Glass Plates (Uniform Spray Application) A->B C Air Dry Residues B->C D Introduce Adult Beneficials (e.g., Aphidius rhopalosiphi) C->D E Incubate in Controlled Climate (48 hours) D->E F Assess Mortality at 48h E->F G Assess Reproduction of Survivors (Transfer to untreated host plants) F->G H Calculate Corrected Mortality G->H I Determine LR50 and ER50 Values H->I J Classify Hazard (e.g., IOBC Categories) I->J

Caption: Standardized workflow for a Tier 1 laboratory toxicity and reproduction test.
Higher Tier: Aged Residue Testing

If a risk cannot be excluded from Tier 1 studies, higher-tier tests are conducted under more realistic conditions. Aged residue studies assess the toxicity of a pesticide over time as it degrades on a plant surface.[10]

Methodology: Aged Residue Test on Typhlodromus pyri (Based on IOBC/WPRS Guidelines)[13]

  • Plant Treatment: Potted plants (e.g., grapevines or bean plants) are sprayed with this compound at the maximum proposed field rate under semi-field conditions (outdoors, protected from rain).[10]

  • Residue Aging: The treated plants are maintained outdoors to allow natural degradation of the pesticide residues by sunlight and temperature.

  • Sampling: At specified intervals after treatment (e.g., 1, 3, 7, 14, and 28 days), leaves are collected from the plants.

  • Bioassay: The collected leaves are brought into the laboratory and used to construct test units. Predatory mites (T. pyri nymphs) are placed onto the treated leaf surfaces.[13]

  • Assessments: Mortality and sublethal effects (e.g., impact on egg-laying) are assessed over a 7-day exposure period.[13]

  • Data Analysis: The decline in toxicity over time is determined, often expressed as the time taken for the residue to cause less than 25% or 50% mortality (DT50 - Dissipation Time). This information helps define re-entry intervals for biological control agents after a field spray.

Aged_Residue_Study Workflow for Higher Tier Aged Residue Study cluster_sampling Time-Course Sampling cluster_bioassay Laboratory Bioassay A Spray Potted Plants with this compound (Semi-Field Conditions) B Age Residues Outdoors (Protected from rain) A->B C1 Collect Leaves (Day 1) B->C1 C2 Collect Leaves (Day 3) D Introduce Predatory Mites (e.g., Typhlodromus pyri) to leaf discs C1->D C_ellipsis ... C2->D C3 Collect Leaves (Day 7+) C3->D E Incubate and Assess Effects (Mortality & Reproduction) D->E F Analyze Data (Determine DT50/DT90 for toxicity) E->F G Refine Risk Assessment (Establish safe re-entry intervals) F->G

Caption: Workflow for determining the dissipation of residue toxicity over time.

Role in Integrated Pest Management (IPM)

IPM is an ecosystem-based strategy that focuses on the long-term prevention of pests through a combination of techniques such as biological control, habitat manipulation, and the use of resistant varieties. Chemical controls are used only when necessary and are selected to be the least disruptive to the ecosystem.

This compound's characteristics make it highly compatible with IPM programs:

  • Selectivity: Its low toxicity to key beneficial insects and mites allows it to be integrated with biological control programs.[1] By preserving populations of natural enemies, it helps maintain the agroecosystem's inherent pest suppression capabilities.

  • Resistance Management: this compound has a unique molecular structure that provides efficacy against fungal isolates that have developed resistance to other SDHI fungicides, making it a valuable tool for managing fungicide resistance.[1]

  • Broad-Spectrum Efficacy: Its effectiveness against a range of important diseases allows for targeted interventions without resorting to broader-spectrum chemicals that are more likely to harm non-target organisms.

Conclusion

This compound is a selective fungicide with a well-defined mode of action that inhibits mitochondrial respiration in target fungi. The available toxicological data from regulatory submissions indicate a low acute risk to key beneficial arthropods, including honeybees and parasitic wasps. This profile supports its use within modern IPM frameworks, where the conservation of beneficial species is paramount.

However, for researchers and drug development professionals, it is critical to note the scarcity of independent, peer-reviewed studies that quantitatively assess the full range of potential impacts. Specifically, there is a need for more publicly accessible data on its effects on a wider array of predators (e.g., Coccinellidae, Neuroptera) and detailed investigations into potential sublethal effects on arthropod behavior and reproductive fitness. Such research would provide a more complete and independently verifiable understanding of this compound's ecological profile and further solidify its role in sustainable agriculture.

References

Isofetamid: A Comprehensive Technical Guide to its Physicochemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physicochemical properties of the pure active ingredient, Isofetamid. The information is presented to support research, development, and formulation activities involving this broad-spectrum succinate dehydrogenase inhibitor (SDHI) fungicide.

Core Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of this compound.

PropertyValueReference
IUPAC Name N-[1,1-dimethyl-2-(4-isopropoxy-o-tolyl)-2-oxoethyl]-3-methylthiophene-2-carboxamide[1][2]
CAS Number 875915-78-9[1][3]
Molecular Formula C₂₀H₂₅NO₃S[1][2]
Molecular Weight 359.48 g/mol [1][2]
Melting Point 103.5 - 105.0 °C[1]
Boiling Point Decomposes at temperatures above approximately 176°C without boiling.[1]
Water Solubility 5.33 mg/L at 20 °C[1][2]
Vapor Pressure 4.2 x 10⁻⁷ Pa at 25 °C[1][2]
Octanol/Water Partition Coefficient (log P) 2.5[1]
Appearance White, crystalline powder with no discernible odor (at 99.9% purity).[1]

Mechanism of Action: Inhibition of Succinate Dehydrogenase

This compound's fungicidal activity stems from its role as a Succinate Dehydrogenase Inhibitor (SDHI). It specifically targets Complex II of the mitochondrial respiratory chain in fungi. By inhibiting the succinate dehydrogenase enzyme, this compound disrupts the electron transport chain, which is crucial for cellular respiration and energy (ATP) production. This ultimately leads to the cessation of fungal growth and development.[1][2][4]

cluster_mitochondrion Fungal Mitochondrion Succinate Succinate SDH Succinate Dehydrogenase (SDH) (Complex II) Succinate->SDH substrate Fumarate Fumarate SDH->Fumarate product ETC Electron Transport Chain SDH->ETC electrons ATP_Synthase ATP Synthase ETC->ATP_Synthase proton gradient ATP ATP (Energy) ATP_Synthase->ATP ADP ADP + Pi ADP->ATP_Synthase This compound This compound This compound->Inhibition Inhibition->SDH Inhibition

Mechanism of action of this compound.

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of this compound, based on internationally recognized guidelines.

Melting Point Determination (Capillary Method)

This protocol is adapted from OECD Guideline 102.

  • Preparation of the Sample: A small amount of finely powdered, dry this compound is introduced into a capillary tube, which is then sealed at one end. The sample is packed firmly to a height of approximately 3 mm.

  • Apparatus: A melting point apparatus consisting of a heated metal block with a calibrated thermometer or an automated instrument is used.

  • Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

  • Observation: The temperatures at which the first signs of melting are observed and at which the substance becomes completely liquid are recorded. The melting range is reported. For a pure substance like this compound, a sharp melting point is expected.

  • Replicates: The determination is performed in triplicate to ensure accuracy.

Water Solubility (Column Elution Method)

This protocol is based on OECD Guideline 105 and is suitable for substances with low water solubility like this compound.

  • Preparation of the Column: A solid support material (e.g., glass beads or silica gel) is coated with an excess of this compound. This is achieved by dissolving the active ingredient in a volatile solvent, mixing it with the support material, and then evaporating the solvent. The coated support is then packed into a column.

  • Apparatus: A thermostatically controlled column, a pump for delivering a constant flow of water, and a fraction collector are required.

  • Procedure: Distilled water is passed through the column at a slow, constant flow rate. The temperature is maintained at 20 ± 0.5 °C. The eluate is collected in successive fractions.

  • Analysis: The concentration of this compound in each fraction is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Equilibrium Determination: The concentration of this compound in the eluate will initially increase and then reach a plateau, indicating that a saturated solution is being eluted. The water solubility is calculated as the mean concentration of the fractions in the plateau region.

cluster_workflow Experimental Workflow: Water Solubility (Column Elution) start Start prep_column Prepare Column: Coat solid support with this compound start->prep_column pack_column Pack column with coated support prep_column->pack_column setup_apparatus Set up apparatus: Thermostatically controlled column, pump, fraction collector pack_column->setup_apparatus elute Elute with distilled water at a constant flow rate (20 ± 0.5 °C) setup_apparatus->elute collect_fractions Collect eluate in successive fractions elute->collect_fractions analyze Analyze this compound concentration in each fraction (e.g., HPLC) collect_fractions->analyze determine_plateau Identify concentration plateau analyze->determine_plateau calculate Calculate mean concentration of plateau fractions determine_plateau->calculate end End: Report water solubility calculate->end

References

Isofetamid CAS Registry Number 875915-78-9

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Isofetamid (CAS Registry Number: 875915-78-9)

Introduction

This compound (CAS RN: 875915-78-9) is a broad-spectrum fungicide belonging to the succinate dehydrogenase inhibitor (SDHI) class, as classified by the Fungicide Resistance Action Committee (FRAC) under code 7.[1][2][3] Developed by Ishihara Sangyo Kaisha, Ltd., it is chemically identified as N-[1,1-dimethyl-2-(4-isopropoxy-o-tolyl)-2-oxoethyl]-3-methylthiophene-2-carboxamide.[1][4] this compound represents a unique chemical group within the SDHIs, the phenyl-oxo-ethyl thiophene amides, and is notable for being the first halogen-free compound in this class marketed since 2000.[1][3][4]

This fungicide demonstrates high efficacy against a wide range of fungal pathogens, particularly those in the Ascomycetes group, such as Botrytis spp., Sclerotinia spp., and Monilinia spp.[1][3] Its mechanism of action involves the specific inhibition of Complex II (succinate dehydrogenase) in the fungal mitochondrial respiratory chain.[3][5] A key characteristic of this compound is its effectiveness against fungal isolates that have developed resistance to other SDHI fungicides, which is attributed to its unique and flexible molecular structure.[3][5] It is utilized in integrated pest management (IPM) programs due to its favorable safety profile concerning beneficial insects and mites.[3]

Physicochemical Properties

The physical and chemical characteristics of pure, technical-grade this compound are summarized below.

PropertyValueReference
CAS Registry Number 875915-78-9[2]
Molecular Formula C₂₀H₂₅NO₃S[2]
Molecular Weight 359.48 g/mol [2][6]
Appearance White, crystalline powder[2]
Melting Point 103.5 – 105.0 °C[2][6]
Vapor Pressure 4.2 × 10⁻⁷ Pa at 25 °C[2]
Water Solubility 5.33 g/L at 20 °C[6][7]
Octanol/Water Partition Coefficient (log P) 2.5[2][8]

Mechanism of Action

This compound's fungicidal activity stems from its role as a potent and specific inhibitor of succinate dehydrogenase (SDH), also known as Complex II, a critical enzyme in the mitochondrial electron transport chain (mETC) and the Krebs cycle.[3][5][9]

By binding to the ubiquinone-binding site of the SDH enzyme complex, this compound blocks the transfer of electrons from succinate to ubiquinone.[10] This inhibition has two primary consequences for the fungal cell:

  • Impaired Energy Production : The blockage of the mETC disrupts the production of ATP through oxidative phosphorylation, effectively starving the fungus of the energy required for growth and reproduction.[3][5][9]

  • Disruption of Biosynthesis : As a key enzyme in the Krebs cycle, SDH inhibition disrupts the synthesis of essential metabolites, including amino acids and lipids, which are vital for cellular functions.[3][5]

This compound is highly selective, efficiently inhibiting SDH activity in ascomycete fungi while having no significant impact on the corresponding enzymes in oomycetes, plants, or mammals, which accounts for its targeted fungicidal action and crop safety.[1][4][11]

Mechanism_of_Action cluster_etc Mitochondrial Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate C1 Complex I Q Ubiquinone (Q) C1->Q C2 Complex II (SDH) C2->Q C3 Complex III Q->C3 e- flow C4 Complex IV C3->C4 e- flow ATP_Synthase ATP Synthase (Complex V) C4->ATP_Synthase e- flow ATP ATP ATP_Synthase->ATP e- flow This compound This compound This compound->C2 Block Block->C2 Synthesis_Workflow mc m-cresol (19) s1 Friedel-Crafts Acylation mc->s1 p20 Product (20) s1->p20 s2 Etherification p20->s2 p21 Product (21) s2->p21 s3 α-ketobromination p21->s3 p22 Product (22) s3->p22 s4 Bromo-azido Exchange p22->s4 p23 Product (23) s4->p23 s5 Azide Reduction p23->s5 amine This compound Amine (24) s5->amine s6 Amidation amine->s6 acid_chloride 3-methylthiophene- 2-carbonylchloride (25) acid_chloride->s6 This compound This compound (III) s6->this compound Experimental_Workflow start Start: Active Fungal Culture inoculate Inoculate Center of Plate with Fungal Plug start->inoculate prep_stock Prepare this compound Stock Solution (in DMSO) amend_media Create Serial Dilutions in Agar (and Control) prep_stock->amend_media prep_media Prepare Molten Nutrient Agar (PDA) prep_media->amend_media plating Pour Amended Agar into Petri Dishes amend_media->plating plating->inoculate incubate Incubate at Optimal Temperature inoculate->incubate measure Measure Colony Diameters incubate->measure analyze Calculate % Inhibition and EC50 Value measure->analyze end End analyze->end

References

Isofetamid's Impact on the Mitochondrial Respiratory Chain: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Isofetamid is a broad-spectrum fungicide classified within the Succinate Dehydrogenase Inhibitors (SDHIs) group, corresponding to FRAC (Fungicide Resistance Action Committee) code 7.[1][2][3] Developed by Ishihara Sangyo Kaisha, Ltd., it belongs to a novel chemical group known as phenyl-oxo-ethyl thiophene amides.[1][2] Its primary mode of action is the targeted disruption of fungal respiration by inhibiting the enzyme succinate dehydrogenase, a critical component of the mitochondrial respiratory chain.[1][3][4] This inhibition ultimately leads to the cessation of fungal growth and reproduction.[4] this compound is particularly effective against a wide range of fungi, especially those in the Ascomycota phylum.[1]

Core Mechanism of Action: Inhibition of Complex II

The mitochondrial respiratory chain is a series of protein complexes embedded in the inner mitochondrial membrane that generates the majority of cellular ATP through oxidative phosphorylation. Complex II, also known as succinate dehydrogenase (SDH), plays a unique dual role. It is a key enzyme in the Krebs cycle, where it catalyzes the oxidation of succinate to fumarate, and it is also an integral part of the electron transport chain, transferring electrons from succinate to ubiquinone (Coenzyme Q).[1][5]

This compound exerts its fungicidal effect by specifically binding to and inhibiting the succinate dehydrogenase enzyme at the ubiquinone-binding site (Q-site).[6] This blockage disrupts the electron flow from succinate to the rest of the respiratory chain. The consequences of this inhibition are twofold:

  • Impaired Energy Production: By halting the electron transport chain at Complex II, this compound severely curtails the production of ATP, the primary energy currency of the cell.[1][4]

  • Disruption of the Krebs Cycle: The inhibition of SDH causes a bottleneck in the Krebs cycle, leading to an accumulation of succinate and a deficit of essential metabolic intermediates required for the synthesis of amino acids and lipids.[1]

This dual impact on cellular respiration and metabolism effectively starves the fungal cell of energy and essential building blocks, inhibiting all stages of its life cycle.[1]

cluster_krebs Krebs Cycle cluster_etc Electron Transport Chain (Inner Mitochondrial Membrane) cluster_Q Ubiquinone Pool (Q) Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH ComplexII Complex II Succinate Dehydrogenase (SDH) ComplexI Complex I NADH Dehydrogenase ComplexIII Complex III Cytochrome bc1 ComplexI->ComplexIII e- Q Q ComplexII:f0->ComplexIII e- ComplexIV Complex IV Cytochrome c Oxidase ComplexIII->ComplexIV e- (via Cyt c) ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ Gradient ATP ATP ATP_Synthase->ATP Generates This compound This compound This compound->ComplexII:f1 Inhibits

Caption: this compound's inhibition of Complex II (SDH) in the mitochondrial respiratory chain.

Quantitative Data: Inhibitory Potency

The efficacy of this compound has been quantified through various biochemical assays. The 50% inhibitory concentration (IC50) or effective concentration (EC50) values demonstrate its high potency against target fungal enzymes and organisms, as well as its selectivity.

Target Enzyme/OrganismFungal SpeciesAssay TypeIC50 / EC50 (µg/mL)Reference Organism/EnzymeIC50 / EC50 (µg/mL)
Succinate-cytochrome c oxidoreductaseBotrytis cinereaEnzyme Activity0.0010Potato MitochondriaNo Inhibition
Mycelial GrowthVarious AscomycetesGrowth Inhibition< 1.0Rat MitochondriaNo Inhibition
Mycelial GrowthSclerotinia sclerotiorumGrowth Inhibition0.73 (Comparable to Boscalid)Pythium aristosporum (Oomycete)No Activity

Data compiled from references[2][7].

The data clearly indicates that this compound is a potent inhibitor of succinate-cytochrome c oxidoreductase (Complexes II and III) activity in the target fungus Botrytis cinerea.[2] Furthermore, it effectively inhibits the mycelial growth of a broad range of ascomycetes fungi at very low concentrations.[2] Crucially, this compound shows high selectivity, with no inhibitory activity observed against mitochondria from oomycetes, plants (potato), or mammals (rat), confirming its specific action at the enzyme level.[2]

Experimental Protocols

The characterization of this compound's mode of action relies on standardized biochemical and microbiological assays.

Mitochondrial Isolation

A prerequisite for direct enzyme assays is the isolation of functional mitochondria from the target fungus.

  • Fungal Culture: The target fungus (e.g., Botrytis cinerea) is grown in a suitable liquid or solid medium to produce sufficient mycelia.

  • Homogenization: The harvested mycelia are washed and then mechanically disrupted in an ice-cold isolation buffer. This buffer typically contains osmotic stabilizers (e.g., mannitol), chelating agents (EDTA), and buffering agents (e.g., HEPES) to maintain mitochondrial integrity.

  • Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps. A low-speed spin (e.g., 5,000 rpm for 10 min) pellets cell debris, while a subsequent high-speed spin of the supernatant pellets the mitochondria.[8]

  • Washing: The mitochondrial pellet is washed with the isolation buffer to remove cytosolic contaminants.

Succinate Dehydrogenase (Complex II) Activity Assay

The inhibitory effect of this compound on SDH is measured by monitoring enzyme activity in the presence of varying concentrations of the compound. A common method is a colorimetric assay.

  • Reaction Mixture: Isolated mitochondria are suspended in an assay buffer. The mixture includes a substrate for Complex II (succinate) and an artificial electron acceptor, such as 2,6-dichlorophenol-indophenol (DCPIP) or a tetrazolium salt (e.g., MTT), which changes color upon reduction.[9][10]

  • Inhibitor Addition: The reaction is initiated in the presence of this compound (dissolved in a solvent like DMSO) or a solvent control.

  • Measurement: The rate of the color change, which is proportional to the rate of electron transfer and thus SDH activity, is measured over time using a spectrophotometer.[11]

  • Data Analysis: The percentage of inhibition is calculated relative to the control. The IC50 value is determined by plotting the inhibition percentage against the logarithm of the this compound concentration.

cluster_prep Sample Preparation cluster_assay Enzyme Activity Assay cluster_analysis Data Analysis A Fungal Mycelia Culture B Homogenization in Isolation Buffer A->B C Differential Centrifugation B->C D Isolated Mitochondria C->D E Prepare Reaction Mix (Mitochondria, Buffer, Succinate, DCPIP) D->E F Add this compound (Test) or DMSO (Control) E->F G Incubate at Controlled Temperature F->G H Measure Absorbance Change (Spectrophotometer) G->H I Calculate Rate of Reaction H->I J Determine % Inhibition vs. Control I->J K Plot Dose-Response Curve and Calculate IC50 J->K

Caption: Experimental workflow for determining the IC50 of this compound on SDH activity.

Selectivity and Resistance Profile

A key advantage of this compound is its high selectivity for fungal SDH over that of other organisms. Studies have shown it does not inhibit SDH activity in mitochondria from oomycetes, plants, or mammals, which accounts for its high safety profile for crops and non-target organisms.[2][12]

Furthermore, this compound possesses a unique flexible molecular structure.[1] This flexibility is hypothesized to allow it to bind effectively to the SDH enzyme even in fungal isolates that have developed mutations conferring resistance to other, more rigid SDHI fungicides.[1] Research has confirmed that this compound can control numerous isolates with confirmed resistance to other SDHIs, including common mutations like SdhB H272R and H272Y.[1]

This compound is a highly effective and selective fungicide that acts through the targeted inhibition of Complex II (succinate dehydrogenase) in the fungal mitochondrial respiratory chain. By binding to the Q-site of the enzyme, it disrupts both ATP synthesis and key metabolic pathways, leading to the cessation of fungal growth. Its potent inhibitory activity, confirmed by low IC50 values, is highly specific to target fungi. The unique molecular structure of this compound also provides an advantage in managing fungal populations that have developed resistance to other SDHI fungicides, making it a valuable tool in modern crop protection strategies.

References

Isofetamid: A Technical Guide to its Classification and Mechanism within FRAC Code 7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isofetamid is a broad-spectrum fungicide classified under the Fungicide Resistance Action Committee (FRAC) Code 7.[1][2][3] This group comprises fungicides that act as Succinate Dehydrogenase Inhibitors (SDHIs).[4][5][6] Developed by Ishihara Sangyo Kaisha, Ltd., this compound represents a significant advancement in the management of fungal pathogens, particularly those belonging to the Ascomycetes and Deuteromycetes groups.[4] Its unique chemical structure, a phenyl-oxo-ethyl thiophene amide, distinguishes it from other SDHIs and confers a high degree of efficacy, even against fungal strains that have developed resistance to other fungicides in the same class.[1][2] This document provides a detailed technical overview of this compound's properties, mechanism of action, and its standing within the FRAC 7 group.

Mechanism of Action: Inhibition of Mitochondrial Respiration

Fungicides within FRAC code 7, including this compound, function by disrupting the fungal mitochondrial respiratory chain at Complex II, also known as succinate dehydrogenase (SDH).[1][5][7] This enzyme is a critical component of cellular respiration, playing a dual role in both the tricarboxylic acid (TCA) cycle and the electron transport chain.

By specifically inhibiting the SDH enzyme, this compound blocks the oxidation of succinate to fumarate.[1][7] This inhibition has two primary consequences for the fungal cell:

  • Impaired Energy Production: The blockage of the electron transport chain curtails the production of adenosine triphosphate (ATP), the primary energy currency of the cell.[1][7]

  • Disruption of Metabolic Pathways: The inhibition of the TCA cycle prevents the synthesis of essential metabolites, including amino acids and lipids, which are vital for cellular function and growth.[1][7]

This compound's action is highly selective, showing potent inhibition of SDH in ascomycetes fungi while having no significant impact on the corresponding enzymes in oomycetes, plants, or mammals.[2][3][8]

mitochondrial_respiration cluster_tca TCA Cycle cluster_etc Electron Transport Chain cluster_atp ATP Synthesis cluster_inhibition Succinate Succinate Fumarate Fumarate Succinate->Fumarate Succinate Dehydrogenase (Complex II) Complex I Complex I Coenzyme Q Coenzyme Q Complex I->Coenzyme Q Complex III Complex III Coenzyme Q->Complex III Complex II Succinate Dehydrogenase (Complex II) Complex II->Coenzyme Q Cytochrome c Cytochrome c Complex III->Cytochrome c Complex IV Complex IV Cytochrome c->Complex IV O2 O2 Complex IV->O2 H2O ATP Synthase ATP Synthase Complex IV->ATP Synthase Proton Gradient ATP ATP ATP Synthase->ATP This compound This compound (FRAC 7) This compound->Complex II

Figure 1: Site of action of this compound in the mitochondrial respiratory chain.

Quantitative Data Summary

The efficacy of this compound has been quantified against a range of fungal pathogens and in its inhibitory action on the target enzyme.

Table 1: In Vitro Fungicidal Activity of this compound against Various Ascomycetes

Fungal Species EC₅₀ (µg/mL)
Alternaria spp. <1
Botrytis spp. <1
Claviceps virens <1
Cochliobolus miyabeanus <1
Corynespora cassiicola <1
Monilinia mali <1
Mycosphaerella melonis <1
Sclerotinia spp. <1

Source: Data compiled from mycelial growth inhibition tests.[2]

Table 2: Inhibitory Effects of this compound on Botrytis cinerea Infection Processes

Infection Stage EC₅₀ (µg/mL)
Conidial Germination 0.4
Germ Tube Elongation 0.02
Appressorium Formation 0.04
Mycelial Growth 0.006

Source: Data from in vitro assays on the infection cycle of B. cinerea.[2]

Table 3: Inhibition of Mitochondrial Respiration by this compound

Enzyme Complex Assayed Target Organism I₅₀ (µg/mL)
Succinate-cytochrome c oxidoreductase (Complex II & III) Botrytis cinerea 0.0010
Succinate Dehydrogenase (Complex II) Botrytis cinerea Efficiently Inhibited

Source: Respiratory enzyme assays using mitochondria isolated from B. cinerea.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on the characterization of this compound's fungicidal properties.

1. Antifungal Spectrum Assay (Mycelial Growth Inhibition Test)

  • Objective: To determine the range of fungal species susceptible to this compound and quantify its potency (EC₅₀).

  • Methodology:

    • A technical-grade active ingredient of this compound is dissolved in dimethyl sulfoxide (DMSO).

    • The this compound solution is incorporated into a suitable growth medium, such as potato sucrose agar (PSA), at various concentrations.

    • Mycelial plugs from actively growing cultures of test fungi are placed onto the center of the amended agar plates.

    • Plates are incubated at a controlled temperature (e.g., 20°C) for a specified period.

    • The diameter of the fungal colony is measured, and the percentage of growth inhibition relative to a DMSO-only control is calculated.

    • EC₅₀ values are determined by probit analysis of the dose-response data.[2]

2. Succinate Dehydrogenase (Complex II) Inhibition Assay

  • Objective: To confirm the specific inhibitory action of this compound on the succinate dehydrogenase enzyme.

  • Methodology:

    • Mitochondria Isolation: Mitochondria are isolated from the target fungus (e.g., Botrytis cinerea) as well as from non-target organisms (e.g., potato, rat liver) through differential centrifugation of homogenized tissues.[2]

    • Enzyme Assay: The activity of succinate-cytochrome c oxidoreductase (Complexes II and III) is measured spectrophotometrically by monitoring the reduction of cytochrome c.

    • The reaction mixture contains isolated mitochondria, a buffer solution, potassium cyanide (to inhibit Complex IV), cytochrome c, and varying concentrations of this compound or a known inhibitor like boscalid.

    • The reaction is initiated by the addition of succinate.

    • To isolate the effect on Complex II, the activity of succinate dehydrogenase can be measured directly using an artificial electron acceptor.

    • The concentration of this compound that causes 50% inhibition of enzyme activity (I₅₀) is calculated.[2]

experimental_workflow cluster_prep Preparation cluster_assay Mycelial Growth Assay cluster_analysis Data Analysis A Synthesize & Dissolve This compound in DMSO D Incorporate this compound into Agar at Serial Dilutions A->D B Culture Fungal Pathogens E Inoculate Plates with Fungal Mycelia B->E C Prepare Agar Plates C->D D->E F Incubate at 20°C E->F G Measure Colony Diameter vs. Control F->G H Calculate Percent Inhibition G->H I Determine EC50 Value (Probit Analysis) H->I

Figure 2: Simplified workflow for determining the EC₅₀ of this compound.

Chemical Structure and Resistance Management

This compound's chemical structure is N-[1,1-dimethyl-2-(4-isopropoxy-o-tolyl)-2-oxoethyl]-3-methylthiophene-2-carboxamide.[2][3] A key feature of this compound is its unique phenyl-oxo-ethyl thiophene amide moiety.[1][2] This structure imparts a notable flexibility to the molecule.

This molecular flexibility is hypothesized to be a crucial factor in its ability to control fungal isolates that have developed resistance to other SDHI fungicides.[1] Resistance to SDHIs often arises from point mutations in the genes encoding the subunits of the SDH enzyme, such as SdhB. These mutations can alter the shape of the fungicide's binding pocket, reducing the efficacy of more rigid SDHI molecules. Research has indicated that this compound can still fit effectively into the mutated binding pockets of common resistant isolates (e.g., SdhB H272R and H272Y), allowing it to maintain its inhibitory activity.[1][7]

frac_classification cluster_moa Mode of Action cluster_group FRAC Group cluster_chemical Chemical Sub-Group cluster_ai Active Ingredient FRAC FRAC Fungicide Classification Resp C: Respiration FRAC->Resp based on G7 Group 7: SDHI (Succinate Dehydrogenase Inhibitors) Resp->G7 targets Complex II Chem Phenyl-oxo-ethyl thiophene amide G7->Chem contains Iso This compound Chem->Iso is

Figure 3: Hierarchical classification of this compound within the FRAC system.

This compound is a highly effective, broad-spectrum fungicide firmly classified within FRAC Code 7. Its mechanism of action, the inhibition of succinate dehydrogenase, is characteristic of this group. However, its novel chemical structure provides a distinct advantage in managing fungal populations, including those resistant to other SDHIs. The quantitative data on its efficacy and specific inhibitory action, supported by detailed experimental protocols, underscore its value as a tool in integrated pest management programs. Its high selectivity for fungal pathogens further enhances its favorable profile for crop and environmental safety.

References

Methodological & Application

Application Notes and Protocols for the Analysis of Isofetamid Residues in Crops

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of Isofetamid residues in various agricultural commodities. The protocols are designed for use in regulatory monitoring, food safety assessment, and research environments.

Overview of Analytical Approach

The determination of this compound residues in complex crop matrices is most effectively achieved using a combination of a robust sample preparation technique followed by sensitive and selective instrumental analysis. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and versatile sample preparation approach for pesticide residue analysis.[1] Subsequent analysis by Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) provides the necessary sensitivity and selectivity for accurate quantification at low residue levels.[1][2]

Key Analytical Steps:

  • Sample Homogenization: Achieving a representative and uniform sample is critical for accurate results.

  • Extraction: this compound residues are extracted from the crop matrix using an organic solvent, typically acetonitrile.

  • Cleanup: The crude extract is purified to remove interfering matrix components using dispersive solid-phase extraction (d-SPE).

  • Instrumental Analysis: The purified extract is analyzed by UPLC-MS/MS in Multiple Reaction Monitoring (MRM) mode for selective and sensitive detection.

Quantitative Data Summary

The following tables summarize the performance of the analytical method for this compound in various crop matrices.

Table 1: Method Performance for this compound in Cereals

Crop MatrixFortification Level (mg/kg)Mean Recovery (%)Relative Standard Deviation (RSD) (%)Limit of Quantification (LOQ) (mg/kg)
Cereals0.0184.8 - 100.3< 10.60.01[1]
0.184.8 - 100.3< 10.60.01[1]
0.584.8 - 100.3< 10.60.01[1]

Data sourced from a study on fenpicoxamid, this compound, and mandestrobin in cereals.[1]

Table 2: Method Performance for this compound and its Metabolites in Fruits and Vegetables

Crop MatrixAnalyteFortification Level (µg/kg)Mean Recovery (%)Relative Standard Deviation (RSD) (%)Limit of Quantification (LOQ) (µg/kg)
Apple This compound & Metabolites1, 10, 10074 - 107< 12.31
Strawberry This compound & Metabolites100, 500, 100074 - 107< 12.3100
Grape This compound & Metabolites100, 500, 100074 - 107< 12.3100
Tomato This compound & Metabolites1, 10, 10074 - 107< 12.31
Cucumber This compound & Metabolites1, 10, 10074 - 107< 12.31
Lettuce This compound & Metabolites100, 500, 100074 - 107< 12.3100

Data is for the simultaneous determination of this compound and its two metabolites.[2]

Experimental Protocols

Sample Preparation: QuEChERS Method

This protocol is a general guideline and may require optimization based on the specific crop matrix.

Materials and Reagents:

  • Homogenizer (e.g., high-speed blender)

  • Centrifuge capable of 4000 rpm

  • 50 mL and 15 mL polypropylene centrifuge tubes

  • Acetonitrile (ACN), HPLC grade

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium chloride (NaCl)

  • Dispersive SPE (d-SPE) tubes containing:

    • For general fruits and vegetables: MgSO₄ and Primary Secondary Amine (PSA)

    • For high-fat matrices (e.g., avocado): MgSO₄, PSA, and C18

    • For highly pigmented matrices (e.g., spinach): MgSO₄, PSA, and Graphitized Carbon Black (GCB)

Procedure:

  • Homogenization: Weigh a representative portion of the crop sample and homogenize until a uniform consistency is achieved.

  • Extraction:

    • Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Cap the tube and shake vigorously for 1 minute.

    • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Cleanup (d-SPE):

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing the appropriate sorbent mixture.

    • Vortex for 30 seconds.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Final Extract:

    • Transfer the supernatant to a clean vial.

    • The extract is now ready for UPLC-MS/MS analysis. Dilution with mobile phase may be necessary depending on the concentration of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis sample Crop Sample homogenize Homogenization sample->homogenize extraction QuEChERS Extraction (Acetonitrile, MgSO4, NaCl) homogenize->extraction cleanup Dispersive SPE Cleanup (PSA, C18, or GCB) extraction->cleanup final_extract Final Extract cleanup->final_extract uplc_msms UPLC-MS/MS Analysis final_extract->uplc_msms data_processing Data Processing & Quantification uplc_msms->data_processing logical_relationship cluster_detection Detection by UPLC-MS/MS This compound This compound residue_definition Total Residue Definition This compound->residue_definition metabolites Metabolites (e.g., Glucoside of 4HP) metabolites->residue_definition precursor Precursor Ion Selection (Q1) residue_definition->precursor fragmentation Collision-Induced Dissociation (Q2) precursor->fragmentation product Product Ion Monitoring (Q3) fragmentation->product

References

Application Notes and Protocols for Isofetamid in White Mold Field Trials

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Isofetamid is a novel succinate dehydrogenase inhibitor (SDHI) fungicide belonging to the phenyl-oxo-ethyl thiophene amide chemical group.[1] It demonstrates broad-spectrum activity against a range of fungal pathogens, particularly those in the Ascomycota phylum, which includes Sclerotinia sclerotiorum, the causal agent of white mold.[1] this compound inhibits the pathogen's mitochondrial respiration, impairing energy production and the synthesis of essential cellular components.[1] Notably, it has shown high efficacy against Sclerotinia sclerotiorum in vitro and has demonstrated effectiveness against fungal isolates that have developed resistance to other SDHI fungicides.[1][2]

These application notes provide a comprehensive protocol for conducting field trials to evaluate the efficacy and crop safety of this compound for the management of white mold. The protocols are intended for researchers, scientists, and drug development professionals.

Experimental Protocols

1. Field Trial Site Selection and Preparation

  • Site History: Select a field site with a documented history of white mold infections to ensure sufficient natural disease pressure.[3][4]

  • Host Plant: Use a commercial crop variety known to be susceptible to white mold to allow for clear differentiation between treatments.[3] Report the variety and source.

  • Cultural Practices: Follow local agricultural best practices for the specific crop to ensure good plant health and production, which provides a uniform baseline for testing.[3]

  • Experimental Design: Arrange treatments in a Randomized Complete Block Design (RCBD) is recommended to minimize the effects of field variability.[3]

  • Replicates: Each treatment should be replicated at least four times to ensure statistical validity.[3]

  • Plot Size and Buffers: Establish standardized plot sizes (e.g., 4 rows, 14-inch spacing, 25 feet long).[5] Untreated buffer plots should be established between treatment plots to minimize spray drift and inter-plot interference.[5]

2. Test Substance Handling and Preparation

  • Storage: Upon receipt, document the lot/batch number of the this compound formulation (e.g., Kenja® 400SC). Store the product in a secure, clean, and dry area according to the temperature ranges specified on the product label.[3]

  • Preparation: Read all product use directions before preparation. Applicators must wear the specified Personal Protective Equipment (PPE).[3] Prepare the spray solution by mixing the specified rate of this compound with water and a recommended adjuvant. The inclusion of an adjuvant is recommended to improve coverage and efficacy.[3]

3. Application Procedure

  • Equipment Calibration: Calibrate all application equipment prior to use to ensure accurate and uniform delivery of the test substance. The equipment should simulate intended commercial application techniques.[3]

  • Application Timing: Timing is a critical factor for effective white mold control. Fungicides must be applied preventatively, prior to infection.[6]

    • Soybeans: The optimal window for application is between the R1 (beginning of flowering) and R3 (beginning of pod development) growth stages.[7][8][9] The decision to spray and the precise timing within this window should be guided by canopy closure and environmental conditions favorable for disease (cool and moist).[9][10] (See Decision Workflow Diagram below).

    • Other Crops (e.g., Hemp): Initiate applications preventatively before environmental conditions become optimal for white mold germination and establishment (optimal temperature is ~15°C).[3] A program of multiple applications at a set interval (e.g., 7 days) may be necessary.[3][11]

  • Spray Parameters (for ground applications):

    • Volume: Use a sufficient spray volume (e.g., 15-20 gallons per acre) to ensure thorough coverage, especially in fields with a dense canopy.[12][13]

    • Pressure: Adjust nozzle pressure to approximately 40 psi.[12]

    • Nozzles & Droplet Size: Utilize nozzles that produce a single flat-fan spray pattern directed downwards.[12] The droplet size should be calibrated based on canopy closure: fine-to-medium droplets for open canopies (<80% closure) and medium-to-coarse droplets for denser canopies (>80-90% closure) to optimize penetration to the lower canopy where infection originates.[10][13]

4. Data Collection and Assessments

  • Efficacy Assessment:

    • Conduct assessments 1-2 days after each application and again approximately two weeks after the final application.[3]

    • Disease Incidence: Count the number of infected plants out of the total number of plants per plot to determine the percentage of infected plants.[3]

    • Disease Severity: Evaluate the degree of infection on each plant using an appropriate rating scale (e.g., percentage of the plant affected by white mold).[3][13]

    • Disease Severity Index (DIX): Calculate a DIX by combining incidence and severity data. This provides a comprehensive measure of disease pressure.[12][14]

  • Crop Safety Assessment:

    • Assess phytotoxicity (crop injury) 7-14 days after each application.[3]

    • Use a standardized damage rating scale (e.g., 0 = no injury, 10 = complete death).

    • If a rating of 1 or higher is observed, a follow-up assessment should be conducted 7-14 days later.[3]

  • Yield Assessment:

    • Harvest the center rows of each plot to determine the yield.[5]

    • Adjust yield data to a standard moisture content (e.g., 13%) for accurate comparison between treatments.[5]

  • Statistical Analysis: Analyze data using Analysis of Variance (ANOVA) appropriate for a Randomized Complete Block Design. Use a multiple comparison procedure (e.g., Tukey's HSD) to separate treatment means.[5]

Data Presentation

Table 1: In Vitro Efficacy of this compound against Sclerotinia sclerotiorum

This table summarizes the high intrinsic activity of this compound against the mycelial growth of the white mold pathogen.

PathogenFungicideEC₅₀ (µg/mL)
Sclerotinia sclerotiorumThis compound0.01[2]

EC₅₀: The effective concentration required to inhibit 50% of mycelial growth.

Table 2: Example Application Protocol for this compound in a Field Trial

This table outlines application rates and schedules for a field trial on hemp, which can be adapted for other crops.[3]

TreatmentProductActive IngredientApplication Rate (fl oz/A)Application Method & VolumeApplication Timing & Interval
1Untreated ControlN/AN/AN/AN/A
2Kenja® 400SCThis compound10.0Soil-directed; 50-100 gal/A3 applications at 7-day intervals
3Kenja® 400SCThis compound13.5Soil-directed; 50-100 gal/A3 applications at 7-day intervals
4Kenja® 400SCThis compound18.0Soil-directed; 50-100 gal/A3 applications at 7-day intervals

Note: All applications should include a recommended adjuvant.[3]

Table 3: Sample Data Table for Field Trial Efficacy and Yield Results

This table provides a template for summarizing the key data collected from a field trial.

TreatmentRate (fl oz/A)Disease Incidence (%)Disease Severity (%)Disease Severity Index (DIX)Yield (bu/A)
Untreated Control-
This compound10.0
This compound13.5
This compound18.0
Standard Fungicide-

Visualizations

G cluster_0 Phase 1: Pre-Application cluster_1 Phase 2: Application cluster_2 Phase 3: Post-Application & Assessment A Site Selection (History of White Mold) B Experimental Design (Randomized Complete Block) A->B C Plot Establishment & Planting Susceptible Variety B->C D Monitor Crop Stage (R1-R3) & Environmental Conditions C->D E Calibrate Spray Equipment D->E F Prepare this compound Solution (with Adjuvant) E->F G Apply Treatment to Plots F->G H Assess Crop Safety (7-14 Days Post-Application) G->H I Assess Disease (Incidence & Severity) H->I J Repeat Applications (as per protocol) I->J I->J K Final Disease Assessment (2 Weeks Post-Final Application) J->K L Harvest & Measure Yield K->L M Statistical Analysis L->M

Caption: General experimental workflow for an this compound white mold field trial.

G start Crop Enters Flowering (R1) canopy_check_r1 Canopy at or near closure at late R1? start->canopy_check_r1 apply_r1 Apply Fungicide at late R1 canopy_check_r1->apply_r1 Yes wait_r2 Wait to Spray canopy_check_r1->wait_r2 No crop_at_r2 Crop reaches early R2 wait_r2->crop_at_r2 canopy_check_r2 Canopy at or near closure at early R2? crop_at_r2->canopy_check_r2 apply_r2 Apply Fungicide at early R2 canopy_check_r2->apply_r2 Yes wait_full_r2 Wait to Spray canopy_check_r2->wait_full_r2 No crop_full_r2 Crop reaches full R2 (100%) wait_full_r2->crop_full_r2 apply_full_r2 Apply Fungicide (even if canopy is open) crop_full_r2->apply_full_r2

Caption: Decision workflow for fungicide application timing in soybeans.[10]

References

Application Notes and Protocols for Assessing Isofetamid Efficacy on Fungal Isolates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for laboratory-based assessment of the efficacy of Isofetamid, a succinate dehydrogenase inhibitor (SDHI) fungicide, against various fungal isolates. The included methodologies are essential for fungicide sensitivity screening, resistance monitoring, and understanding the mode of action of this compound.

Introduction to this compound and its Mode of Action

This compound is a broad-spectrum fungicide belonging to the phenyl-oxo-ethyl thiophene amide chemical group.[1] It is classified as a Succinate Dehydrogenase Inhibitor (SDHI), FRAC (Fungicide Resistance Action Committee) Code 7.[1] The primary mode of action of this compound is the inhibition of Complex II (succinate dehydrogenase or succinate-coenzyme Q reductase) in the mitochondrial electron transport chain of fungi.[1] By binding to the ubiquinone binding site (Qp site) of this complex, this compound blocks the oxidation of succinate to fumarate, a critical step in both the citric acid cycle and cellular respiration.[1] This disruption of the electron transport chain halts ATP production, leading to a severe energy deficit within the fungal cell and ultimately inhibiting fungal growth and development.[1][2]

This compound has demonstrated high efficacy against a range of Ascomycete fungi, including economically important plant pathogens such as Botrytis cinerea (gray mold), Sclerotinia sclerotiorum (white mold), and Monilinia species (brown rot).[1][3][4][5][6][7][8]

Signaling Pathway: Inhibition of Fungal Mitochondrial Respiration

The following diagram illustrates the fungal mitochondrial electron transport chain and the specific site of action for this compound.

Caption: this compound inhibits Complex II of the fungal mitochondrial electron transport chain.

Data Presentation: Efficacy of this compound

The efficacy of this compound is typically quantified by determining the half-maximal effective concentration (EC50), which is the concentration of the fungicide that inhibits 50% of fungal growth or spore germination. The following tables summarize the EC50 values of this compound against various fungal isolates as reported in the literature.

Table 1: EC50 Values of this compound against Botrytis cinerea

Isolate TypeAssay MethodMean EC50 (µg/mL)Reference
Sensitive BaselineMycelial Growth0.006[1]
Sensitive BaselineSpore Germination0.4[1]
Sensitive BaselineMycelial Growth (SGD)0.098[3][9]
N230I Mutant (Moderate Resistance)Mycelial Growth (SGD)3.04[3][9]
P225F Mutant (High Resistance)Mycelial Growth (SGD)>500.00[3][9]
Sensitive Baseline (Shanghai)Spore Germination0.16[2]
P225F Mutant (Shandong)Spore GerminationResistant[4]
H272Y Mutant (Shandong)Spore GerminationResistant[4]

*SGD: Spiral Gradient Dilution

Table 2: EC50 Values of this compound against other Ascomycetes

Fungal SpeciesAssay MethodMean EC50 (µg/mL)Reference
Sclerotinia sclerotiorumMycelial Growth<1[1]
Monilinia maliMycelial Growth<1[1]
Alternaria alternataMycelial Growth<1[1]
Venturia inaequalisMycelial Growth<1[1]
Monilinia fructicolaMycelial Growth<1[1]

Experimental Protocols

The following are detailed protocols for assessing the in vitro efficacy of this compound against fungal isolates.

Mycelial Growth Inhibition Assay (Poisoned Food Technique)

This protocol determines the effect of this compound on the vegetative growth of fungi.

Materials:

  • Pure culture of the fungal isolate

  • Potato Dextrose Agar (PDA)

  • Sterile distilled water

  • This compound stock solution (e.g., 10 mg/mL in dimethyl sulfoxide, DMSO)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

  • Micropipettes and sterile tips

  • Parafilm

Protocol Workflow:

A Prepare this compound-amended PDA B Pour plates and allow to solidify A->B C Inoculate with fungal mycelial plugs B->C D Incubate plates C->D E Measure colony diameter D->E F Calculate percent inhibition E->F G Determine EC50 value F->G

Caption: Workflow for the mycelial growth inhibition assay.

Procedure:

  • Prepare this compound-Amended Media:

    • Prepare PDA according to the manufacturer's instructions and sterilize by autoclaving.

    • Cool the molten PDA to 45-50°C in a water bath.

    • Prepare a series of this compound concentrations (e.g., 0.001, 0.01, 0.1, 1, 10, and 100 µg/mL) by adding the appropriate volume of the stock solution to the molten PDA. Ensure thorough mixing.

    • Prepare a control set of PDA plates with the same concentration of DMSO used for the highest this compound concentration to account for any solvent effects.

  • Pour Plates:

    • Pour approximately 20 mL of the amended and control PDA into sterile 90 mm Petri dishes.

    • Allow the plates to solidify at room temperature.

  • Inoculation:

    • From the growing edge of a 5-7 day old culture of the fungal isolate on PDA, take 5 mm mycelial plugs using a sterile cork borer.

    • Place a single mycelial plug, mycelium-side down, in the center of each amended and control plate.

  • Incubation:

    • Seal the plates with Parafilm.

    • Incubate the plates in the dark at the optimal growth temperature for the specific fungus (e.g., 20-25°C) for 3-7 days, or until the mycelial growth in the control plates has reached approximately two-thirds of the plate diameter.

  • Data Collection:

    • Measure the diameter of the fungal colony in two perpendicular directions for each plate.

    • Calculate the average diameter for each replicate.

  • Data Analysis:

    • Calculate the percentage of mycelial growth inhibition (MGI) for each this compound concentration using the following formula: MGI (%) = [(DC - DT) / DC] x 100 Where:

      • DC = Average diameter of the colony in the control plate

      • DT = Average diameter of the colony in the treated plate

    • Plot the percentage of inhibition against the log-transformed concentrations of this compound.

    • Determine the EC50 value by performing a probit or logistic regression analysis.

Spore Germination Inhibition Assay

This protocol assesses the effect of this compound on the germination of fungal spores.

Materials:

  • Fungal culture producing abundant spores

  • Sterile distilled water containing a wetting agent (e.g., 0.01% Tween 80)

  • Hemocytometer or spectrophotometer

  • This compound stock solution

  • Sterile microtiter plates (96-well) or glass slides with depressions

  • Microscope

  • Incubator

Protocol Workflow:

A Prepare spore suspension B Adjust spore concentration A->B C Prepare this compound dilutions B->C D Mix spore suspension with this compound C->D E Incubate D->E F Observe spore germination under microscope E->F G Calculate percent inhibition F->G H Determine EC50 value G->H

Caption: Workflow for the spore germination inhibition assay.

Procedure:

  • Prepare Spore Suspension:

    • Flood a 10-14 day old sporulating fungal culture with a small volume of sterile distilled water containing a wetting agent.

    • Gently scrape the surface with a sterile loop or glass rod to dislodge the spores.

    • Filter the suspension through sterile cheesecloth to remove mycelial fragments.

  • Adjust Spore Concentration:

    • Determine the spore concentration using a hemocytometer or by measuring the optical density at a specific wavelength (e.g., 600 nm) and correlating it to a standard curve.

    • Adjust the spore suspension to a final concentration of 1 x 10^5 spores/mL in a suitable nutrient medium (e.g., potato dextrose broth or a defined minimal medium).

  • Prepare this compound Dilutions:

    • Prepare a serial dilution of this compound in the same nutrient medium to achieve the desired final test concentrations.

  • Assay Setup:

    • In the wells of a microtiter plate or on a depression slide, mix equal volumes of the adjusted spore suspension and the this compound dilutions.

    • Include a control with the solvent (DMSO) and a negative control with only the nutrient medium.

  • Incubation:

    • Incubate the plates or slides in a humid chamber at the optimal temperature for germination for 12-24 hours.

  • Data Collection:

    • Using a microscope, examine at least 100 spores per replicate.

    • A spore is considered germinated if the germ tube is at least as long as the spore's diameter.

    • Count the number of germinated and non-germinated spores.

  • Data Analysis:

    • Calculate the percentage of spore germination for each treatment.

    • Calculate the percentage of inhibition of spore germination relative to the control.

    • Determine the EC50 value as described in the mycelial growth inhibition assay.

Interpretation of Results and Troubleshooting

  • High EC50 values may indicate reduced sensitivity or resistance of the fungal isolate to this compound. This could be due to target site mutations in the succinate dehydrogenase gene (SdhB, SdhC, or SdhD).

  • Variability in results can arise from inconsistencies in media preparation, inoculum age and density, and incubation conditions. It is crucial to maintain standardized procedures.

  • Poor or no fungal growth in control plates may indicate issues with the viability of the fungal culture or improper media preparation.

  • Precipitation of this compound at high concentrations can occur. Ensure the stock solution is properly dissolved and the final concentration in the media does not exceed its solubility.

These protocols provide a robust framework for evaluating the efficacy of this compound. For specific research applications, further optimization of these methods may be necessary.

References

Application Notes and Protocols for Isofetamid-Based Formulations in Agriculture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the development and evaluation of agricultural formulations containing Isofetamid. This compound is a broad-spectrum fungicide belonging to the Succinate Dehydrogenase Inhibitor (SDHI) class (FRAC Code 7).[1][2] Its unique phenyl-oxo-ethyl thiophene amide chemical structure provides high efficacy against a wide range of fungal pathogens, particularly those in the phylum Ascomycota, such as Botrytis spp., Sclerotinia spp., and Monilinia spp.[1][3] this compound is also effective against fungal isolates that have developed resistance to other SDHI fungicides.[1]

Mode of Action

This compound's primary mode of action is the inhibition of the succinate dehydrogenase (SDH) enzyme (Complex II) in the mitochondrial respiratory chain of fungi.[1][3][4] This inhibition disrupts cellular respiration and energy production (ATP synthesis), ultimately leading to the cessation of fungal growth and development.[1][4] The unique molecular structure of this compound is hypothesized to allow for flexibility at the binding site, enabling its efficacy against certain SDHI-resistant fungal strains.[1]

cluster_mitochondrion Fungal Mitochondrion TCA TCA Cycle Succinate Succinate TCA->Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate ETC Electron Transport Chain (Complexes III & IV) SDH->ETC e- transfer ATP_Synthase ATP Synthase (Complex V) ETC->ATP_Synthase ATP ATP (Energy) ATP_Synthase->ATP This compound This compound This compound->SDH Inhibition

Caption: Signaling pathway of this compound's mode of action.

Representative Formulations

This compound is commonly available as a suspension concentrate (SC) formulation.[5][6] An example is a 400 g/L SC formulation.[6] Development of new formulations, such as wettable powders (WP), water-dispersible granules (WG), or emulsifiable concentrates (EC), should focus on optimizing stability, bioavailability, and user safety.

Application Methods

For agricultural use, this compound formulations are typically applied as a foliar spray using ground or aerial equipment.[5] Chemigation is another application method for some non-turf uses.[5] Application rates vary depending on the target crop, disease pressure, and local regulations, with maximum single application rates generally ranging from 0.31 to 0.57 pounds of active ingredient per acre.[5]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from various studies.

Table 1: In Vitro Efficacy of this compound Against Various Fungal Pathogens

Fungal SpeciesEC50 (µg/mL) for Mycelial Growth InhibitionReference
Botrytis cinerea0.006[7]
Alternaria solani<1[3]
Septoria nodorum<1[3]
Sclerotinia spp.<1[3]
Monilinia mali<1[3]
Mycosphaerella melonis<1[3]
Venturia inaequalis<1[3]

Table 2: Efficacy of this compound on Different Stages of Botrytis cinerea Infection

Infection StageEC50 (µg/mL)Reference
Conidial Germination0.4
Germ Tube Elongation0.02
Appressorium Formation0.04
Mycelial Growth0.006

Table 3: Field Trial Efficacy of this compound (267 µg/mL) Against Various Diseases

CropDiseaseEfficacyReference
TomatoGray Mold (Botrytis cinerea)High[6][8]
CucumberPowdery Mildew (Podosphaera xanthii)High[6][8]
LettuceStem Rot (Sclerotinia sclerotiorum)High[6][8]

Experimental Protocols

Protocol 1: Determination of Mycelial Growth Inhibition (EC50)

This protocol outlines the procedure for determining the half-maximal effective concentration (EC50) of this compound required to inhibit the mycelial growth of a target fungus.

Materials:

  • Technical grade this compound

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • Petri dishes

  • Target fungal culture

  • Cork borer (4 mm diameter)

  • Incubator

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Prepare a series of dilutions of the this compound stock solution.

  • Incorporate the different concentrations of this compound into molten PDA and pour into Petri dishes. A control plate with PDA and DMSO (without this compound) should also be prepared.

  • From the margin of an actively growing fungal colony, cut a 4 mm mycelial disc using a sterile cork borer.

  • Place the mycelial disc in the center of each this compound-amended and control PDA plate.

  • Incubate the plates at the optimal temperature for the target fungus (e.g., 20°C) for a period of 2 to 14 days, depending on the fungal growth rate.[3]

  • Measure the radial mycelial growth in two perpendicular directions.

  • Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.

  • Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and performing a probit or logistic regression analysis.

cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation Incubation & Analysis A Prepare this compound Stock Solution in DMSO B Create Serial Dilutions A->B C Incorporate into Molten PDA B->C D Pour into Petri Dishes C->D F Place Disc on Center of PDA Plate D->F E Cut 4mm Mycelial Disc from Active Culture E->F G Incubate at 20°C (2-14 days) F->G H Measure Radial Growth G->H I Calculate % Inhibition H->I J Determine EC50 I->J

Caption: Experimental workflow for EC50 determination.

Protocol 2: Formulation Stability Testing

This protocol describes a general approach for assessing the physical and chemical stability of an this compound formulation.

Materials:

  • This compound formulation

  • Appropriate packaging material

  • Controlled environment chambers (for temperature and humidity)

  • Analytical instrumentation (e.g., HPLC for chemical stability)

  • Physical testing equipment (e.g., viscometer, particle size analyzer)

Procedure:

  • Package the this compound formulation in the proposed commercial packaging.

  • Store the samples under various conditions as per ICH guidelines (e.g., long-term: 25°C/60% RH; accelerated: 40°C/75% RH).[9][10][11]

  • At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months), withdraw samples for analysis.[9]

  • Chemical Stability: Analyze the concentration of the active ingredient (this compound) using a validated analytical method, such as HPLC-MS/MS.[2] Monitor for the formation of degradation products.

  • Physical Stability: Evaluate physical properties relevant to the formulation type. For an SC formulation, this may include:

    • Appearance (color, phase separation)

    • Viscosity

    • Particle size distribution

    • pH

    • Suspensibility

    • Pourability

  • Compare the results at each time point to the initial data to assess the stability of the formulation over time.

Safety and Toxicology

Toxicological studies have shown that this compound is not acutely toxic and is not considered carcinogenic, neurotoxic, or genotoxic.[12][13][14] The primary target organs in repeated dose studies were the liver and thyroid in rats and dogs.[12][14] The Acceptable Daily Intake (ADI) has been established at 0.05 mg/kg body weight, and the Acute Reference Dose (ARfD) is 3 mg/kg body weight.[2] It is important to follow all label instructions and safety precautions when handling and applying this compound-based products. This compound has been shown to have no negative impacts on beneficial insects and mites, making it suitable for Integrated Pest Management (IPM) programs.[1]

References

Application Note: Quantitative Analysis of Isofetamid in Agricultural Matrices by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of the fungicide Isofetamid in various agricultural matrices. This compound is a broad-spectrum succinate dehydrogenase inhibitor (SDHI) used to control a range of fungal pathogens.[1] Monitoring its residue levels is crucial for ensuring food safety and regulatory compliance. The described protocol employs a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by analysis using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).[2][3] The method demonstrates excellent linearity, accuracy, and precision, making it suitable for high-throughput laboratory settings.

Experimental Protocols

Materials and Reagents
  • Standards: this compound analytical standard (≥99% purity)

  • Solvents: HPLC-grade acetonitrile, methanol, and water

  • Reagents: Formic acid (LC-MS grade), anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), Primary Secondary Amine (PSA) sorbent

  • Kits: QuEChERS extraction salt packets and d-SPE (dispersive Solid Phase Extraction) tubes containing PSA and MgSO₄ are recommended for convenience.[4]

Instrumentation
  • HPLC System: A system capable of delivering accurate gradients, such as an Agilent 1290 Infinity II LC system or equivalent.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, such as an Agilent 6470 or equivalent.

  • Analytical Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for good separation.[5]

Standard Preparation
  • Primary Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 100 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 0.5, 1, 5, 10, 50, 100 ng/mL) by serially diluting the primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water.

Sample Preparation (QuEChERS Protocol)

The QuEChERS method is a streamlined procedure for extracting pesticides from complex food matrices.

  • Homogenization: Weigh 10 g of a homogenized sample (e.g., fruit, vegetable, or cereal) into a 50 mL centrifuge tube.[4]

  • Extraction: Add 10 mL of acetonitrile to the tube. Add the appropriate QuEChERS extraction salt packet (commonly containing MgSO₄ and NaCl).[4]

  • Shaking: Cap the tube tightly and shake vigorously for 1 minute to ensure thorough mixing and extraction of this compound into the acetonitrile layer.[2]

  • Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes. This will separate the sample solids and aqueous layer from the upper acetonitrile layer.[6]

  • Cleanup (d-SPE): Transfer a 1 mL aliquot of the supernatant (acetonitrile extract) into a 2 mL d-SPE tube containing PSA and anhydrous MgSO₄.[7] The PSA removes organic acids and other interferences, while MgSO₄ removes residual water.

  • Vortex and Centrifuge: Vortex the d-SPE tube for 30 seconds, then centrifuge for 2 minutes at ≥5000 rcf.[6]

  • Final Extract: The resulting supernatant is the final extract. Transfer it to an autosampler vial for HPLC-MS/MS analysis.

HPLC-MS/MS Method

The analysis is performed using an electrospray ionization source in positive mode (ESI+) and Multiple Reaction Monitoring (MRM) for detection.[5]

Table 1: HPLC Parameters

ParameterValue
ColumnC18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient5% B to 95% B over 5 min, hold for 2 min, re-equilibrate
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C

Table 2: MS/MS Parameters for this compound

ParameterValue
Ionization ModeESI Positive
Scan ModeMultiple Reaction Monitoring (MRM)
Precursor Ion (m/z)360.2 [M+H]⁺
Product Ion 1 (m/z)209.9 (Quantifier)
Collision Energy 1 (eV)15
Product Ion 2 (m/z)124.9 (Qualifier)
Collision Energy 2 (eV)39
Dwell Time100 ms
Gas Temperature300 °C
Gas Flow8 L/min
Nebulizer Pressure40 psi

Note: MS/MS parameters such as collision energy and voltages may require optimization for the specific instrument used.[5]

Data Presentation

The method was validated according to standard guidelines, assessing linearity, limit of quantitation (LOQ), accuracy (recovery), and precision (relative standard deviation, RSD).

Table 3: Method Performance Summary

ParameterResult
Linearity Range0.5 - 100 ng/mL
Correlation Coefficient (r²)> 0.995
Limit of Quantitation (LOQ)0.01 mg/kg in most matrices
Accuracy (Mean Recovery %)84.8% - 100.3%[3]
Precision (RSD %)< 11%[3]

Visualizations

Experimental Workflow

The entire analytical process, from sample receipt to final data acquisition, is outlined below.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample 1. Homogenize 10g Sample Extract 2. Add 10mL Acetonitrile + QuEChERS Salts Sample->Extract Shake 3. Shake Vigorously (1 min) Extract->Shake Centrifuge1 4. Centrifuge (5 min) Shake->Centrifuge1 dSPE 5. Transfer 1mL Supernatant to d-SPE Tube (PSA) Centrifuge1->dSPE Vortex 6. Vortex & Centrifuge (2 min) dSPE->Vortex Final 7. Collect Final Extract for Analysis Vortex->Final HPLC HPLC Separation (C18 Column) Final->HPLC MSMS MS/MS Detection (MRM Mode) HPLC->MSMS Data Data Acquisition & Quantification MSMS->Data

Caption: HPLC-MS/MS analysis workflow for this compound.
Mechanism of Action

This compound functions by inhibiting the succinate dehydrogenase (SDH) enzyme, which is a critical component (Complex II) of the mitochondrial electron transport chain in fungi. This disruption halts cellular energy production.[1][8][9]

G cluster_etc Mitochondrial Electron Transport Chain complex1 Complex I complex3 Complex III complex1->complex3 e- flow complex2 Complex II Succinate Dehydrogenase (SDH) complex2->complex3 complex4 Complex IV complex3->complex4 e- flow atp_synthase Complex V (ATP Synthase) complex4->atp_synthase e- flow Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH This compound This compound This compound->Inhibition Inhibition->complex2

Caption: this compound inhibits Complex II (SDH) in the fungal respiratory chain.

References

Application Notes and Protocols for Evaluating Isofetamid Performance in Greenhouse Pot Tests

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for conducting greenhouse pot tests to evaluate the efficacy of Isofetamid, a broad-spectrum Succinate Dehydrogenase Inhibitor (SDHI) fungicide.[1][2] this compound is effective against a wide range of fungal pathogens, particularly those belonging to the Ascomycetes group.[1][3][4]

Introduction to this compound

This compound is a fungicide classified under the FRAC (Fungicide Resistance Action Committee) code 7.[1][3] Its unique chemical structure, a phenyl-oxo-ethyl thiophene amide, confers high efficacy against fungal isolates that have developed resistance to other SDHI fungicides.[1]

Mode of Action: this compound's primary mode of action is the inhibition of the succinate dehydrogenase (SDH) enzyme, a key component of Complex II in the mitochondrial respiratory chain.[1][3][5] This disruption of cellular respiration halts energy production (ATP synthesis) and the formation of essential metabolites, ultimately leading to fungal cell death.[1][5]

Signaling Pathway of this compound

The following diagram illustrates the inhibitory action of this compound on the fungal mitochondrial respiratory chain.

Isofetamid_Pathway cluster_mitochondrion Fungal Mitochondrion cluster_krebs Krebs Cycle cluster_etc Electron Transport Chain Succinate Succinate ComplexII Complex II (Succinate Dehydrogenase) Succinate->ComplexII e- ComplexIII Complex III ComplexII->ComplexIII e- Fumarate Fumarate ComplexII->Fumarate ComplexIV Complex IV ComplexIII->ComplexIV e- ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ gradient ATP ATP (Energy) ATP_Synthase->ATP This compound This compound This compound->ComplexII Inhibition

Caption: this compound inhibits Complex II (Succinate Dehydrogenase).

Greenhouse Pot Test Protocols

This section details the experimental protocols for evaluating the preventive and curative efficacy of this compound, as well as its residual activity and rainfastness. These protocols are based on established methodologies for fungicide evaluation.[6][7][8]

General Experimental Workflow

The following diagram outlines the general workflow for conducting greenhouse pot tests with this compound.

Greenhouse_Workflow A Plant Propagation (e.g., Cucumber seedlings) B Experimental Design (Randomized Complete Block) A->B C Preparation of this compound Solutions (and reference fungicides) B->C D Fungicide Application (Foliar Spray) C->D E Pathogen Inoculation (e.g., Botrytis cinerea spore suspension) D->E Timing varies for preventive vs. curative tests F Incubation (Controlled Environment) E->F G Disease Assessment (e.g., Lesion diameter, disease severity) F->G H Data Analysis (Statistical Analysis) G->H

Caption: General workflow for this compound greenhouse pot tests.

Materials and Reagents
  • Test Plant: Cucumber (Cucumis sativus), cv. 'Sagami hanjiro' or other susceptible varieties.[9]

  • Test Pathogen: Botrytis cinerea (gray mold), Sphaerotheca fuliginea (powdery mildew), or other relevant ascomycete fungi.[6]

  • This compound Formulation: Suspension Concentrate (SC) formulation (e.g., 400 g/L).[9][10]

  • Reference Fungicides: Commercially available fungicides with known efficacy against the test pathogen (e.g., boscalid, fenhexamid).[3]

  • Equipment: Greenhouse with controlled temperature and humidity, spray equipment (handgun sprayer), calipers, sterile water, potting mix, pots, and trays.[9]

Experimental Procedure

1. Plant Propagation:

  • Sow cucumber seeds in pots containing a standard potting mix.

  • Grow seedlings in a greenhouse at approximately 20-25°C with a 12-hour photoperiod.

  • Use seedlings at the 1-2 true leaf stage for experiments.

2. Preparation of Fungicide Solutions:

  • Prepare a stock solution of this compound and reference fungicides.

  • Perform serial dilutions with sterile water to achieve the desired test concentrations (e.g., 8.3, 31.3, 62.5, 125, 267 µg/mL).[6][8]

  • Include an untreated control (water spray).

3. Fungicide Application:

  • Arrange the potted seedlings in a randomized complete block design.

  • Apply the fungicide solutions as a foliar spray until runoff, ensuring complete coverage of the leaves. A handgun sprayer can be used, applying a volume equivalent to 1000 L/ha.[9]

  • Allow the treated plants to dry completely before inoculation.

4. Pathogen Inoculation:

  • Prepare a spore suspension of the test pathogen in sterile water (e.g., B. cinerea at 1 x 10^6 conidia/mL).[9]

  • For preventive activity assessment, inoculate the plants 24 hours after fungicide application.[6]

  • For curative activity assessment, inoculate the plants 24 hours before fungicide application.[6]

  • Inoculation can be performed by spraying the spore suspension onto the leaves or by placing agar plugs containing mycelia onto the leaf surface.

5. Incubation and Disease Assessment:

  • Place the inoculated plants in a high-humidity chamber ( >90% RH) at approximately 20°C for 3-7 days to allow for disease development.[3]

  • Assess disease severity by measuring the diameter of the lesions on the leaves or by visually rating the percentage of leaf area infected.[6][9]

  • Calculate the control value using the following formula: Control Value (%) = [1 - (Disease Severity in Treated Plot / Disease Severity in Untreated Control)] x 100.[9]

Specialized Protocols
  • Residual Activity: After fungicide application, maintain the plants in the greenhouse for a specified period (e.g., 7, 14, or 21 days) before inoculating with the pathogen to determine the duration of protection.

  • Rainfastness: One day after fungicide application, subject the treated plants to artificial rainfall (e.g., 10 mm/hr for 1 hour).[8] Allow the plants to dry and then proceed with pathogen inoculation.[8]

Data Presentation

The following tables summarize the expected efficacy of this compound against various cucumber diseases based on published greenhouse pot test data.

Table 1: Preventive Efficacy of this compound against Various Cucumber Diseases [6]

DiseaseThis compound Concentration (µg/mL)Control Value (%)
Gray Mold33.3> 90
Powdery Mildew8.3100
Corynespora Leaf Spot33.3> 90
Stem Rot33.3> 90

Table 2: Curative and Sporulation Inhibition Efficacy of this compound against Cucumber Gray Mold [6]

ActivityThis compound Concentration (µg/mL)Efficacy
Curative (Lesion Development)125High
Sporulation Inhibition62.5> 90%

Table 3: Efficacy of this compound against Fungicide-Resistant Botrytis cinerea Isolates on Cucumber Seedlings [3]

B. cinerea IsolateResistance ProfileThis compound Efficacy
BC39Sensitive to all tested fungicidesHigh
BC42Resistant to thiophanate-methyl, procymidone, azoxystrobinHigh
BC56Resistant to thiophanate-methyl, procymidone, azoxystrobin, fenhexamidHigh
B05.10Resistant to thiophanate-methylHigh

Conclusion

These protocols provide a framework for the comprehensive evaluation of this compound's performance in a greenhouse setting. The results of these tests can be used to determine effective application rates, assess performance against resistant fungal strains, and understand the protective and curative properties of this fungicide. Adherence to standardized protocols is crucial for generating reliable and reproducible data for research and development purposes.

References

Application Notes and Protocols for Isofetamid Susceptibility Testing Using Mycelial Growth Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isofetamid is a novel fungicide belonging to the succinate dehydrogenase inhibitor (SDHI) class, categorized under FRAC (Fungicide Resistance Action Committee) Code 7.[1][2] It exhibits broad-spectrum activity against a variety of fungal pathogens, particularly within the Ascomycota phylum.[2] Its unique chemical structure, a phenyl-oxo-ethyl thiophene amide, confers high efficacy against many fungal isolates that have developed resistance to other SDHI fungicides.[2][3] this compound's mode of action involves the disruption of the fungal mitochondrial respiratory chain by specifically inhibiting succinate dehydrogenase (SDH), a key enzyme in Complex II.[2][3][4] This inhibition halts cellular respiration and energy production, ultimately leading to fungal cell death.[3][4] These application notes provide detailed protocols for determining the susceptibility of fungal pathogens to this compound using mycelial growth inhibition assays.

Data Presentation: this compound Efficacy (EC50)

The following tables summarize the 50% effective concentration (EC50) values of this compound against various fungal pathogens, demonstrating its potent and selective activity. Lower EC50 values indicate higher antifungal activity.

Table 1: In Vitro Mycelial Growth Inhibition of Various Plant Pathogenic Fungi by this compound [1]

Fungal SpeciesCommon DiseaseEC50 (µg/mL)
Alternaria alternataAlternaria blotch<1
Botrytis cinereaGray mold0.006
Cochliobolus miyabeanusBrown spot<1
Corynespora cassiicolaTarget spot<1
Monilinia maliBlossom blight<1
Mycosphaerella melonisGummy stem blight<1
Sclerotinia sclerotiorumWhite mold<1
Venturia inaequalisApple scab<1

Table 2: Differential Activity of this compound Against Major Fungal Groups [1]

Fungal GroupRepresentative GeneraGeneral EC50 Range (µg/mL)
AscomycetesAlternaria, Botrytis, Sclerotinia< 1
Basidiomycetes-> 50
OomycetesPythium> 50

Experimental Protocols

Mycelial Growth Inhibition Assay

This protocol details the determination of EC50 values for this compound against filamentous fungi.

Materials:

  • This compound (technical grade or a suspension concentrate formulation)[1]

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Sterile distilled water

  • Potato Sucrose Agar (PSA) medium[1]

  • Petri dishes (90 mm)

  • Fungal isolates of interest

  • Sterile cork borer (4 mm diameter)[1]

  • Incubator set to 20°C[1]

  • Ruler or calipers for measurement

  • Laminar flow hood or sterile workspace

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in DMSO. A concentration of 10 mg/mL is recommended.

  • Preparation of Fungicide-Amended Media:

    • Autoclave the PSA medium and allow it to cool to approximately 50-55°C in a water bath.

    • In a sterile environment, add the appropriate volume of the this compound stock solution to the molten PSA to achieve a range of final concentrations (e.g., 0.001, 0.01, 0.1, 1, 10, and 100 µg/mL). Ensure thorough mixing.

    • Prepare a control plate containing PSA with an equivalent amount of DMSO but no this compound.

    • Pour approximately 20 mL of the amended and control media into sterile 90 mm Petri dishes and allow them to solidify.

  • Inoculation:

    • From the margin of an actively growing fungal colony on a PSA plate, take a 4 mm mycelial disc using a sterile cork borer.[1]

    • Place the mycelial disc, with the mycelium facing down, onto the center of each fungicide-amended and control plate.[1]

  • Incubation:

    • Incubate the plates in the dark at 20°C.[1]

    • The incubation period will vary depending on the growth rate of the fungus, typically ranging from 2 to 14 days.[1] The control colony should reach a substantial diameter before measurements are taken.

  • Data Collection and Analysis:

    • Measure the radial mycelial growth (colony diameter) in two perpendicular directions for each plate.

    • Calculate the average diameter for each concentration.

    • Determine the percentage of mycelial growth inhibition for each concentration using the following formula:

      • Inhibition (%) = [ (DC - DT) / DC ] x 100

      • Where DC is the average diameter of the control colony and DT is the average diameter of the treated colony.

    • Calculate the EC50 value by performing a probit analysis or by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Visualizations

Signaling Pathway of this compound

cluster_mitochondrion Fungal Mitochondrion cluster_etc Electron Transport Chain cluster_krebs Krebs Cycle ComplexI Complex I ComplexIII Complex III ComplexI->ComplexIII e- ComplexII Complex II (Succinate Dehydrogenase) ComplexII->ComplexIII e- ComplexIV Complex IV ComplexIII->ComplexIV e- ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase Proton Gradient ATP ATP (Energy) ATP_Synthase->ATP Succinate Succinate Succinate->ComplexII Fumarate Fumarate Succinate->Fumarate Oxidation Fumarate->ComplexII This compound This compound This compound->Inhibition Inhibition->ComplexII Inhibition

Caption: Mechanism of action of this compound on the fungal mitochondrial respiratory chain.

Experimental Workflow for Mycelial Growth Inhibition Assay

A Prepare this compound Stock Solution B Prepare Fungicide-Amended and Control PSA Media A->B C Pour Media into Petri Dishes B->C D Inoculate with Fungal Mycelial Plugs (4 mm) C->D E Incubate at 20°C (2-14 days) D->E F Measure Radial Mycelial Growth E->F G Calculate Percent Inhibition F->G H Determine EC50 Value (Probit Analysis) G->H

Caption: Workflow for determining this compound susceptibility via mycelial growth inhibition.

References

Application Notes and Protocols for Investigating Isofetamid's Curative and Preventative Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isofetamid is a broad-spectrum, systemic fungicide belonging to the succinate dehydrogenase inhibitor (SDHI) class, specifically categorized under FRAC Group 7.[1][2] Its unique chemical structure, a phenyl-oxo-ethyl thiophene amide, confers high efficacy against a wide range of fungal pathogens, particularly within the Ascomycota division, such as Botrytis spp., Sclerotinia spp., and Monilinia spp.[1] Notably, this compound has demonstrated effectiveness against fungal isolates that have developed resistance to other SDHI fungicides, attributed to its molecular flexibility.[1]

The primary mode of action for this compound is the inhibition of the succinate dehydrogenase (SDH) enzyme, a key component of Complex II in the mitochondrial respiratory chain.[1][3][4] This inhibition disrupts the fungal cell's energy (ATP) production and the synthesis of essential amino acids and lipids.[1] this compound exhibits both preventative and curative properties, making it a versatile tool in integrated pest management strategies.[3][5][6] It is effective at various stages of the fungal life cycle, including conidial germination, germ tube elongation, appressorium formation, and mycelial growth.[7]

These application notes provide detailed protocols for investigating the preventative and curative activity of this compound against key fungal pathogens.

Key Signaling Pathway: Fungal Mitochondrial Respiration

The following diagram illustrates the target of this compound within the fungal mitochondrial electron transport chain.

cluster_0 Mitochondrial Inner Membrane TCA TCA Cycle S Succinate TCA->S CII Complex II (SDH) S->CII e- F Fumarate CII->F UQ Ubiquinone Pool CII->UQ e- CIII Complex III UQ->CIII e- CIV Complex IV CIII->CIV e- CV Complex V (ATP Synthase) CIV->CV H+ ATP ATP CV->ATP This compound This compound This compound->CII Inhibition

Caption: Fungal mitochondrial respiration and the inhibitory action of this compound.

Experimental Protocols

In Vitro Efficacy Assessment

Objective: To determine the direct inhibitory effect of this compound on fungal growth and spore germination.

1.1. Mycelial Growth Inhibition Assay (Poisoned Food Technique)

  • Materials:

    • Pure cultures of target fungal pathogens (e.g., Botrytis cinerea, Sclerotinia sclerotiorum)

    • Potato Dextrose Agar (PDA) or other suitable growth medium

    • This compound stock solution of known concentration

    • Sterile Petri dishes (90 mm)

    • Sterile cork borer (5 mm diameter)

    • Incubator

  • Protocol:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone) and make serial dilutions to achieve the desired test concentrations.

    • Autoclave the growth medium (PDA) and cool to 45-50°C.

    • Add the appropriate volume of this compound solution to the molten agar to obtain the final test concentrations. An equivalent volume of the solvent should be added to the control plates.

    • Pour the amended and control agar into sterile Petri dishes and allow them to solidify.

    • Using a sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing fungal culture.

    • Place the mycelial plug, mycelium-side down, in the center of each Petri dish.

    • Seal the plates with parafilm and incubate at the optimal temperature for the specific fungus (e.g., 20-25°C) in the dark.

    • Measure the colony diameter (in two perpendicular directions) daily until the mycelium in the control plate reaches the edge of the dish.

    • Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:

      • % Inhibition = [(dc - dt) / dc] x 100

      • Where:

        • dc = average diameter of the fungal colony in the control plate

        • dt = average diameter of the fungal colony in the treated plate

    • Determine the EC50 (Effective Concentration to inhibit 50% of growth) value through probit analysis.

1.2. Spore Germination Assay

  • Materials:

    • Fungal spores of the target pathogen

    • This compound solutions at various concentrations

    • Sterile microscope slides or multi-well plates

    • Humid chamber

    • Microscope

  • Protocol:

    • Prepare a spore suspension of the target fungus in sterile distilled water and adjust the concentration to 1 x 10^5 to 1 x 10^6 spores/mL.

    • Mix equal volumes of the spore suspension and the this compound test solutions. A control with sterile water or solvent should be included.

    • Pipette a drop of the mixture onto a sterile microscope slide or into the well of a multi-well plate.

    • Incubate the slides or plates in a humid chamber at the optimal temperature for germination for 12-24 hours.

    • Observe at least 100 spores per replicate under a microscope to determine the percentage of germination. A spore is considered germinated if the germ tube is at least half the length of the spore.

    • Calculate the percentage of spore germination inhibition.

In Vivo Efficacy Assessment (Greenhouse/Growth Chamber)

Objective: To evaluate the preventative and curative activity of this compound on host plants.

2.1. Preventative Activity Protocol

  • Materials:

    • Healthy, susceptible host plants (e.g., cucumber, tomato, lettuce seedlings)

    • This compound formulated product

    • Spore suspension of the target pathogen

    • Spraying equipment

    • Controlled environment greenhouse or growth chamber

  • Protocol:

    • Grow host plants to a suitable stage (e.g., 2-4 true leaves).

    • Prepare different concentrations of this compound spray solutions according to the product label recommendations.

    • Spray the plants with the this compound solutions until runoff. A control group should be sprayed with water or a blank formulation.

    • Allow the plants to dry for 24 hours.

    • Inoculate the plants by spraying them with a spore suspension of the target pathogen.

    • Place the inoculated plants in a high-humidity environment for 24-48 hours to promote infection.

    • Move the plants to optimal conditions for disease development.

    • Assess disease severity at regular intervals (e.g., 5-10 days post-inoculation) using a disease rating scale (e.g., 0 = no symptoms, 4 = severe necrosis).

    • Calculate the disease control efficacy.

2.2. Curative Activity Protocol

  • Protocol:

    • Grow host plants to a suitable stage.

    • Inoculate the plants with a spore suspension of the target pathogen.

    • Place the inoculated plants in a high-humidity environment for 24-48 hours to allow infection to establish.

    • At different time points post-inoculation (e.g., 24, 48, 72 hours), spray the plants with various concentrations of this compound solutions.

    • A control group of inoculated plants should remain untreated.

    • Move the plants to optimal conditions for disease development.

    • Assess disease severity as described in the preventative protocol.

    • Calculate the disease control efficacy to determine the curative window of this compound.

Experimental Workflow Diagram

cluster_0 In Vitro Assays cluster_1 In Vivo Assays Mycelial Growth Mycelial Growth EC50 Determination EC50 Determination Mycelial Growth->EC50 Determination Spore Germination Spore Germination Inhibition % Inhibition % Spore Germination->Inhibition % Preventative Preventative Disease Assessment Disease Assessment Preventative->Disease Assessment Curative Curative Curative->Disease Assessment Fungal Culture Fungal Culture Fungal Culture->Mycelial Growth Fungal Culture->Spore Germination Host Plants Host Plants Host Plants->Preventative Host Plants->Curative This compound Application This compound Application This compound Application->Mycelial Growth This compound Application->Spore Germination This compound Application->Preventative This compound Application->Curative

Caption: Workflow for evaluating this compound's efficacy.

Data Presentation

Quantitative data from these experiments should be summarized in clear and concise tables for easy comparison.

Table 1: In Vitro Mycelial Growth Inhibition of Botrytis cinerea by this compound

This compound Concentration (µg/mL)Mean Colony Diameter (mm) ± SDPercent Inhibition (%)
0 (Control)85.2 ± 2.10
0.0163.5 ± 1.825.5
0.138.1 ± 1.555.3
1.012.7 ± 0.985.1
10.05.0 ± 0.094.1
EC50 (µg/mL) \multicolumn{2}{c}{Calculated Value}

Table 2: Preventative and Curative Efficacy of this compound against Cucumber Powdery Mildew

TreatmentApplication TimingMean Disease Severity (%) ± SDControl Efficacy (%)
Untreated Control-78.5 ± 5.40
This compound (50 µg/mL)24h before inoculation5.2 ± 1.193.4
This compound (100 µg/mL)24h before inoculation2.1 ± 0.897.3
This compound (50 µg/mL)24h after inoculation25.6 ± 3.267.4
This compound (100 µg/mL)24h after inoculation15.8 ± 2.579.9
This compound (50 µg/mL)48h after inoculation42.1 ± 4.546.4
This compound (100 µg/mL)48h after inoculation31.7 ± 3.959.6

Note: The data presented in the tables are for illustrative purposes only and will vary depending on the fungal pathogen, host plant, and experimental conditions.

References

Determining the Rainfastness of Isofetamid on Plant Surfaces: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isofetamid is a broad-spectrum succinate dehydrogenase inhibitor (SDHI) fungicide effective against a range of fungal pathogens.[1] Its efficacy in the field is significantly influenced by its ability to adhere to plant surfaces and resist wash-off from rainfall, a property known as rainfastness. Understanding the rainfastness of this compound is crucial for optimizing application timings, ensuring effective disease control, and minimizing environmental runoff.

These application notes provide detailed protocols for determining the rainfastness of this compound on plant surfaces. The methodologies described herein cover simulated rainfall experiments, residue analysis, and biological efficacy assays, providing a comprehensive framework for researchers.

Key Factors Influencing Fungicide Rainfastness

The rainfastness of a fungicide is not an intrinsic constant but is influenced by a combination of factors:

  • Formulation: The type of formulation (e.g., suspension concentrate, emulsifiable concentrate) and the adjuvants included can significantly impact adhesion and penetration into the plant cuticle.

  • Plant Surface Characteristics: The micromorphology of the leaf surface, such as the presence of waxes and trichomes, affects the retention and spread of the fungicide.

  • Rainfall Characteristics: The intensity, duration, and volume of rainfall all play a critical role in the potential for wash-off. A short, intense downpour may have a greater impact than a prolonged drizzle.[2]

  • Time Interval between Application and Rainfall: The longer the interval, the more time the active ingredient has to dry and penetrate the plant tissue, generally leading to increased rainfastness.[2][3]

  • Fungicide Properties: The chemical and physical properties of the active ingredient, such as its water solubility, influence its susceptibility to being washed off.

Experimental Protocols

Protocol 1: Simulated Rainfall and Biological Efficacy Assay

This protocol assesses the impact of simulated rainfall on the biological efficacy of this compound in controlling a specific plant pathogen.

1. Plant Material and Growth Conditions:

  • Select a suitable host plant for the target pathogen (e.g., cucumber, Cucumis sativus, for gray mold caused by Botrytis cinerea).
  • Grow plants from seed in pots containing a standardized potting mix.
  • Maintain plants in a greenhouse or controlled environment chamber with optimal conditions for growth. Ensure plants are of a uniform size and developmental stage for the experiment.

2. This compound Application:

  • Prepare a stock solution of a commercial formulation of this compound (e.g., 400 g/L suspension concentrate) in deionized water to achieve the desired test concentrations (e.g., 31.3, 62.5, 125 µg/mL).
  • Apply the this compound solutions to the adaxial (upper) surface of the leaves using a handgun sprayer or a precision spray chamber to ensure uniform coverage.
  • Include an untreated control group sprayed only with water.
  • Allow the treated plants to dry completely under controlled conditions.

3. Simulated Rainfall:

  • One day after the fungicide application, subject a subset of the treated plants to simulated rainfall.
  • Use an artificial rain generator capable of delivering a controlled rainfall intensity and duration (e.g., 10 mm/hr for 1 hour).
  • Another subset of treated plants should not be exposed to rain to serve as a positive control for preventive activity.

4. Inoculation:

  • Prepare a conidial suspension of the target pathogen (e.g., B. cinerea) in a suitable nutrient broth.
  • After the rainfall simulation and subsequent drying of the leaves, inoculate all plants (rain-treated, non-rain-treated, and untreated controls) with the pathogen suspension. This can be done by placing agar plugs containing the mycelium or spraying a conidial suspension onto the leaves.

5. Incubation and Disease Assessment:

  • Incubate the plants in a high-humidity environment at a temperature conducive to disease development.
  • After a set incubation period (e.g., 3-5 days), assess the disease severity. This can be measured by lesion diameter, percentage of leaf area infected, or other relevant metrics.
  • Calculate the control value (efficacy) for both the preventive activity (no rain) and rainfastness treatments using the following formula: Control Value (%) = [1 - (Disease Severity in Treated Plants / Disease Severity in Untreated Control)] x 100

Protocol 2: Residue Analysis Following Simulated Rainfall

This protocol quantifies the amount of this compound remaining on plant surfaces after a simulated rainfall event using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).

1. Plant Material and this compound Application:

  • Follow the same procedure as in Protocol 1 for plant selection, growth, and this compound application.

2. Simulated Rainfall:

  • Follow the same procedure as in Protocol 1 for the simulated rainfall treatment.

3. Sample Collection:

  • Immediately after the rainfall simulation and drying of the leaves, collect leaf samples from both the rain-treated and non-rain-treated plants.
  • Leaf discs of a known area can be punched out, or entire leaves can be collected.

4. Sample Preparation (QuEChERS Method):

  • The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for extracting pesticide residues from food and agricultural samples.[4][5][6][7][8]
  • Extraction:
  • Weigh a homogenized subsample of the collected leaves (e.g., 10-15 g) into a 50 mL centrifuge tube.
  • Add 10 mL of acetonitrile and an internal standard.
  • Shake vigorously for 1 minute.
  • Add extraction salts (e.g., magnesium sulfate and sodium acetate) to induce phase separation.
  • Centrifuge the tube to separate the organic and aqueous layers.
  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
  • Transfer an aliquot of the supernatant (acetonitrile layer) to a d-SPE tube containing a mixture of sorbents (e.g., primary secondary amine (PSA) to remove organic acids, and C18 to remove nonpolar interferences).
  • Vortex and then centrifuge the tube.
  • The resulting supernatant is ready for UHPLC-MS/MS analysis.

5. UHPLC-MS/MS Analysis:

  • Instrumentation: Use a UHPLC system coupled to a triple quadrupole mass spectrometer.
  • Chromatographic Conditions:
  • Column: A C18 reversed-phase column is typically used.
  • Mobile Phase: A gradient of water with a modifier (e.g., formic acid or ammonium formate) and acetonitrile or methanol.
  • Flow Rate: Optimized for the column dimensions.
  • Injection Volume: Typically 1-5 µL.
  • Mass Spectrometry Conditions:
  • Ionization Mode: Electrospray ionization (ESI) in positive mode is suitable for this compound.
  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Select specific precursor-to-product ion transitions for this compound and its internal standard.
  • Quantification:
  • Prepare a calibration curve using matrix-matched standards.
  • Quantify the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
  • Calculate the percentage of this compound washed off by comparing the residue levels on rain-treated and non-rain-treated leaves.

Data Presentation

The quantitative data from the experiments should be summarized in clearly structured tables for easy comparison.

Table 1: Biological Efficacy of this compound Against Cucumber Gray Mold With and Without Simulated Rainfall

This compound Concentration (µg/mL)Preventive Activity (Control Value, %)Rainfastness (Control Value, %)
31.3>90Slightly lower than preventive
62.5>90Slightly lower than preventive
125>90Almost no difference from preventive

Data adapted from a study on the biological properties of this compound.

Table 2: this compound Residue Levels on Plant Surfaces With and Without Simulated Rainfall

TreatmentThis compound Concentration (µg/mL)Mean this compound Residue (ng/cm²)Standard Deviation% Wash-off
No Rain125[Insert experimental data][Insert experimental data]0
With Rain125[Insert experimental data][Insert experimental data][Calculate based on data]

Visualizations

Experimental_Workflow_Rainfastness cluster_prep Preparation cluster_treatment Treatment cluster_rainfall Rainfall Simulation cluster_analysis Analysis plant_prep Plant Preparation & Growth application Fungicide Application plant_prep->application fungicide_prep This compound Solution Preparation fungicide_prep->application drying Drying Period (24h) application->drying rain Simulated Rainfall (10 mm/hr, 1h) drying->rain no_rain No Rainfall (Control) drying->no_rain bio_assay Biological Efficacy Assay rain->bio_assay residue_analysis Residue Analysis (UHPLC-MS/MS) rain->residue_analysis no_rain->bio_assay no_rain->residue_analysis

Caption: Experimental workflow for determining this compound's rainfastness.

QuEChERS_Protocol cluster_extraction Extraction cluster_cleanup Cleanup (d-SPE) cluster_analysis Analysis homogenize Homogenize Leaf Sample add_solvent Add Acetonitrile & Internal Standard homogenize->add_solvent add_salts Add Extraction Salts add_solvent->add_salts centrifuge1 Centrifuge add_salts->centrifuge1 transfer_supernatant Transfer Supernatant centrifuge1->transfer_supernatant add_dspe Add d-SPE Sorbents transfer_supernatant->add_dspe centrifuge2 Centrifuge add_dspe->centrifuge2 final_extract Final Extract centrifuge2->final_extract uhplc_msms UHPLC-MS/MS Analysis final_extract->uhplc_msms

Caption: QuEChERS protocol for this compound residue analysis.

Conclusion

The protocols outlined in these application notes provide a robust framework for the systematic evaluation of this compound's rainfastness on plant surfaces. By combining biological efficacy assays with quantitative residue analysis, researchers can gain a comprehensive understanding of how rainfall affects the performance of this compound. This knowledge is essential for developing effective and sustainable disease management strategies in agricultural systems. Further research could expand on these protocols by investigating a wider range of plant species, pathogen systems, and environmental conditions to build a more complete profile of this compound's rainfastness characteristics.

References

Application Notes and Protocols for Studying the Residual Activity of Isofetamid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for designing and executing experiments to evaluate the residual activity of Isofetamid, a broad-spectrum succinate dehydrogenase inhibitor (SDHI) fungicide.[1] this compound is known for its effectiveness against a wide range of fungal pathogens, particularly within the Ascomycota group, and exhibits good persistence, making the study of its residual activity crucial for optimizing its use in disease management strategies.[2]

Introduction

This compound disrupts the fungal cellular respiration process by inhibiting the succinate dehydrogenase enzyme (Complex II) in the mitochondrial respiratory chain.[2] This mode of action effectively halts energy production within the fungus, leading to its death.[3] Understanding the residual activity, or the persistence of its fungicidal effect over time after application, is essential for determining optimal spray intervals, ensuring long-lasting crop protection, and managing the development of fungicide resistance.

This document outlines detailed protocols for in-life and in-vitro assays to quantify the residual efficacy of this compound against two common and economically significant plant pathogens: Botrytis cinerea (gray mold) and Podosphaera xanthii (powdery mildew) on cucumber plants (Cucumis sativus).

Signaling Pathway of this compound Action

The following diagram illustrates the mode of action of this compound within the fungal cell.

cluster_mitochondrion Fungal Mitochondrion cluster_etc Electron Transport Chain ComplexI Complex I ComplexIII Complex III ComplexI->ComplexIII e- ComplexII Complex II (SDH) ComplexII->ComplexIII e- Fumarate Fumarate ComplexII->Fumarate ComplexIV Complex IV ComplexIII->ComplexIV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ Gradient Succinate Succinate Succinate->ComplexII ATP ATP (Energy) ATP_Synthase->ATP This compound This compound This compound->ComplexII Inhibition

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Isofetamid Resistance in Botrytis cinerea

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for navigating the challenges of isofetamid resistance in Botrytis cinerea.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound resistance in Botrytis cinerea?

A1: The predominant mechanism of resistance to this compound, a succinate dehydrogenase inhibitor (SDHI) fungicide, is due to target-site mutations in the iron-sulfur subunit (SdhB) of the succinate dehydrogenase enzyme. This enzyme is a key component of the mitochondrial respiratory chain. Specific amino acid substitutions in the SdhB protein reduce the binding affinity of this compound to its target, thereby diminishing its inhibitory effect.

Q2: Which specific mutations in the SdhB gene are associated with this compound resistance?

A2: Several mutations in the SdhB gene have been identified to confer varying levels of resistance to this compound. The most significant mutations include:

  • P225F (Proline to Phenylalanine at codon 225): Confers a high level of resistance to this compound.[1][2]

  • N230I (Asparagine to Isoleucine at codon 230): Results in moderate resistance to this compound.[1][2]

  • H272Y/R (Histidine to Tyrosine or Arginine at codon 272): Isolates with these mutations generally show low to moderate resistance to many SDHIs, but often remain sensitive to this compound.[2][3]

Q3: Are there other mechanisms besides target-site mutations that contribute to this compound resistance?

A3: While target-site modification is the primary mechanism, increased efflux pump activity may also play a role in reduced sensitivity to SDHI fungicides. Efflux pumps, such as ATP-binding cassette (ABC) transporters and Major Facilitator Superfamily (MFS) transporters, can actively transport fungicides out of the fungal cell, lowering the intracellular concentration of the active ingredient. Overexpression of genes encoding these transporters can lead to multidrug resistance (MDR), potentially affecting this compound sensitivity.

Q4: Is there cross-resistance between this compound and other SDHI fungicides?

A4: Yes, cross-resistance patterns among SDHI fungicides are complex and depend on the specific SdhB mutation. For instance, isolates with the P225F and N230I mutations often exhibit cross-resistance to other SDHIs like boscalid and fluopyram.[2][4] However, isolates with H272Y/R mutations may be resistant to boscalid but remain sensitive to this compound.[3] It is crucial to determine the specific mutation to predict the cross-resistance profile.

Q5: What is a typical EC50 value for this compound-sensitive and resistant B. cinerea isolates?

A5: The half-maximal effective concentration (EC50) values can vary, but generally, sensitive (wild-type) isolates have EC50 values for this compound in the range of 0.01 to 0.1 µg/mL. Moderately resistant isolates (e.g., with the N230I mutation) can have EC50 values from 1.0 to over 5.0 µg/mL, while highly resistant isolates (e.g., with the P225F mutation) can exhibit EC50 values exceeding 100 µg/mL.[1][2]

Troubleshooting Guides for this compound Sensitivity Assays

This section addresses common issues encountered during in vitro sensitivity testing of B. cinerea to this compound.

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent or no growth of B. cinerea in control wells/plates (without fungicide). 1. Poor spore viability.2. Inappropriate culture medium or incubation conditions.3. Contamination of the culture.1. Use freshly harvested conidia (7-14 days old). Check spore viability by germination test on water agar before starting the assay.2. Ensure the use of an appropriate medium (e.g., Potato Dextrose Agar - PDA) and incubate at the optimal temperature for B. cinerea (20-23°C) in the dark.3. Use sterile techniques throughout the procedure. Visually inspect cultures for any signs of bacterial or other fungal contamination.
High variability in EC50 values between replicate experiments. 1. Inaccurate fungicide concentrations.2. Uneven distribution of spores in the inoculum.3. Inconsistent incubation times.1. Prepare fresh stock solutions of this compound for each experiment. Use calibrated pipettes for serial dilutions.2. Thoroughly vortex the spore suspension before aliquoting to ensure a homogenous mixture.3. Maintain a consistent incubation period for all assays before assessing growth or germination.
Sensitive (wild-type) isolates show unexpected resistance. 1. Degradation of the this compound stock solution.2. Use of an incorrect discriminatory dose.3. Presence of a sub-population of resistant isolates in the culture.1. Store this compound stock solutions in the dark at 4°C and prepare fresh working solutions. Avoid repeated freeze-thaw cycles.2. Verify the discriminatory concentrations from recent literature for the specific assay being used.3. Perform single-spore isolation to ensure a pure culture of the isolate being tested.
Mycelial growth assay shows inhibition at the edge of the colony but continued growth in the center. 1. Fungicide degradation over time in the agar.2. The isolate may have a slower but persistent growth in the presence of the fungicide.1. Ensure the fungicide is evenly mixed into the agar medium when it has cooled sufficiently to prevent degradation but before it solidifies.2. Measure the colony diameter at a consistent time point across all plates and replicates.

Quantitative Data Summary

Table 1: EC50 Values of Botrytis cinerea Isolates with Different SdhB Genotypes for this compound.

SdhB Genotype Amino Acid Substitution Resistance Level Average EC50 (µg/mL)
Wild-TypeNoneSensitive0.098[1]
N230IAsparagine -> IsoleucineModerate3.04[1]
P225FProline -> PhenylalanineHigh>500.00[1]
H272YHistidine -> TyrosineSensitive0.01[5]
H272RHistidine -> ArginineSensitive0.19 - 0.30[5]

Table 2: Frequency of this compound Resistance in Botrytis cinerea Field Populations.

Region/Country Year of Collection Number of Isolates Resistance Frequency (%) Reference
Florida, USA (Strawberry)2015-20165650[1]
Florida, USA (Strawberry)2016-20175651.3[1]
Shanghai, China (Strawberry)2019-2023260Significant upward trend observed[2]
Shandong, China (Vineyards)Not specified557.2[6]

Experimental Protocols

Conidial Germination Assay

This method is used to determine the effect of this compound on the germination of B. cinerea conidia.

Materials:

  • Botrytis cinerea cultures (7-14 days old) grown on PDA.

  • Sterile distilled water.

  • This compound stock solution (e.g., 10 mg/mL in DMSO).

  • Sterile microtiter plates (96-well).

  • Potato Dextrose Broth (PDB) or a similar nutrient medium.

  • Microscope and hemocytometer.

Procedure:

  • Spore Suspension Preparation: Flood the surface of a B. cinerea culture plate with 10 mL of sterile distilled water. Gently scrape the surface with a sterile loop to dislodge the conidia.

  • Filter the suspension through sterile cheesecloth to remove mycelial fragments.

  • Adjust the conidial concentration to 1 x 10^5 conidia/mL using a hemocytometer.

  • Fungicide Dilution: Prepare a series of this compound dilutions in the nutrient broth in the wells of the microtiter plate. Include a solvent control (DMSO without this compound) and a negative control (broth only).

  • Inoculation: Add an equal volume of the spore suspension to each well.

  • Incubation: Incubate the plates at 20-23°C in the dark for 12-24 hours.

  • Assessment: Using a microscope, examine at least 100 conidia per well. A conidium is considered germinated if the germ tube is at least half the length of the conidium.

  • Data Analysis: Calculate the percentage of germination inhibition for each concentration relative to the control. Determine the EC50 value using probit analysis or a similar statistical method.

Mycelial Growth Assay

This assay assesses the inhibitory effect of this compound on the mycelial growth of B. cinerea.

Materials:

  • Actively growing B. cinerea cultures on PDA.

  • Potato Dextrose Agar (PDA).

  • This compound stock solution.

  • Sterile Petri dishes (90 mm).

  • Cork borer (5 mm diameter).

Procedure:

  • Media Preparation: Autoclave PDA and cool it to 50-55°C. Add the appropriate volume of this compound stock solution to achieve the desired final concentrations. Pour the amended PDA into sterile Petri dishes. Include control plates with the solvent only.

  • Inoculation: From the margin of an actively growing B. cinerea culture, take a 5 mm mycelial plug using a sterile cork borer.

  • Place the mycelial plug, mycelium-side down, in the center of each PDA plate.

  • Incubation: Incubate the plates at 20-23°C in the dark for 3-5 days, or until the mycelium in the control plate reaches the edge.

  • Assessment: Measure the diameter of the fungal colony in two perpendicular directions.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration compared to the control. Determine the EC50 value.

Visualizations

Signaling Pathways and Resistance Mechanisms

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Isofetamid_Resistance_Mechanisms cluster_cell Botrytis cinerea Cell cluster_mito Mitochondrion cluster_resistance Resistance Mechanisms SDH Succinate Dehydrogenase (Complex II) ETC Electron Transport Chain SDH->ETC Electron Transfer ATP ATP Production ETC->ATP SdhB_mutation Target-Site Mutation (SdhB gene) SdhB_mutation->SDH Alters Binding Site Efflux_pumps Efflux Pump Overexpression (e.g., ABC Transporters) Isofetamid_out This compound (extracellular) Efflux_pumps->Isofetamid_out Expulsion Isofetamid_in This compound (intracellular) Isofetamid_out->Isofetamid_in Isofetamid_in->SDH Inhibition Isofetamid_in->Efflux_pumps Substrate for Efflux

Caption: Mechanisms of this compound resistance in Botrytis cinerea.

dot

Experimental_Workflow cluster_sampling Sample Collection & Isolation cluster_assay Sensitivity Assay cluster_germination Conidial Germination cluster_growth Mycelial Growth cluster_analysis Data Analysis & Characterization start Collect Infected Plant Tissue isolate Isolate B. cinerea start->isolate culture Establish Pure Culture isolate->culture spore_prep Prepare Spore Suspension culture->spore_prep mycelial_prep Prepare Mycelial Plugs culture->mycelial_prep inoc_germ Inoculate Microtiter Plate spore_prep->inoc_germ inoc_growth Inoculate Petri Dish mycelial_prep->inoc_growth fungicide_prep Prepare this compound Dilutions fungicide_prep->inoc_germ fungicide_prep->inoc_growth incubate_germ Incubate inoc_germ->incubate_germ assess_germ Assess Germination incubate_germ->assess_germ calc_ec50 Calculate EC50 Value assess_germ->calc_ec50 incubate_growth Incubate inoc_growth->incubate_growth assess_growth Measure Colony Diameter incubate_growth->assess_growth assess_growth->calc_ec50 resistance_level Determine Resistance Level calc_ec50->resistance_level dna_extraction DNA Extraction resistance_level->dna_extraction sdhb_sequencing SdhB Gene Sequencing dna_extraction->sdhb_sequencing mutation_analysis Identify Mutations sdhb_sequencing->mutation_analysis

Caption: Workflow for assessing this compound sensitivity in B. cinerea.

References

Technical Support Center: Optimizing Isofetamid Application Timing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the application timing of Isofetamid for maximum efficacy in experimental settings.

Troubleshooting Guide

This guide addresses common issues encountered during this compound efficacy trials.

Issue Potential Cause Recommended Solution
Inconsistent or lower-than-expected disease control. Suboptimal Application Timing: Application may not coincide with the most susceptible stage of the fungal pathogen.- Preventative Applications: For many diseases like gray mold, apply this compound before the onset of disease symptoms, especially when environmental conditions are favorable for fungal growth (e.g., high humidity, moderate temperatures). - Curative Applications: For established infections, apply this compound at the earliest sign of disease. Note that preventative applications are generally more effective.[1][2][3] - Growth Stage-Specific Timing: For certain diseases, application timing should be aligned with specific plant growth stages. For example, in grapevines, critical application timings for gray mold control can be at full bloom and pre-bunch closure.
Inadequate Coverage: Poor spray coverage can lead to uneven protection.- Ensure thorough coverage of all plant surfaces, including the undersides of leaves and dense canopy areas. - Use appropriate spray volumes and nozzle types for the crop and growth stage.
Rainfall After Application: Heavy rainfall shortly after application can wash off the product before it is fully absorbed.- this compound has demonstrated good rainfastness, but it's best to allow for a sufficient drying period after application.[1] - If heavy rain is expected, consider using a sticking agent (adjuvant) if compatible with the experimental design and product label.
Fungicide Resistance: The target fungal population may have developed resistance to SDHI fungicides.- Although this compound is effective against some SDHI-resistant strains, it's crucial to implement a resistance management strategy.[4] - Rotate or tank-mix this compound with fungicides from different FRAC groups. - Avoid consecutive applications of SDHI fungicides.
Phytotoxicity symptoms observed on test plants. High Application Rate: Exceeding the recommended application rate can cause plant injury.- Strictly adhere to the recommended application rates provided on the product label or in established protocols. - Conduct small-scale trials to determine the optimal non-phytotoxic rate for new plant species or varieties.
Environmental Stress: Applying this compound to plants under stress (e.g., drought, extreme heat) can increase the risk of phytotoxicity.- Avoid applying this compound during periods of extreme environmental stress. - Ensure plants are well-watered and healthy before application.
Difficulty in assessing efficacy due to low disease pressure. Unfavorable Environmental Conditions: Conditions may not be conducive for disease development in the control group.- If working in a controlled environment, adjust temperature, humidity, and leaf wetness duration to favor disease development. - For field trials, select locations with a history of the target disease and favorable environmental conditions.
Low Inoculum Levels: Insufficient pathogen inoculum can result in low disease incidence.- In controlled experiments, ensure a uniform and adequate application of fungal inoculum. - For field trials, consider artificial inoculation if natural disease pressure is unreliable.

Frequently Asked Questions (FAQs)

Q1: What is the optimal application timing for this compound?

A1: The optimal timing depends on the target pathogen, the host crop, and environmental conditions. As a general guideline, preventative applications made before or at the very early stages of disease development are most effective. For specific recommendations, refer to the quantitative data tables and experimental protocols below. For instance, a study on spring dead spot in turfgrass found that fall applications when soil temperatures were around 13°C provided the best suppression.[5]

Q2: Can this compound be used curatively?

A2: Yes, this compound has demonstrated curative activity, meaning it can inhibit the growth of fungi after infection has occurred.[1][3] However, its efficacy is generally higher when used as a preventative treatment.

Q3: How does environmental variability affect this compound's efficacy?

A3: Environmental factors such as temperature, humidity, and rainfall can significantly impact the development of fungal diseases and, consequently, the apparent efficacy of any fungicide. For example, high humidity and prolonged leaf wetness often favor the development of diseases like gray mold. It is crucial to monitor environmental conditions and time applications accordingly.

Q4: What is the recommended application interval for this compound?

A4: Application intervals can range from 7 to 14 days, depending on the crop, disease pressure, and environmental conditions. Always consult the product label and relevant research for specific recommendations.

Q5: How can I avoid the development of fungicide resistance to this compound?

A5: To mitigate the risk of resistance, it is essential to follow a robust resistance management strategy. This includes:

  • Rotating this compound with fungicides from different FRAC (Fungicide Resistance Action Committee) groups.

  • Avoiding sequential applications of fungicides with the same mode of action (SDHIs are in FRAC group 7).

  • Using this compound as part of an integrated pest management (IPM) program that includes cultural and biological control methods.

Quantitative Data Summary

The following tables summarize the efficacy of this compound from various studies.

Table 1: Efficacy of this compound against Cucumber Diseases in Greenhouse Pot Tests [1][3]

DiseasePathogenApplication TypeThis compound Concentration (µg/mL)Control Value (%)
Gray MoldBotrytis cinereaPreventive33.3> 90
Powdery MildewSphaerotheca fuligineaPreventive8.3100
Corynespora Leaf SpotCorynespora cassiicolaPreventive33.3> 90
Stem RotSclerotinia sclerotiorumPreventive33.3> 90

Table 2: Curative and Sporulation Inhibition Activity of this compound against Cucumber Gray Mold (Botrytis cinerea) [1][3]

ActivityThis compound Concentration (µg/mL)Control Value (%)
Curative (Lesion Development Inhibition)62.5> 70
Sporulation Inhibition62.5> 90

Table 3: Field Trial Efficacy of this compound [1][6]

CropDiseasePathogenThis compound Concentration (µg/mL)Efficacy
TomatoGray MoldBotrytis cinerea267High
CucumberPowdery MildewSphaerotheca fuliginea267High
LettuceStem RotSclerotinia sclerotiorum267High

Experimental Protocols

Protocol 1: In Vitro Fungicide Screening using Poisoned Food Technique

This protocol is adapted for determining the in vitro efficacy of this compound against mycelial growth of fungal pathogens like Sclerotinia sclerotiorum.

Materials:

  • Pure culture of the target fungus (e.g., Sclerotinia sclerotiorum)

  • Potato Dextrose Agar (PDA)

  • Technical grade this compound

  • Sterile distilled water

  • Sterile Petri dishes (90 mm)

  • Cork borer (5 mm)

  • Incubator

Procedure:

  • Prepare Fungicide Stock Solution: Prepare a stock solution of this compound in sterile distilled water or a suitable solvent.

  • Prepare Poisoned Media: Prepare double-strength PDA. Autoclave and cool to 45-50°C. Add the required volume of this compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 50, 100, 200, 500, and 1000 ppm). Also, prepare a control set of PDA plates without the fungicide.

  • Pour Plates: Pour the fungicide-amended PDA and control PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation: From the margin of an actively growing 7-day-old culture of the target fungus, cut 5 mm mycelial discs using a sterile cork borer.

  • Incubation: Place one mycelial disc, inverted, in the center of each PDA plate. Incubate the plates at the optimal growth temperature for the fungus (e.g., 20-25°C).

  • Data Collection: Measure the radial mycelial growth in two perpendicular directions daily until the mycelium in the control plates reaches the edge of the plate.

  • Calculate Efficacy: Calculate the percent inhibition of mycelial growth for each concentration compared to the control.

Protocol 2: Greenhouse Efficacy Trial for Gray Mold (Botrytis cinerea) on Cucumber

This protocol outlines a method for evaluating the preventive and curative efficacy of this compound in a controlled greenhouse environment.

Materials:

  • Cucumber seedlings (e.g., cv. Sagami hanjiro)

  • Botrytis cinerea culture for inoculum preparation

  • This compound formulation

  • Handgun sprayer

  • Greenhouse with controlled temperature and humidity

  • Moist chambers (e.g., trays with transparent lids)

Procedure:

For Preventive Efficacy:

  • Plant Growth: Grow cucumber seedlings in pots in a greenhouse to the desired growth stage (e.g., 2-3 true leaves).

  • Fungicide Application: Prepare the desired concentrations of this compound solution. Spray the seedlings until runoff, ensuring complete coverage. Allow the foliage to dry.

  • Inoculation: 24 hours after fungicide application, inoculate the plants with a conidial suspension of B. cinerea (e.g., 1 x 10^5 spores/mL).

  • Incubation: Place the inoculated plants in a moist chamber at high humidity (>95%) and optimal temperature for disease development (e.g., 20°C) for 48-72 hours.

  • Disease Assessment: After the incubation period, move the plants back to the greenhouse bench. Assess disease severity after 5-7 days by measuring lesion size or counting the number of lesions per leaf.

  • Data Analysis: Compare the disease severity in the treated plants with the untreated, inoculated control plants.

For Curative Efficacy:

  • Plant Growth and Inoculation: Grow cucumber seedlings as described above. Inoculate the plants with a B. cinerea conidial suspension.

  • Incubation: Place the inoculated plants in a moist chamber for 24 hours to allow for infection to establish.

  • Fungicide Application: After the 24-hour incubation period, remove the plants from the moist chamber and apply the this compound treatments.

  • Disease Assessment: Return the plants to the greenhouse and assess disease severity after 5-7 days.

  • Data Analysis: Compare the disease severity in the treated plants with the untreated, inoculated control plants.

Visualizations

Isofetamid_Mode_of_Action cluster_Mitochondrion Fungal Mitochondrion cluster_ETC Electron Transport Chain cluster_Krebs Krebs Cycle Complex_I Complex I (NADH Dehydrogenase) Complex_III Complex III Complex_I->Complex_III e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Complex_III e- Fumarate Fumarate Complex_II->Fumarate Product Inhibition_Effect Inhibition of Fungal Growth Complex_IV Complex IV Complex_III->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient ATP_Production ATP Production (Energy) ATP_Synthase->ATP_Production Succinate Succinate Succinate->Complex_II Substrate This compound This compound This compound->Complex_II Inhibition Fungal_Growth Fungal Growth & Proliferation ATP_Production->Fungal_Growth

Caption: Mode of action of this compound in the fungal mitochondrial electron transport chain.

Experimental_Workflow_Preventive Start Start: Greenhouse Seedling Growth Fungicide_App This compound Application (Preventive) Start->Fungicide_App Drying Allow Foliage to Dry Fungicide_App->Drying Inoculation Pathogen Inoculation (e.g., Botrytis cinerea) Drying->Inoculation Incubation Incubation in Moist Chamber (High Humidity) Inoculation->Incubation Assessment Disease Severity Assessment Incubation->Assessment Analysis Data Analysis (Compare to Control) Assessment->Analysis End End Analysis->End

Caption: Experimental workflow for a preventive efficacy trial of this compound.

Troubleshooting_Logic Problem Low Efficacy Observed Check_Timing Was Application Timing Optimal? Problem->Check_Timing Start Here Check_Coverage Was Spray Coverage Thorough? Check_Timing->Check_Coverage Yes Solution_Timing Adjust timing to be preventive or at early disease onset. Check_Timing->Solution_Timing No Check_Rain Did it Rain After Application? Check_Coverage->Check_Rain Yes Solution_Coverage Improve application technique (e.g., nozzles, volume). Check_Coverage->Solution_Coverage No Check_Resistance Is Fungicide Resistance Suspected? Check_Rain->Check_Resistance No Solution_Rain Re-apply if necessary and allow for adequate drying time. Check_Rain->Solution_Rain Yes Solution_Resistance Implement resistance management (e.g., rotate FRAC codes). Check_Resistance->Solution_Resistance Yes

Caption: A logical workflow for troubleshooting low efficacy of this compound.

References

Troubleshooting poor performance of Isofetamid in field conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing poor performance of Isofetamid in field and laboratory conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mode of action?

A1: this compound is a broad-spectrum succinate dehydrogenase inhibitor (SDHI) fungicide, belonging to the FRAC (Fungicide Resistance Action Committee) code 7.[1] It functions by targeting and inhibiting the succinate dehydrogenase (SDH) enzyme in complex II of the mitochondrial respiratory chain in fungi. This disruption of cellular respiration prevents energy production (ATP synthesis) and the formation of essential metabolites, ultimately leading to fungal cell death.[1] this compound is particularly effective against a wide range of fungal pathogens, especially those in the phylum Ascomycota.[1]

Q2: What makes this compound effective against some fungal strains resistant to other SDHI fungicides?

A2: this compound possesses a unique and flexible molecular structure, specifically its phenyl-oxo-ethyl thiophene amide chemical group.[1] This flexibility is hypothesized to allow the molecule to adapt and bind effectively to the SDH enzyme, even in fungal isolates that have developed mutations (e.g., SdhB H272R and H272Y) that confer resistance to other, more rigid SDHI fungicides.[1]

Q3: What are the known properties of this compound regarding its stability and persistence?

A3: this compound is stable to hydrolysis in a pH range of 4 to 9.[2] However, it can degrade under photolytic (UV light) conditions, with a reported half-life of 1.4 to 1.8 days.[2] In terms of persistence in soil, it has a low to medium persistence in aerobic conditions (half-life of 22-55 days) and is much more persistent under anaerobic conditions (half-life of 572 days).[2]

Troubleshooting Guide for Poor Field Performance

This guide addresses common issues that may lead to the suboptimal performance of this compound in field experiments.

Issue 1: Reduced or complete lack of disease control.

This is the most common indicator of a performance issue. The troubleshooting process involves a systematic evaluation of potential causes, from application errors to the development of resistance.

Step 1: Application and Environmental Factors

Question: Could the application method or environmental conditions have impacted the fungicide's efficacy?

Answer: Yes, several factors related to application and the environment can significantly influence the performance of this compound.

  • Spray Water pH: While this compound is stable across a pH range of 5 to 9, the time between mixing and application may affect its efficacy.[3] It is advisable to use the spray solution promptly after preparation.

  • Rainfastness: this compound has demonstrated good rainfastness.[4] However, heavy rainfall immediately after application, before the product has had sufficient time to dry, can wash it off the plant surfaces.

  • UV Degradation: this compound is susceptible to degradation by sunlight (photolysis).[2] Applications made during periods of intense sunlight may experience reduced residual activity.

  • Spray Coverage: Inadequate spray coverage can lead to poor disease control. Ensure that the application equipment is properly calibrated to deliver a uniform spray that reaches all parts of the plant, especially the areas where the pathogen is most likely to be present.

  • Application Timing: The timing of the application is critical. For preventative control, this compound should be applied before the onset of disease.[5] For curative action, it should be applied at the very early stages of infection.[4] Consult specific crop and disease guidelines for optimal application timing.[6][7]

  • Temperature and Humidity: High temperatures and low humidity can lead to the evaporation of spray droplets before they reach the target, reducing deposition and efficacy.[8]

Troubleshooting Workflow for Application & Environmental Issues

TroubleshootingWorkflow cluster_0 Initial Observation cluster_1 Investigation Phase 1: Application & Environment cluster_2 Potential Causes cluster_3 Corrective Actions Poor Disease Control Poor Disease Control Review Application Records Review Application Records Poor Disease Control->Review Application Records Assess Environmental Conditions Assess Environmental Conditions Poor Disease Control->Assess Environmental Conditions Evaluate Spray Coverage Evaluate Spray Coverage Poor Disease Control->Evaluate Spray Coverage Improper Timing Improper Timing Review Application Records->Improper Timing Incorrect Dosage Incorrect Dosage Review Application Records->Incorrect Dosage Spray Water Quality Issue Spray Water Quality Issue Review Application Records->Spray Water Quality Issue Adverse Weather Adverse Weather Assess Environmental Conditions->Adverse Weather Poor Coverage Poor Coverage Evaluate Spray Coverage->Poor Coverage Adjust Application Protocol Adjust Application Protocol Improper Timing->Adjust Application Protocol Incorrect Dosage->Adjust Application Protocol Calibrate Equipment Calibrate Equipment Poor Coverage->Calibrate Equipment Optimize Environmental Timing Optimize Environmental Timing Adverse Weather->Optimize Environmental Timing Spray Water Quality Issue->Adjust Application Protocol Re-evaluate Efficacy Re-evaluate Efficacy Adjust Application Protocol->Re-evaluate Efficacy Optimize Environmental Timing->Re-evaluate Efficacy Calibrate Equipment->Re-evaluate Efficacy

Caption: Troubleshooting workflow for poor this compound performance.

Step 2: Fungicide Resistance

Question: If application and environmental factors are ruled out, could fungicide resistance be the cause of poor performance?

Answer: Yes, the development of resistance in the target fungal population is a significant cause of fungicide failure. While this compound is effective against some SDHI-resistant strains, resistance can still emerge.

  • Known Resistance Mutations: Mutations in the succinate dehydrogenase gene (SdhB) can lead to reduced sensitivity to SDHI fungicides. While this compound is effective against isolates with the H272Y/R mutations, other mutations such as N230I and P225F have been shown to confer resistance to a broader range of SDHIs, including this compound.

  • Cross-Resistance: Cross-resistance can occur between different SDHI fungicides. Fungal populations with resistance to certain SDHIs may also exhibit reduced sensitivity to this compound.

  • Resistance Management: To mitigate the risk of resistance development, it is crucial to follow a resistance management strategy. This includes rotating or tank-mixing this compound with fungicides that have a different mode of action (different FRAC code). Do not make more than two sequential applications of this compound or other Group 7 fungicides before rotating to a different mode of action.[9]

Data Presentation: this compound Efficacy and Stability

Table 1: Factors Affecting this compound Performance

FactorInfluence on EfficacyRecommendations
Spray Water pH Stable between pH 5 and 9.[3]Use spray solution promptly after mixing.
Rainfall Good rainfastness.[4]Allow sufficient drying time before rainfall.
UV Light Degrades under photolytic conditions.[2]Avoid application during peak sunlight hours.
Application Timing Critical for both preventative and curative control.[4][5]Apply before disease onset or in the very early stages of infection.
Spray Coverage Essential for effective disease control.Calibrate spray equipment for thorough and uniform coverage.

Table 2: EC50 Values of this compound against Botrytis cinerea

Fungal Isolate StatusEC50 Range (µg/mL)Reference
Baseline Sensitivity0.001 - 0.33

Experimental Protocols

Protocol 1: Mycelial Growth Inhibition Assay

This protocol determines the concentration of this compound that inhibits the mycelial growth of a fungal isolate by 50% (EC50).

Materials:

  • Potato Dextrose Agar (PDA)

  • Sterile Petri dishes (90 mm)

  • This compound technical grade or formulated product

  • Sterile distilled water

  • Dimethyl sulfoxide (DMSO) for stock solution (if using technical grade)

  • Fungal culture of interest

  • Sterile cork borer (5 mm)

  • Incubator

Procedure:

  • Prepare Fungicide Stock Solution:

    • If using technical grade this compound, dissolve a known amount in a small volume of DMSO to create a high-concentration stock solution.

    • If using a formulated product, create a stock solution in sterile distilled water.

  • Prepare Fungicide-Amended Media:

    • Autoclave PDA and cool to 50-55°C in a water bath.

    • Add the appropriate volume of the this compound stock solution to the molten PDA to achieve a series of final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL). For the control (0 µg/mL), add the same volume of solvent (DMSO or water) used for the fungicide dilutions.

    • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation:

    • From the growing edge of an actively growing fungal culture, take 5 mm mycelial plugs using a sterile cork borer.

    • Place one mycelial plug in the center of each fungicide-amended and control PDA plate.

  • Incubation:

    • Incubate the plates at the optimal temperature for the growth of the test fungus (e.g., 20-25°C) in the dark.

  • Data Collection and Analysis:

    • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony on the control plate reaches near the edge of the plate.

    • Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.

    • Determine the EC50 value by performing a probit or log-probit analysis of the dose-response data.

Signaling Pathway of this compound's Mode of Action

ModeOfAction cluster_0 Mitochondrial Respiratory Chain Complex_I Complex I (NADH Dehydrogenase) Complex_III Complex III (Cytochrome bc1) Complex_I->Complex_III Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Complex_III Fumarate Fumarate Complex_II->Fumarate Product Cellular_Respiration_Blocked Cellular Respiration Blocked Complex_II->Cellular_Respiration_Blocked Complex_IV Complex IV (Cytochrome c Oxidase) Complex_III->Complex_IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase ATP_Production ATP Production (Energy) ATP_Synthase->ATP_Production Succinate Succinate Succinate->Complex_II Substrate This compound This compound This compound->Complex_II Inhibition

Caption: Mode of action of this compound in the fungal respiratory chain.

Protocol 2: Spore Germination Assay

This protocol assesses the effect of this compound on the germination of fungal spores.

Materials:

  • Fungal culture producing abundant spores

  • Sterile distilled water

  • Hemocytometer or spectrophotometer for spore counting

  • Water agar (or other suitable germination medium)

  • This compound stock solution

  • Sterile microscope slides and coverslips or multi-well plates

  • Humid chamber (e.g., a Petri dish with moist filter paper)

  • Microscope

Procedure:

  • Spore Suspension Preparation:

    • Harvest spores from a mature fungal culture by flooding the plate with a small amount of sterile distilled water and gently scraping the surface with a sterile loop or glass rod.

    • Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.

    • Adjust the spore concentration to a desired level (e.g., 1 x 10^5 spores/mL) using a hemocytometer.

  • Prepare Fungicide Treatments:

    • Prepare a series of dilutions of the this compound stock solution in sterile distilled water to achieve the desired final concentrations.

  • Assay Setup:

    • On Agar: Mix the spore suspension with the fungicide dilutions and spread a small aliquot onto water agar plates.

    • On Slides: Place a drop of the spore suspension mixed with the fungicide dilution onto a microscope slide within a humid chamber.

  • Incubation:

    • Incubate at the optimal temperature for spore germination for a predetermined time (e.g., 12-24 hours).

  • Data Collection and Analysis:

    • Using a microscope, observe a minimum of 100 spores per replicate for germination (the emergence of a germ tube).

    • Calculate the percentage of spore germination for each treatment.

    • Determine the EC50 value for germination inhibition.

Experimental Workflow for Resistance Monitoring

ResistanceMonitoringWorkflow cluster_0 Field Sampling cluster_1 Laboratory Analysis cluster_2 Data Interpretation & Action Collect_Isolates Collect Fungal Isolates from Field Isolate_Purification Purify Single-Spore Isolates Collect_Isolates->Isolate_Purification Bioassays Perform Bioassays (Mycelial Growth, Spore Germination) Isolate_Purification->Bioassays Molecular_Analysis Molecular Analysis (Optional) (e.g., SdhB gene sequencing) Isolate_Purification->Molecular_Analysis EC50_Determination Determine EC50 Values Bioassays->EC50_Determination Compare_to_Baseline Compare EC50 to Baseline Sensitivity EC50_Determination->Compare_to_Baseline Resistance_Confirmed Resistance Confirmed Compare_to_Baseline->Resistance_Confirmed No Resistance Detected No Resistance Detected Compare_to_Baseline->No Resistance Detected No Implement_Management_Strategy Implement/Adjust Resistance Management Strategy Resistance_Confirmed->Implement_Management_Strategy Yes

Caption: Workflow for monitoring fungicide resistance to this compound.

References

Strategies to mitigate the development of SDHI resistance to Isofetamid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with strategies to mitigate the development of resistance to the Succinate Dehydrogenase Inhibitor (SDHI) fungicide, Isofetamid. The information is presented in a question-and-answer format to address specific issues you may encounter during your research.

Frequently Asked Questions (FAQs)

Q1: What is the mode of action of this compound and how does it differ from other SDHI fungicides?

A1: this compound is a member of the Succinate Dehydrogenase Inhibitor (SDHI) class of fungicides, classified under FRAC (Fungicide Resistance Action Committee) Code 7.[1] It functions by inhibiting the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial respiratory chain of fungi.[1] This inhibition blocks the conversion of succinate to fumarate, a critical step in the Krebs cycle and electron transport chain, thereby disrupting cellular respiration and energy production in the fungus.[1]

This compound belongs to a unique chemical group known as phenyl-oxo-ethyl thiophene amides.[1] It is hypothesized that this distinct molecular structure provides greater flexibility, allowing it to bind effectively to the SDH enzyme even in some fungal strains that have developed resistance to other SDHI fungicides through mutations in the SDH subunits.[1]

Q2: What are the primary mechanisms of resistance to SDHI fungicides like this compound?

A2: The primary mechanism of resistance to SDHI fungicides is target-site modification due to mutations in the genes encoding the subunits of the succinate dehydrogenase enzyme (SdhB, SdhC, and SdhD).[2][3] These mutations can alter the amino acid sequence of the protein, reducing the binding affinity of the fungicide to its target site.

Another potential, though less commonly reported for SDHIs, is non-target site resistance. This can involve the overexpression of efflux pumps, such as ATP-binding cassette (ABC) transporters or Major Facilitator Superfamily (MFS) transporters, which actively pump the fungicide out of the fungal cell, reducing its intracellular concentration to sub-lethal levels.[4][5][6][7][8][9][10][11]

Q3: Is this compound effective against fungal strains already resistant to other SDHI fungicides?

A3: Research has shown that this compound can be effective against certain fungal isolates that have developed resistance to other SDHI fungicides.[1] For instance, it has demonstrated efficacy against some Botrytis cinerea isolates carrying common mutations like H272R and H272Y in the SdhB subunit, which confer resistance to other SDHIs.[1] However, cross-resistance can occur, and the effectiveness of this compound will depend on the specific mutation present in the fungal population.[12][13]

Troubleshooting Guide for Experimental Work

Q1: I am observing high variability in my EC50 values for this compound in in vitro assays. What could be the cause?

A1: High variability in EC50 values can stem from several factors:

  • Inoculum Inconsistency: Ensure that the age, concentration, and physiological state of your fungal inoculum (spores or mycelial plugs) are consistent across all experiments.

  • Media Composition: Variations in the pH or nutrient composition of the growth media can affect both fungal growth and the stability of the fungicide.

  • Solvent Effects: If using a solvent to dissolve this compound, ensure the final concentration in the media is low and consistent across all treatments, including a solvent-only control, to rule out any inhibitory effects of the solvent itself.

  • Incubation Conditions: Maintain consistent temperature, light, and humidity during the incubation period, as fluctuations can impact fungal growth rates.

  • Plate Reading and Measurement: Use a standardized method for measuring fungal growth (e.g., colony diameter, optical density) and be consistent in your timing of measurements.

Q2: I am trying to isolate this compound-resistant mutants from a sensitive parental strain, but I am not having success. What can I do?

A2: Isolating resistant mutants can be challenging. Here are some strategies to consider:

  • Increase Selection Pressure: Gradually increase the concentration of this compound in your selection plates. This can help select for mutants with low to moderate resistance that might be outcompeted at very high concentrations.

  • Use a Mutagen: To increase the mutation frequency, you can expose your sensitive strain to a mutagenic agent like ultraviolet (UV) radiation or a chemical mutagen before plating on selective media. Be sure to establish a kill curve to determine the optimal dose of the mutagen.

  • Large Population Size: The probability of finding a spontaneous resistant mutant increases with the size of the population you screen. Plate a large number of spores or mycelial fragments on the selective media.

  • Alternative Selection Methods: Consider using a liquid culture-based selection method, which may allow for the enrichment of resistant individuals before plating.

Q3: How can I determine if the resistance to this compound in my isolates is due to a target-site mutation or a non-target site mechanism?

A3: To differentiate between target-site and non-target site resistance, you can employ a combination of molecular and physiological approaches:

  • Sequence the Sdh Genes: Amplify and sequence the SdhB, SdhC, and SdhD genes from your resistant isolates and compare them to the sequences from your sensitive parental strain. The presence of non-synonymous mutations in the resistant isolates is strong evidence for target-site resistance.

  • Use a Synergist: To investigate the involvement of efflux pumps, you can perform your sensitivity assays in the presence and absence of a known efflux pump inhibitor (synergist). If the resistance of your isolate is significantly reduced in the presence of the synergist, it suggests the involvement of an efflux pump-mediated mechanism.

  • Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to compare the expression levels of known efflux pump transporter genes in your resistant and sensitive isolates. Upregulation of these genes in the resistant isolates would support a non-target site resistance mechanism.

Data Presentation

Table 1: In Vitro Efficacy (EC50) of this compound and Other SDHI Fungicides against Wild-Type and Resistant Botrytis cinerea Isolates

Fungal Isolate (Genotype)This compound EC50 (µg/mL)Boscalid EC50 (µg/mL)Fluopyram EC50 (µg/mL)Fluxapyroxad EC50 (µg/mL)Penthiopyrad EC50 (µg/mL)Reference
Wild Type (Sensitive)0.098----[14]
H272R (SdhB)SensitiveModerate to High ResistanceSensitiveModerate ResistanceModerate Resistance[12]
H272Y (SdhB)SensitiveHigh ResistanceSensitiveHigh ResistanceHigh Resistance[12]
N230I (SdhB)3.04 (Moderate Resistance)Moderate ResistanceModerate ResistanceLow ResistanceLow Resistance[12][14]
P225F (SdhB)>500.00 (High Resistance)High ResistanceHigh ResistanceHigh ResistanceHigh Resistance[12][14]
P225H (SdhB)-High ResistanceHigh ResistanceHigh ResistanceHigh Resistance[12]

Note: Resistance levels are qualitative interpretations based on the cited literature. EC50 values can vary between studies due to different experimental conditions.

Table 2: Cross-Resistance Profile of Botrytis cinerea Isolates with Different SdhB Mutations to Various SDHI Fungicides

MutationBoscalidFluopyramFluxapyroxadPenthiopyradThis compoundBenzovindiflupyrPydiflumetofen
H272R RSMRMRSSS
H272Y HRSHRHRSSS
N230I MRMRLRLRMRSLR
P225F HRHRHRHRHRSHR
P225H HRHRHRHR-SHR

S = Sensitive, LR = Low Resistance, MR = Moderate Resistance, HR = High Resistance. Data synthesized from multiple sources.[12][14] Dashes indicate data not available.

Experimental Protocols

Protocol 1: Determination of EC50 Values using a Mycelial Growth Inhibition Assay

Objective: To determine the concentration of a fungicide that inhibits the mycelial growth of a fungus by 50%.

Materials:

  • Fungal isolate of interest

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • Sterile Petri dishes (90 mm)

  • Technical grade this compound (or other fungicide)

  • Sterile solvent (e.g., acetone or DMSO)

  • Sterile distilled water

  • Micropipettes and sterile tips

  • Cork borer (5 mm diameter)

  • Incubator

  • Ruler or calipers

Procedure:

  • Prepare Fungicide Stock Solution: Dissolve a known weight of technical grade this compound in a minimal amount of a suitable solvent to create a high-concentration stock solution (e.g., 10,000 µg/mL).

  • Prepare Fungicide-Amended Media: a. Autoclave the growth medium (e.g., PDA) and cool it to approximately 50-55°C in a water bath. b. Prepare a series of dilutions of the fungicide stock solution in sterile distilled water. c. Add the appropriate volume of each fungicide dilution to the molten agar to achieve the desired final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL). Ensure the final solvent concentration is the same across all plates, including the control (0 µg/mL fungicide), and does not exceed a level that inhibits fungal growth (typically <1% v/v). d. Mix well and pour the amended agar into sterile Petri dishes (approximately 20 mL per dish). Allow the plates to solidify.

  • Inoculation: a. From the growing edge of an actively growing culture of the fungal isolate on a PDA plate, take a 5 mm mycelial plug using a sterile cork borer. b. Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended plate.

  • Incubation: a. Seal the plates with parafilm and incubate them in the dark at the optimal growth temperature for the fungus (e.g., 20-25°C).

  • Data Collection: a. After a set incubation period (when the colony in the control plate has reached approximately two-thirds of the plate diameter), measure the diameter of the fungal colony in two perpendicular directions for each plate. b. Calculate the average diameter for each replicate.

  • Data Analysis: a. Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the control using the formula: % Inhibition = [ (Average diameter of control - Average diameter of treatment) / (Average diameter of control - Diameter of mycelial plug) ] * 100 b. Plot the percentage of inhibition against the log-transformed fungicide concentrations. c. Use a statistical software package (e.g., R with the 'drc' package, GraphPad Prism) to perform a non-linear regression analysis (e.g., log-logistic dose-response model) to calculate the EC50 value.

Visualizations

SDHI_Resistance_Pathway cluster_fungal_cell Fungal Cell cluster_mitochondrion Mitochondrion cluster_resistance Resistance Mechanisms SDH_Enzyme Succinate Dehydrogenase (SDH) Enzyme (Complex II) Fumarate Fumarate SDH_Enzyme->Fumarate Electron_Transport_Chain Electron Transport Chain SDH_Enzyme->Electron_Transport_Chain Electrons Succinate Succinate Succinate->SDH_Enzyme Oxidation ATP_Production ATP Production Electron_Transport_Chain->ATP_Production Isofetamid_Ext This compound (extracellular) Isofetamid_Int This compound (intracellular) Isofetamid_Ext->Isofetamid_Int Uptake Isofetamid_Int->SDH_Enzyme Inhibition Sdh_Mutation Target-Site Mutation (SdhB, SdhC, SdhD genes) Sdh_Mutation->SDH_Enzyme Altered Binding Site Efflux_Pump Efflux Pump Overexpression (e.g., ABC Transporters) Efflux_Pump->Isofetamid_Int Export of Fungicide

Caption: Signaling pathway of this compound action and resistance mechanisms.

Experimental_Workflow Start Start: Fungal Isolate Culture Culture on Growth Medium Start->Culture Inoculum Prepare Inoculum (Spores or Mycelial Plugs) Culture->Inoculum EC50_Assay EC50 Determination (Mycelial Growth Inhibition Assay) Inoculum->EC50_Assay Data_Analysis Data Analysis and EC50 Calculation EC50_Assay->Data_Analysis Characterize_Resistance Characterize Resistance Level (Sensitive, Moderately Resistant, Highly Resistant) Data_Analysis->Characterize_Resistance Molecular_Analysis Molecular Analysis Characterize_Resistance->Molecular_Analysis If Resistant Non_Target_Site Investigate Non-Target Site Mechanisms (Optional) Characterize_Resistance->Non_Target_Site If no target-site mutation or to further investigate End End: Resistance Profile Determined Characterize_Resistance->End If Sensitive DNA_Extraction DNA Extraction Molecular_Analysis->DNA_Extraction PCR_Sdh PCR Amplification of SdhB, SdhC, SdhD genes DNA_Extraction->PCR_Sdh Sequencing Sanger Sequencing PCR_Sdh->Sequencing Sequence_Analysis Sequence Analysis and Mutation Identification Sequencing->Sequence_Analysis Sequence_Analysis->End qRT_PCR qRT-PCR for Efflux Pump Gene Expression Non_Target_Site->qRT_PCR qRT_PCR->End

Caption: Experimental workflow for assessing this compound resistance.

Resistance_Management_Strategies cluster_chemical Chemical Control Strategies cluster_non_chemical Non-Chemical Control Strategies Goal Goal: Mitigate this compound Resistance Integrated_Approach Integrated Resistance Management (IRM) Goal->Integrated_Approach Rotate_MoA Rotate with Fungicides of Different FRAC Groups Integrated_Approach->Rotate_MoA Mixtures Use Tank-Mixtures or Pre-packs with Different MoA Integrated_Approach->Mixtures Limit_Applications Limit the Number of SDHI Applications per Season Integrated_Approach->Limit_Applications Optimal_Dose Use at Recommended Label Rates Integrated_Approach->Optimal_Dose Resistant_Varieties Use Disease-Resistant Crop Varieties Integrated_Approach->Resistant_Varieties Cultural_Practices Implement Cultural Practices (e.g., sanitation, crop rotation) Integrated_Approach->Cultural_Practices Monitoring Monitor Fungal Populations for Resistance Development Integrated_Approach->Monitoring

Caption: Logical relationship of strategies to mitigate this compound resistance.

References

Technical Support Center: Improving the Storage Stability of Isofetamid Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address storage stability issues encountered during the formulation of Isofetamid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its storage stability important?

A1: this compound is a broad-spectrum fungicide belonging to the succinate dehydrogenase inhibitor (SDHI) group.[1][2] It functions by inhibiting the mitochondrial respiration in fungi.[1][3] The storage stability of its formulations is crucial to ensure the active ingredient remains in its effective chemical and physical form throughout its shelf life, guaranteeing consistent performance and safety.

Q2: What are the common types of formulations for this compound?

A2: this compound is often formulated as a suspension concentrate (SC).[4][5] SC formulations consist of a solid active ingredient dispersed in an aqueous medium.[6]

Q3: What are the known degradation products of this compound?

A3: The main degradation products of this compound identified in metabolism and environmental fate studies are 4HP (N-[1,1-dimethyl-2-(4-hydroxy-2-methylphenyl)-2-oxoethyl]-3-methylthiophene-2-carboxamide), PPA, and GPTC (the glucoside of 4HP).[1][2]

Q4: How stable is this compound to hydrolysis?

A4: Studies have shown that this compound is hydrolytically stable at pH 4, 7, and 9 when incubated at 50°C for 5 days, with over 94% of the active ingredient remaining unchanged.[1] This suggests that hydrolysis is not a significant degradation route under these conditions.

Q5: Is this compound sensitive to light?

A5: Yes, photolysis can be a potential degradation pathway for this compound. In aqueous solutions, the photolytic degradation half-life (DT50) of this compound is reported to be 1–3 days.[1] Therefore, formulations should be protected from light.

Troubleshooting Guide for this compound Formulation Stability

This guide addresses common issues observed during the storage stability testing of this compound formulations, particularly suspension concentrates (SC).

Issue 1: Physical Separation - Sedimentation or Syneresis

  • Question: My this compound SC formulation is showing a layer of clear liquid at the top (syneresis) and/or a thick sediment at the bottom (caking) after storage. What could be the cause and how can I fix it?

  • Answer: This is a common issue in suspension concentrates and is often due to inadequate suspension of the solid particles.

    • Potential Causes:

      • Insufficient Viscosity: The viscosity of the aqueous phase may be too low to keep the this compound particles suspended.

      • Particle Agglomeration: The dispersed particles may be clumping together (flocculating or aggregating) and settling more rapidly.

      • Crystal Growth: Over time, smaller particles can dissolve and redeposit onto larger particles (Ostwald ripening), leading to larger, faster-settling crystals.

    • Troubleshooting Steps:

      • Optimize Rheology Modifier: The concentration and type of rheology modifier are critical. Xanthan gum is a common choice for increasing the viscosity and yield stress of the continuous phase, which helps to suspend particles.[7][8] Experiment with different concentrations of xanthan gum or consider alternative rheology modifiers like attapulgite clay or microcrystalline cellulose.

      • Improve Dispersant System: The choice and concentration of wetting and dispersing agents are crucial to prevent particle agglomeration. Ensure you are using an effective dispersant that provides a strong repulsive barrier between particles. Polymeric dispersants are often recommended for their robust performance.[6]

      • Control Particle Size: The initial particle size distribution of the this compound active ingredient is important. A narrower particle size distribution can reduce the driving force for crystal growth. Ensure your milling process is optimized to achieve a fine and uniform particle size.

      • Evaluate Wetting Agents: Inadequate wetting of the this compound particles during formulation can lead to agglomeration. Ensure a suitable wetting agent is used at an appropriate concentration.

Issue 2: Changes in Viscosity (Thickening or Thinning)

  • Question: The viscosity of my this compound formulation has significantly increased/decreased after accelerated storage. Why is this happening and what can I do?

  • Answer: Changes in viscosity can indicate underlying instability issues.

    • Potential Causes of Thickening (Increased Viscosity):

      • Particle Swelling or Agglomeration: Interaction between the active ingredient, excipients, and water can lead to particle swelling or the formation of a network of agglomerated particles, increasing viscosity.

      • Microbial Growth: Contamination with microorganisms can lead to the breakdown of certain formulation components and an increase in viscosity.

      • Interaction with Packaging: Components of the formulation may interact with the packaging material.

    • Potential Causes of Thinning (Decreased Viscosity):

      • Degradation of Rheology Modifier: The rheology modifier (e.g., xanthan gum) may be degrading due to chemical or microbial action.

    • Troubleshooting Steps:

      • Review Excipient Compatibility: Ensure all excipients are compatible with this compound and with each other under the storage conditions.

      • Incorporate a Preservative: If microbial growth is suspected, add a suitable biocide to the formulation.

      • Check for Crystal Growth: Use microscopy to examine the formulation for any changes in crystal size or shape.

      • Evaluate Dispersant and Wetting Agent: An imbalance in the dispersant/wetting agent system can lead to changes in particle interactions and viscosity.

Issue 3: Chemical Degradation of this compound

  • Question: I am observing a decrease in the concentration of this compound and an increase in degradation products in my stability samples. What are the likely causes?

  • Answer: While this compound is relatively stable, certain formulation components or storage conditions can promote its degradation.

    • Potential Causes:

      • pH Extremes: Although stable at pH 4, 7, and 9 in short-term studies, prolonged exposure to more extreme pH values or interactions with acidic or basic excipients could potentially lead to hydrolysis.

      • Oxidation: The presence of oxidizing agents or impurities in the excipients could cause oxidative degradation.

      • Photodegradation: As mentioned in the FAQ, exposure to light can degrade this compound.[1]

      • Interaction with Excipients: Certain excipients or their impurities may catalyze the degradation of the active ingredient.

    • Troubleshooting Steps:

      • Control pH: Use a suitable buffer system to maintain the pH of the formulation in a range where this compound is most stable.

      • Protect from Light: Store formulations in opaque packaging to prevent photodegradation.

      • Use High-Purity Excipients: Source excipients with low levels of reactive impurities.

      • Consider Antioxidants: If oxidation is suspected, the addition of an antioxidant may be beneficial.

Data Presentation

Table 1: Common Issues in this compound Suspension Concentrate (SC) Formulations and Potential Solutions

Issue ObservedPotential CauseRecommended Action
Physical Instability
Sedimentation/CakingInsufficient suspension of particlesOptimize rheology modifier (e.g., xanthan gum) concentration.
Crystal GrowthOstwald RipeningOptimize initial particle size distribution; select appropriate crystal growth inhibitors.
Phase Separation (Syneresis)Poor network structure of the suspensionRe-evaluate the concentration and type of suspending agents and dispersants.
Changes in Properties
Increased ViscosityParticle agglomeration or microbial growthImprove dispersant system; add a preservative.
Decreased ViscosityDegradation of rheology modifierEnsure stability of the thickener; check for microbial contamination.
Chemical Instability
Decreased Active ContentHydrolysis, oxidation, or photodegradationControl pH with buffers; use antioxidants; protect from light with opaque packaging.

Table 2: Key Parameters for Stability Testing of this compound SC Formulations

Test ParameterPurposeTypical Method
Physical Tests
AppearanceTo check for changes in color, phase separation, or homogeneity.Visual Inspection
ViscosityTo monitor changes in flow properties.Rotational Viscometer
Particle Size DistributionTo detect crystal growth or agglomeration.Laser Diffraction
pHTo monitor for changes that could affect stability.pH Meter
SuspensibilityTo ensure the formulation readily disperses in water before application.CIPAC Method MT 161
Chemical Tests
This compound ContentTo quantify the amount of active ingredient remaining.Stability-Indicating HPLC/UPLC-MS/MS
Degradation Product ProfileTo identify and quantify known and unknown degradation products.Stability-Indicating HPLC/UPLC-MS/MS

Experimental Protocols

1. Accelerated Storage Stability Testing

  • Objective: To predict the long-term stability of an this compound formulation by subjecting it to elevated temperature and humidity conditions.

  • Methodology:

    • Package the this compound formulation in the intended commercial packaging.

    • Place the samples in a stability chamber under accelerated conditions. Common conditions for agrochemical formulations are 54°C for 14 days or 40°C with 75% relative humidity for 3-6 months.

    • At specified time points (e.g., initial, 7 days, 14 days for 54°C test; or initial, 1, 3, 6 months for 40°C test), withdraw samples for analysis.

    • Analyze the samples for the key physical and chemical parameters listed in Table 2.

    • Compare the results to the initial sample analysis to assess the rate of change.

2. Stability-Indicating UPLC-MS/MS Method for this compound and its Degradants

  • Objective: To develop a chromatographic method capable of separating and quantifying this compound from its potential degradation products.

  • Methodology:

    • Sample Preparation:

      • Accurately weigh a portion of the this compound formulation.

      • Disperse and dissolve the sample in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water.

      • Use sonication or vigorous shaking to ensure complete extraction of the active ingredient.

      • Filter the sample through a 0.22 µm syringe filter before injection.

    • Chromatographic Conditions (Example):

      • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient Program: A linear gradient starting with a high proportion of Mobile Phase A and increasing the proportion of Mobile Phase B over time to elute the compounds of interest.

      • Flow Rate: 0.3 mL/min.

      • Column Temperature: 40°C.

      • Injection Volume: 5 µL.

    • Mass Spectrometry Conditions (Example):

      • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

      • Detection Mode: Multiple Reaction Monitoring (MRM) for quantification of this compound and its known degradation products.

      • MRM Transitions: Specific precursor-to-product ion transitions for each analyte would need to be optimized.

    • Forced Degradation Study for Method Validation: To ensure the method is stability-indicating, a forced degradation study should be performed on a sample of pure this compound. This involves subjecting the active ingredient to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate degradation products. The UPLC-MS/MS method should then be shown to effectively separate the parent this compound peak from all generated degradation product peaks.

Visualizations

Chemical_Degradation_Pathway This compound This compound 4HP 4HP (O-dealkylation) This compound->4HP Metabolism / Photolysis PPA PPA This compound->PPA Metabolism GPTC GPTC (Glucosidation) 4HP->GPTC Conjugation

Caption: Potential chemical degradation pathway of this compound.

Experimental_Workflow_Stability_Testing cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis cluster_evaluation Evaluation Formulation Prepare this compound Formulation Batch Packaging Package in Final Container Formulation->Packaging Stability_Chamber Place in Stability Chamber (e.g., 40°C / 75% RH) Packaging->Stability_Chamber Sampling Sample at Predetermined Time Points (T0, T1, T2...) Stability_Chamber->Sampling Physical_Tests Physical Analysis (Viscosity, Particle Size, etc.) Sampling->Physical_Tests Chemical_Tests Chemical Analysis (UPLC-MS/MS) Sampling->Chemical_Tests Data_Analysis Analyze Data and Compare to T0 Physical_Tests->Data_Analysis Chemical_Tests->Data_Analysis Shelf_Life Determine Shelf Life Data_Analysis->Shelf_Life

Caption: Experimental workflow for stability testing of this compound formulations.

Troubleshooting_Decision_Tree Start Instability Observed in This compound Formulation Issue_Type What type of instability? Start->Issue_Type Physical Physical Separation (Sedimentation, Syneresis) Issue_Type->Physical Physical Chemical Chemical Degradation (Loss of Active) Issue_Type->Chemical Chemical Viscosity Viscosity Change (Thickening/Thinning) Issue_Type->Viscosity Viscosity Check_Rheology Optimize Rheology Modifier (e.g., Xanthan Gum) Physical->Check_Rheology Check_Dispersant Improve Dispersant/ Wetting Agent System Physical->Check_Dispersant Check_Particle_Size Control Particle Size Distribution Physical->Check_Particle_Size Check_pH Control pH with Buffer Chemical->Check_pH Protect_Light Use Opaque Packaging Chemical->Protect_Light Check_Excipients Use High-Purity Excipients / Add Antioxidant Chemical->Check_Excipients Viscosity->Check_Dispersant Check_Microbial Add Preservative Viscosity->Check_Microbial Review_Excipients Review Excipient Compatibility Viscosity->Review_Excipients

Caption: Troubleshooting decision tree for this compound formulation instability.

References

Technical Support Center: Enhancing the Efficacy of Isofetamid with Adjuvants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the use of adjuvants to enhance the efficacy of Isofetamid, a broad-spectrum succinate dehydrogenase inhibitor (SDHI) fungicide. This compound is effective against a range of fungal pathogens, particularly from the Ascomycota division, such as Botrytis spp., Sclerotinia spp., and Monilinia spp.[1] Proper selection and use of adjuvants can potentially improve its performance.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound inhibits the succinate dehydrogenase (SDH) enzyme in complex II of the fungal mitochondrial respiratory chain. This disruption of the electron transport chain prevents ATP production, leading to the inhibition of fungal growth and development.[1]

Q2: Why should I consider using an adjuvant with this compound?

A2: Adjuvants are agents added to a pesticide formulation or tank mix to improve its effectiveness. For this compound, adjuvants can potentially:

  • Enhance spreading and coverage: Surfactants reduce the surface tension of spray droplets, allowing for more uniform coverage on plant surfaces.

  • Improve penetration: Certain adjuvants, like methylated seed oils, can help the active ingredient penetrate the waxy cuticle of plant leaves.

  • Increase rainfastness: Stickers can help the fungicide adhere to the plant surface, reducing wash-off from rain or irrigation.

  • Condition the spray solution: Buffering agents can optimize the pH of the spray solution, which can be critical for the stability and efficacy of the fungicide.

Q3: What types of adjuvants are commonly used with fungicides like this compound?

A3: Several classes of adjuvants can be considered for use with fungicides:

  • Non-ionic Surfactants (NIS): These are general-purpose surfactants that improve spreading and wetting.

  • Methylated Seed Oils (MSO): These are highly effective at penetrating the plant cuticle and can enhance the uptake of the fungicide.

  • Organosilicone Surfactants: These provide superior spreading properties ("super-spreaders").

  • Stickers: These are polymers that help the fungicide adhere to the plant surface.

  • Water Conditioners: These include buffering agents and ammonium sulfate (AMS) to counteract the negative effects of hard water.

Q4: Are there any known incompatibilities with this compound and adjuvants or other products?

A4: Yes. A known incompatibility has been reported between this compound (in the product Astun) and the biological fungicide BotryStop® WP. It is crucial to always perform a jar test before tank-mixing this compound with any adjuvant or other pesticide to ensure physical compatibility.

Troubleshooting Guide

This guide addresses potential issues that may arise during the preparation and application of this compound-adjuvant mixtures.

Issue Potential Cause(s) Troubleshooting Steps
Reduced Efficacy - Incompatible tank mix partners.- Antagonism between this compound and an adjuvant.- Improper adjuvant selection for the target pest or environmental conditions.- Incorrect mixing order.- Poor water quality (e.g., high pH, hard water).- Consult product labels for known incompatibilities.- Conduct a jar test to check for physical compatibility.[2]- Perform a small-scale bioassay to test for antagonism.- Select an adjuvant based on the target pathogen and environmental conditions.- Follow the recommended mixing order (see Experimental Protocols).- Use a water conditioning agent if water quality is poor.
Phytotoxicity (Crop Injury) - Use of a "hot" adjuvant (e.g., some methylated seed oils) at too high a concentration or in sensitive crops.- Application during periods of high temperature or humidity.- Uneven application leading to high localized concentrations.- Always follow the adjuvant manufacturer's recommended rates.- Test on a small area of the crop before widespread application, especially with new combinations.- Avoid applying during stressful environmental conditions for the crop.- Ensure spray equipment is properly calibrated for uniform coverage.
Physical Incompatibility in Spray Tank (e.g., clumping, separation) - Improper mixing order.- Inadequate agitation.- Poor water quality.- High concentration of dissolved salts in the spray solution.- Follow the correct mixing order (e.g., water conditioner, wettable powders, suspension concentrates like this compound, then adjuvants).[2]- Maintain constant and adequate agitation in the spray tank.- Use a compatibility agent if recommended by the product labels.- Conduct a jar test prior to mixing in the spray tank.
Excessive Foaming in Spray Tank - Some adjuvants, particularly certain surfactants, can promote foaming.- Excessive agitation.- Use a defoaming agent.- Reduce the intensity of agitation while still ensuring a uniform mixture.- Add the foam-causing product last, just before spraying.

Data on Adjuvant Enhancement of this compound Efficacy (Illustrative)

Disclaimer: The following tables present illustrative data to demonstrate how to structure and interpret results from adjuvant efficacy trials. Publicly available, peer-reviewed studies with specific quantitative data on the enhancement of this compound efficacy with various adjuvants are limited. Researchers are strongly encouraged to conduct their own trials to determine the optimal this compound-adjuvant combination for their specific conditions.

Table 1: Illustrative Efficacy of this compound with Different Adjuvant Types against Botrytis cinerea on Grapevines

TreatmentApplication RateAdjuvant Concentration (% v/v)Disease Incidence (%)Efficacy (%)
Untreated Control--85-
This compound aloneLabel Rate-2570.6
This compound + Non-ionic Surfactant (NIS)Label Rate0.1%1878.8
This compound + Methylated Seed Oil (MSO)Label Rate0.5%1582.4
This compound + Organosilicone SurfactantLabel Rate0.05%1780.0

Table 2: Illustrative Efficacy of this compound with Varying Concentrations of a Non-ionic Surfactant against Sclerotinia sclerotiorum on Lettuce

TreatmentApplication RateAdjuvant Concentration (% v/v)Disease Severity (%)Efficacy (%)
Untreated Control--92-
This compound aloneLabel Rate-3067.4
This compound + NISLabel Rate0.05%2572.8
This compound + NISLabel Rate0.1%2177.2
This compound + NISLabel Rate0.15%2276.1

Experimental Protocols

1. Jar Test for Physical Compatibility

This test should be performed before tank mixing to ensure the physical compatibility of this compound with adjuvants and other pesticides.

Jar_Test_Workflow cluster_materials Materials cluster_procedure Procedure cluster_observation Observation cluster_results Results Jar Clean Glass Jar Water Carrier Water Products This compound, Adjuvant(s), Other Pesticides Step1 1. Add 1 pint of carrier water to the jar. Step2 2. Add products in the correct mixing order, shaking after each addition. Step1->Step2 Step3 3. Let the mixture stand for 15-30 minutes. Step2->Step3 Step4 4. Observe for signs of incompatibility. Step3->Step4 Incompatible Separation, Clumping, Precipitation, Gels? Step4->Incompatible Compatible Compatible: Proceed with tank mixing. Incompatible->Compatible No NotCompatible Incompatible: Do not tank mix. Consider a compatibility agent. Incompatible->NotCompatible Yes

Caption: Workflow for conducting a jar test for physical compatibility.

2. Protocol for Evaluating the Efficacy of this compound-Adjuvant Combinations against Botrytis cinerea (Gray Mold)

This protocol outlines a method for assessing the enhanced efficacy of this compound when combined with adjuvants in a controlled environment.

Efficacy_Protocol cluster_prep Preparation cluster_treatment Treatment Application cluster_inoculation Inoculation and Incubation cluster_assessment Assessment and Analysis A 1. Culture Botrytis cinerea on PDA. B 2. Prepare a spore suspension (e.g., 1x10^5 spores/mL). A->B C 3. Grow host plants (e.g., grapevines, strawberries) to a susceptible stage. D 4. Prepare spray solutions: - Untreated Control (water) - this compound alone - this compound + Adjuvant(s) E 5. Apply treatments to plants until runoff. D->E F 6. Allow plants to dry. E->F G 7. Inoculate plants with the B. cinerea spore suspension. F->G H 8. Incubate under high humidity (e.g., >90% RH) and optimal temperature (e.g., 20-22°C) for disease development. G->H I 9. Assess disease incidence and severity after a set incubation period (e.g., 5-7 days). H->I J 10. Calculate efficacy for each treatment relative to the untreated control. I->J K 11. Statistically analyze the data. J->K

Caption: Experimental workflow for efficacy testing of this compound-adjuvant combinations.

Signaling Pathway and Mode of Action

The following diagram illustrates the mode of action of this compound and the potential influence of adjuvants.

Isofetamid_Mechanism cluster_application Application cluster_plant_surface Plant Surface Interaction cluster_fungal_cell Fungal Cell cluster_inhibition Inhibition of Respiration This compound This compound Formulation SprayDroplet Spray Droplet This compound->SprayDroplet Adjuvant Adjuvant Adjuvant->SprayDroplet PlantSurface Plant Surface (Leaf Cuticle) SprayDroplet->PlantSurface Deposition Spreading Enhanced Spreading and Coverage PlantSurface->Spreading Surfactant Action Penetration Improved Penetration PlantSurface->Penetration MSO/Oil Action FungalCell Fungal Cell Penetration->FungalCell Uptake Mitochondrion Mitochondrion FungalCell->Mitochondrion ComplexII Complex II (SDH) Mitochondrion->ComplexII Block Blocks Electron Transport ComplexII->Block IsofetamidActive This compound (Active Ingredient) IsofetamidActive->ComplexII Inhibition NoATP No ATP Production Block->NoATP FungalDeath Fungal Cell Death NoATP->FungalDeath

Caption: Mechanism of this compound and the role of adjuvants.

References

Technical Support Center: Isofetamid Phytotoxicity on Sensitive Crops

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing potential phytotoxicity concerns when using Isofetamid on sensitive crops. While this compound is known for its high degree of crop safety, this guide offers troubleshooting advice and preventative measures to ensure optimal results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a broad-spectrum fungicide belonging to the Succinate Dehydrogenase Inhibitors (SDHI) group (FRAC Code 7).[1] It functions by inhibiting the succinate dehydrogenase enzyme in the mitochondrial complex II of fungi, which disrupts the fungal respiratory chain and leads to cell death. This mode of action is highly specific to fungi, contributing to its favorable safety profile in plants.

Q2: Is this compound known to cause phytotoxicity on crops?

A2: this compound is generally considered to have high crop safety.[1] Its specific mode of action targets a fungal enzyme that is not inhibited in plants. However, as with any agricultural chemical, there is a potential for phytotoxicity on sensitive plant species or under certain environmental or application conditions.[2]

Q3: What are the general symptoms of fungicide-induced phytotoxicity?

A3: Phytotoxicity symptoms can vary depending on the plant species and the chemical, but common signs include:

  • Leaf Damage: Necrotic (brown) or chlorotic (yellow) spots, marginal or tip burn, leaf distortion (cupping or twisting), and bleaching.[3][4][5]

  • Flower Damage: Discoloration, spotting, or abortion of flowers and buds.[3]

  • Stunted Growth: Reduced plant vigor, smaller leaves, and overall stunting.[3][4]

  • Premature Leaf Drop. [4]

Q4: What factors can increase the risk of phytotoxicity with fungicide applications?

A4: Several factors can contribute to an increased risk of phytotoxicity:

  • Application Rate: Exceeding the recommended application rate is a common cause of phytotoxicity.

  • Environmental Conditions: High temperatures, high humidity, and intense sunlight during or after application can increase the likelihood of plant injury.[4] Applications to water-stressed plants should also be avoided.[2]

  • Tank Mixing: Mixing this compound with incompatible pesticides, adjuvants, or fertilizers can lead to phytotoxic reactions.[2][6]

  • Crop Sensitivity: Some plant species or varieties are inherently more sensitive to chemical applications. Young plants and new growth are often more susceptible.[3]

  • Application Method: Improper application techniques that result in excessive deposition or uneven coverage can cause localized injury.

Troubleshooting Guide

If you suspect phytotoxicity after an this compound application, follow these steps to diagnose and mitigate the issue.

Observed Symptom Potential Cause Recommended Action
Localized leaf spotting or burning Uneven spray application; spray droplets concentrating on leaf surfaces.Review application technique for uniform coverage. Ensure proper nozzle selection and pressure.
Widespread chlorosis or necrosis Application rate too high; unfavorable environmental conditions during application.Verify that the correct application rate was used. Avoid spraying during periods of high heat or intense sun.[4]
Stunted growth and poor vigor Root damage from drench application (if applicable); repeated applications on a sensitive crop.If using as a drench, ensure it is labeled for that use. For foliar applications, allow for recovery and consider reducing the frequency or rate of future applications on that specific crop.
Damage to flowers (e.g., discoloration, spotting) Application during a sensitive flowering stage.Avoid direct application to open flowers when possible, especially on sensitive ornamental species.
Symptoms appear after tank mixing Incompatibility with other products.Conduct a jar test for physical compatibility before mixing. Always test a new tank mix on a small number of plants before treating an entire crop.[2]

Experimental Protocols

Protocol for Assessing Phytotoxicity of this compound on a Sensitive Crop

This protocol is designed to evaluate the potential for phytotoxicity of this compound on a sensitive plant species under controlled conditions.

1. Plant Material and Acclimation:

  • Select healthy, uniform plants of the desired species and cultivar.

  • Acclimate the plants to the experimental conditions (e.g., greenhouse or growth chamber) for at least one week prior to treatment.

2. Experimental Design:

  • Use a completely randomized design with a minimum of 5-10 replicate plants per treatment group.

  • Include the following treatment groups:

    • Untreated Control (no spray)

    • Water-only Control (sprayed with water)

    • This compound at the recommended application rate (1X)

    • This compound at a higher rate (e.g., 2X) to assess the margin of safety.

3. Application Procedure:

  • Apply the treatments as a foliar spray until runoff, ensuring thorough and uniform coverage.

  • Use a calibrated sprayer to deliver a consistent volume to each plant.

  • Conduct the application under controlled environmental conditions, avoiding temperature extremes and high light intensity.

4. Data Collection:

  • Visually assess phytotoxicity at regular intervals (e.g., 3, 7, and 14 days after treatment).

  • Use a rating scale to quantify phytotoxicity, such as: 0 = no injury; 1 = slight leaf spotting; 2 = moderate leaf spotting and some chlorosis; 3 = severe spotting and necrosis; 4 = plant death.

  • Record specific symptoms observed (e.g., chlorosis, necrosis, stunting, leaf curling).

  • Measure plant height and biomass at the end of the experiment to assess any effects on growth.

5. Data Analysis:

  • Analyze the phytotoxicity ratings and growth data using appropriate statistical methods (e.g., ANOVA) to determine if there are significant differences between treatment groups.

Visualizations

Signaling Pathway for General Plant Stress Response to Chemical Exposure

When a plant is exposed to a chemical stressor, a complex signaling cascade is initiated to mitigate potential damage and activate defense mechanisms. This diagram illustrates a simplified, generalized pathway.

G cluster_0 Cellular Perception cluster_1 Signal Transduction cluster_2 Cellular Response Chemical_Stressor Chemical Stressor (e.g., Fungicide Application) Membrane_Receptors Membrane Receptors Chemical_Stressor->Membrane_Receptors ROS_Production Reactive Oxygen Species (ROS) Production Membrane_Receptors->ROS_Production Calcium_Signaling Calcium (Ca²⁺) Signaling Membrane_Receptors->Calcium_Signaling Kinase_Cascade Protein Kinase Cascade (e.g., MAPKs) ROS_Production->Kinase_Cascade Calcium_Signaling->Kinase_Cascade Gene_Expression Stress-Responsive Gene Expression Kinase_Cascade->Gene_Expression Detoxification Cellular Detoxification (e.g., Glutathione-S-Transferases) Gene_Expression->Detoxification Physiological_Response Physiological Response (e.g., Stomatal Closure, Growth Inhibition) Gene_Expression->Physiological_Response

Caption: Generalized plant stress signaling pathway in response to chemical exposure.

Experimental Workflow for Phytotoxicity Assessment

The following diagram outlines the key steps in conducting a phytotoxicity assessment experiment.

G Start Start: Select Sensitive Crop Acclimation Plant Acclimation (1 week) Start->Acclimation Treatment_Groups Establish Treatment Groups: - Untreated Control - Water Control - 1X this compound - 2X this compound Acclimation->Treatment_Groups Application Foliar Application of Treatments Treatment_Groups->Application Data_Collection Data Collection (Days 3, 7, 14): - Visual Phytotoxicity Rating - Symptom Description Application->Data_Collection Final_Analysis Final Analysis: - Plant Height - Biomass Measurement Data_Collection->Final_Analysis Statistical_Analysis Statistical Analysis (e.g., ANOVA) Final_Analysis->Statistical_Analysis End End: Report Findings Statistical_Analysis->End

Caption: Workflow for a typical phytotoxicity assessment experiment.

References

Refining analytical methods for Isofetamid to lower detection limits

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining analytical methods for Isofetamid, focusing on strategies to lower detection limits and troubleshoot common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive and commonly used method for detecting this compound residues at low levels? A1: The most prevalent and sensitive method for the determination of this compound is Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS).[1][2] This technique offers excellent selectivity and sensitivity, enabling the detection of this compound at very low concentrations in complex matrices like cereals, fruits, and vegetables.[1][2]

Q2: What are the typical Limits of Quantification (LOQs) achievable for this compound? A2: The LOQs for this compound are highly dependent on the analytical method and the sample matrix. For instance, using UHPLC-MS/MS, an LOQ of 0.01 mg/kg has been established for this compound in various cereals and plant commodities.[1][3] In fruits and vegetables, LOQs can range from 1 µg/kg in matrices like apple and tomato to 100 µg/kg in more complex matrices like strawberry and lettuce.[4]

Q3: What is the purpose of the QuEChERS method in this compound analysis? A3: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a sample preparation methodology widely used for extracting this compound and its metabolites from various food matrices.[2][4] It involves an extraction step with acetonitrile followed by a cleanup step, effectively removing many interfering matrix components before instrumental analysis, which is crucial for achieving low detection limits and accurate quantification.[2]

Q4: How can matrix effects impact the analysis of this compound? A4: Matrix effects, which are the suppression or enhancement of the analyte signal due to co-eluting compounds from the sample matrix, are a significant challenge in LC-MS/MS analysis.[5][6] These effects can lead to inaccurate quantification, reduced sensitivity, and poor reproducibility.[6] Effective sample cleanup and the use of matrix-matched calibration standards are common strategies to mitigate these effects.[7][8]

Q5: Are there established analytical methods for this compound's metabolites? A5: Yes, analytical methods have been developed for the simultaneous determination of this compound and its key metabolites. For example, a UHPLC-MS/MS method allows for the analysis of this compound and its two metabolites in fruits and vegetables.[2] In animal commodities, methods are available to detect this compound along with metabolites like 4HP, PPA, and 5-HPPA.[3]

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of this compound, particularly when aiming for lower detection limits.

Q: Why is my analyte signal intensity low or inconsistent? A: Low or inconsistent signal intensity is a common problem that can stem from multiple sources. The underlying cause can be systematically identified by following a logical troubleshooting workflow.

G cluster_0 Troubleshooting: Low Signal Intensity cluster_1 Instrument Checks cluster_2 Sample Prep Review cluster_3 Matrix Effect Investigation start Problem: Low or Inconsistent Signal p1 1. Instrument Performance start->p1 p2 2. Sample Preparation start->p2 p3 3. Matrix Effects start->p3 c1a Check MS/MS Tuning & Calibration p1->c1a c1b Inspect ESI Source (Cleanliness, Position) p1->c1b c1c Verify LC System (Pump Pressure, Leaks) p1->c1c c1d Evaluate Column Performance p1->c1d c2a Verify Extraction Efficiency p2->c2a c2b Assess Cleanup Step (Sorbent Choice/Amount) p2->c2b c2c Check for Analyte Degradation p2->c2c c2d Confirm Final Extract Volume & pH p2->c2d c3a Perform Post-Extraction Spike Experiment p3->c3a c3b Compare Solvent vs. Matrix-Matched Calibration p3->c3b c3c Implement Isotope-Labeled Internal Standard p3->c3c c3d Dilute Sample Extract p3->c3d G cluster_workflow This compound Analysis Workflow s1 1. Homogenization Weigh 5g of homogenized cereal sample into a 50mL tube. s2 2. Extraction Add 10mL acetonitrile. Shake vigorously for 1 min. s1->s2 s3 3. Salting Out Add QuEChERS salts (e.g., MgSO₄, NaCl). Shake for 1 min, then centrifuge. s2->s3 s4 4. Cleanup (d-SPE or DPX) Transfer supernatant to cleanup tube (e.g., PSA and Z-Sep). Vortex and centrifuge. s3->s4 s5 5. Final Preparation Take an aliquot of the cleaned extract. Evaporate and reconstitute in mobile phase. s4->s5 s6 6. Analysis Inject into UHPLC-MS/MS system. s5->s6

References

Technical Support Center: Managing Cross-Resistance Between Isofetamid and Other SDHI Fungicides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isofetamid and other Succinate Dehydrogenase Inhibitor (SDHI) fungicides.

Troubleshooting Guides

This section addresses specific issues that may arise during experimental work on SDHI fungicide resistance.

Issue 1: Inconsistent EC50 values for the same fungal isolate.

  • Question: We are performing mycelial growth inhibition assays to determine the EC50 value of this compound against a specific fungal isolate, but the results are highly variable between replicates. What could be the cause?

  • Answer: Inconsistent EC50 values can stem from several factors:

    • Inoculum variability: Ensure that the mycelial plugs used for inoculation are of a uniform size and are taken from the actively growing edge of a fresh culture.[1]

    • Uneven fungicide distribution: Thoroughly mix the fungicide stock solution into the molten agar to ensure a homogenous concentration in the petri dishes.

    • Solvent effects: If using a solvent like DMSO to dissolve the fungicide, ensure the final concentration in the media is low and consistent across all plates, including the control, as it can have inhibitory effects on fungal growth.[1]

    • Incubation conditions: Maintain consistent temperature and humidity during incubation, as fluctuations can affect fungal growth rates.

    • Plate reading: Measure the colony diameter at the same time point for all replicates and use a consistent method for measurement.

Issue 2: No PCR product or weak amplification when trying to sequence the Sdh genes.

  • Question: We are trying to amplify the SdhB, SdhC, and SdhD genes from our fungal isolates to check for mutations, but we are getting no or very weak PCR bands. What can we do?

  • Answer: PCR amplification failure can be due to several reasons:

    • Poor DNA quality: Ensure that the extracted fungal DNA is of high purity and concentration. Consider using a commercial DNA extraction kit optimized for fungi.

    • Primer design: The primers may not be optimal for your fungal species. Verify the primer sequences against published data for your target organism or design new primers based on conserved regions of the Sdh genes.

    • PCR conditions: Optimize the PCR cycling parameters, including annealing temperature and extension time. A gradient PCR can be useful to determine the optimal annealing temperature.

    • PCR inhibitors: Fungal cultures can contain compounds that inhibit PCR. Ensure your DNA purification method effectively removes these inhibitors.

Issue 3: Difficulty in interpreting sequencing results for Sdh gene mutations.

  • Question: We have sequenced the Sdh genes from our isolates but are unsure how to interpret the results to determine if a mutation is responsible for resistance.

  • Answer: Interpreting sequencing data involves the following steps:

    • Sequence alignment: Align your sequences with a known wild-type (susceptible) reference sequence for the same fungal species. This will highlight any nucleotide changes.

    • Identify amino acid changes: Determine if the nucleotide changes result in a change in the amino acid sequence of the Sdh protein.

    • Consult literature: Compare the identified amino acid substitutions with published data on known resistance-conferring mutations in the Sdh subunits for your target pathogen or related species. The tables in this document provide a starting point.

    • Consider silent mutations: Some nucleotide changes may not result in an amino acid change (silent mutations) and are generally not associated with resistance.

Frequently Asked Questions (FAQs)

Q1: What is the mode of action of this compound and how does it differ from other SDHI fungicides?

A1: this compound is a Succinate Dehydrogenase Inhibitor (SDHI) fungicide, belonging to the FRAC (Fungicide Resistance Action Committee) Group 7.[2][3] It works by inhibiting the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial respiratory chain of fungi.[2] This blockage disrupts the production of ATP, the cell's main energy source. This compound has a unique chemical structure, a phenyl-oxo-ethyl thiophene amide, which gives it a flexible molecular structure.[2] This flexibility is hypothesized to allow it to bind effectively to the SDH enzyme even when certain mutations are present that confer resistance to other, more rigid SDHI fungicides.[2]

Q2: What are the primary mechanisms of resistance to SDHI fungicides?

A2: The main mechanism of resistance to SDHI fungicides is target-site modification due to mutations in the genes encoding the subunits of the succinate dehydrogenase enzyme (SdhB, SdhC, and SdhD).[4] These mutations can alter the binding site of the fungicide, reducing its efficacy. A secondary mechanism can involve the overexpression of efflux pumps, which actively transport the fungicide out of the fungal cell, reducing its intracellular concentration.

Q3: What is cross-resistance and how does it apply to this compound and other SDHIs?

A3: Cross-resistance occurs when a fungal isolate with resistance to one fungicide also exhibits resistance to other fungicides with the same mode of action. Within the SDHI group, the patterns of cross-resistance can be complex.[3] A specific mutation in an Sdh gene may confer high resistance to one SDHI, moderate resistance to another, and have little to no effect on a third. This compound has been shown to be effective against some fungal isolates carrying mutations that confer resistance to other SDHIs, such as the common H272Y/R mutations in the SdhB subunit.[2] However, other mutations, such as P225F and N230I in SdhB, can confer moderate to high resistance to this compound.[5]

Q4: How can we test for cross-resistance between this compound and other SDHIs in the lab?

A4: Cross-resistance is typically evaluated by conducting parallel fungicide sensitivity assays. This involves determining the EC50 values (the effective concentration that inhibits 50% of fungal growth) for a panel of fungal isolates with known Sdh gene mutations against this compound and a range of other SDHI fungicides. By comparing the EC50 values for each isolate across the different fungicides, you can establish the cross-resistance profile for specific mutations.

Q5: What are the fitness costs associated with SDHI resistance mutations?

A5: A fitness cost is a reduction in the survival and/or reproduction of a resistant pathogen in the absence of the fungicide. Some Sdh mutations have been associated with fitness penalties, such as reduced mycelial growth rate, lower sporulation, or decreased pathogenicity.[4] However, other mutations appear to have no significant fitness cost.[4] The presence and magnitude of fitness costs are important factors in resistance management, as resistant strains with a high fitness cost may be outcompeted by sensitive strains when the selection pressure from the fungicide is removed.

Quantitative Data on Cross-Resistance

The following tables summarize the in vitro sensitivity (EC50 values in µg/mL) of various fungal pathogens with different Sdh gene mutations to this compound and other selected SDHI fungicides. Lower EC50 values indicate higher sensitivity.

Table 1: Cross-Resistance of Alternaria alternata Isolates with Different Sdh Mutations to SDHI Fungicides

Sdh MutationThis compound (EC50 µg/mL)Boscalid (EC50 µg/mL)Fluopyram (EC50 µg/mL)Fluxapyroxad (EC50 µg/mL)Pydiflumetofen (EC50 µg/mL)Pyraziflumid (EC50 µg/mL)
Wild Type≤ 0.159≤ 0.057≤ 0.054≤ 0.022≤ 0.022≤ 0.035
SdhB-H277YIntermediateHighLowIntermediateLowIntermediate
SdhB-H277LLowHighLowHighLowHigh
SdhC-S135RIntermediateHighLowIntermediateLowIntermediate
SdhC-H134RLowHighLowHighLowHigh
SdhC-G79RLowHighLowHighLowHigh

Data synthesized from a study on Alternaria alternata causing leaf spot on almond in California.[6][7] "Low", "Intermediate", and "High" resistance levels are relative comparisons based on the reported EC50 values.

Table 2: Cross-Resistance of Botrytis cinerea Isolates with Different SdhB Mutations to SDHI Fungicides

SdhB MutationThis compound (EC50 µg/mL)Boscalid (EC50 µg/mL)Fluopyram (EC50 µg/mL)Penthiopyrad (EC50 µg/mL)Benzovindiflupyr (EC50 µg/mL)
Wild Type~0.098----
H272Y/RSensitiveHigh/ModerateSensitive--
P225F>500.00 (High Resistance)----
N230I~3.04 (Moderate Resistance)Low/ModerateLow/Moderate-Sensitive

Data synthesized from studies on Botrytis cinerea from strawberry.[5][8] Note that different studies may use different methodologies, leading to variations in absolute EC50 values.

Table 3: Cross-Resistance of Passalora fulva Isolates with Different SdhC Mutations to SDHI Fungicides

SdhC MutationThis compound (EC50 µg/mL)Boscalid (EC50 µg/mL)Penthiopyrad (EC50 µg/mL)Fluopyram (EC50 µg/mL)Pyraziflumid (EC50 µg/mL)
T78ILow ResistanceModerate ResistanceModerate ResistanceLow ResistanceModerate Resistance
N85KModerate ResistanceHigh ResistanceHigh ResistanceModerate ResistanceHigh Resistance
N85SLow ResistanceLow ResistanceLow ResistanceLow ResistanceLow Resistance
H151RLow ResistanceModerate ResistanceModerate ResistanceLow ResistanceModerate Resistance

Data synthesized from a study on Passalora fulva, the tomato leaf mold pathogen.[9] Resistance levels are described as reported in the study.

Experimental Protocols

Protocol 1: Mycelial Growth Inhibition Assay

This protocol details a standard method for determining the EC50 value of a fungicide against a fungal pathogen.

  • Preparation of Fungicide Stock Solutions:

    • Dissolve the technical-grade fungicide in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Perform serial dilutions of the stock solution to create a range of concentrations to be tested.

  • Preparation of Fungicide-Amended Media:

    • Prepare a suitable culture medium (e.g., Potato Dextrose Agar - PDA) and autoclave.

    • Cool the molten agar to approximately 50-55°C.

    • Add the appropriate volume of each fungicide dilution to the molten agar to achieve the desired final concentrations. Also, prepare a control plate with the solvent alone at the highest concentration used in the test plates.

    • Pour the amended agar into sterile petri dishes and allow them to solidify.

  • Inoculation:

    • From the growing edge of a fresh, actively growing culture of the fungal isolate, take a mycelial plug of a standardized diameter (e.g., 5 mm) using a sterile cork borer.

    • Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control plate.

  • Incubation:

    • Incubate the plates at the optimal temperature for the fungal species in the dark.

  • Data Collection and Analysis:

    • When the fungal growth in the control plate has reached a suitable size (e.g., two-thirds of the plate diameter), measure the colony diameter of all plates in two perpendicular directions.

    • Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the solvent control.

    • Use probit analysis or other suitable statistical software to calculate the EC50 value.

Protocol 2: Molecular Detection of Sdh Gene Mutations using PCR and Sequencing

This protocol outlines the general steps for identifying mutations in the Sdh genes.

  • DNA Extraction:

    • Grow the fungal isolate in a liquid medium or on a solid medium covered with a cellophane membrane.

    • Harvest the mycelium and freeze-dry or use fresh.

    • Extract genomic DNA using a suitable protocol or a commercial fungal DNA extraction kit.

    • Assess the quality and quantity of the extracted DNA using a spectrophotometer or fluorometer.

  • PCR Amplification:

    • Design or obtain primers specific for the SdhB, SdhC, and SdhD genes of your target fungal species.

    • Set up a PCR reaction containing the fungal genomic DNA, primers, dNTPs, PCR buffer, and a thermostable DNA polymerase.

    • Perform PCR using an optimized cycling program.

  • PCR Product Verification:

    • Run a portion of the PCR product on an agarose gel to verify the amplification of a product of the expected size.

  • PCR Product Purification and Sequencing:

    • Purify the remaining PCR product to remove primers and dNTPs using a PCR purification kit.

    • Send the purified PCR product for Sanger sequencing using both the forward and reverse primers.

  • Sequence Analysis:

    • Assemble the forward and reverse sequencing reads to obtain a consensus sequence.

    • Align the consensus sequence with a wild-type reference sequence to identify any nucleotide polymorphisms.

    • Translate the nucleotide sequence to the amino acid sequence to determine if any non-synonymous mutations are present.

Visualizations

Mitochondrial_Electron_Transport_Chain cluster_complexI Complex I cluster_complexII Complex II (SDH) cluster_complexIII Complex III cluster_complexIV Complex IV c1 NADH c1_out NAD+ c1->c1_out e- UQ Ubiquinone (UQ) c1_out->UQ e- c2 Succinate c2_out Fumarate c2->c2_out e- SDH Succinate Dehydrogenase SDH->UQ e- c3 Cytochrome c c4_in O2 c3->c4_in e- c4_out H2O c4_in->c4_out e- ATP_Synthase ATP Synthase UQ->c3 e- ATP ATP ATP_Synthase->ATP ADP ADP + Pi ADP->ATP_Synthase This compound This compound & other SDHIs This compound->SDH Resistance SdhB/C/D Mutations Resistance->SDH Alters binding site

Caption: Mode of action of SDHI fungicides and the mechanism of resistance.

Resistance_Analysis_Workflow start Fungicide performance issue in the field or lab isolate Isolate fungal pathogen start->isolate phenotype Phenotypic Analysis (Mycelial Growth Assay) isolate->phenotype genotype Genotypic Analysis isolate->genotype ec50 Determine EC50 value phenotype->ec50 correlation Correlate Genotype with Phenotype ec50->correlation dna_extract DNA Extraction genotype->dna_extract pcr PCR Amplification of Sdh genes dna_extract->pcr sequencing Sequencing pcr->sequencing analysis Sequence Analysis (Mutation Identification) sequencing->analysis analysis->correlation resistance_confirmed Resistance Mechanism Confirmed correlation->resistance_confirmed

Caption: Experimental workflow for identifying SDHI fungicide resistance.

Cross_Resistance_Logic cluster_mutations Sdh Gene Mutations cluster_fungicides SDHI Fungicides H272YR SdhB-H272Y/R This compound This compound H272YR->this compound Sensitive Boscalid Boscalid H272YR->Boscalid Resistant Fluopyram Fluopyram H272YR->Fluopyram Sensitive P225F SdhB-P225F P225F->this compound High Resistance P225F->Boscalid Resistant N230I SdhB-N230I N230I->this compound Moderate Resistance Fluxapyroxad Fluxapyroxad N230I->Fluxapyroxad Resistant H134R SdhC-H134R H134R->this compound Sensitive H134R->Boscalid High Resistance H134R->Fluopyram Sensitive H134R->Fluxapyroxad High Resistance

Caption: Logical relationships of cross-resistance for specific Sdh mutations.

References

Optimizing Isofetamid dosage for different fungal pathogens

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Isofetamid dosage against various fungal pathogens.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mode of action?

A1: this compound is a broad-spectrum fungicide belonging to the Succinate Dehydrogenase Inhibitors (SDHI) group (FRAC Code 7).[1][2] Its primary mode of action is the inhibition of the succinate dehydrogenase (SDH) enzyme in complex II of the fungal mitochondrial respiratory chain.[1][2] This disruption of the electron transport chain blocks fungal respiration, leading to a cessation of energy production (ATP synthesis) and ultimately fungal cell death.[1] this compound is particularly effective against a wide range of fungi within the Ascomycota phylum.[1][2]

Q2: Against which key fungal pathogens is this compound effective?

A2: this compound demonstrates high efficacy against a variety of significant plant pathogenic fungi. Key pathogens include, but are not limited to:

  • Botrytis cinerea (Gray Mold)[1]

  • Sclerotinia sclerotiorum (White Mold)[1][2]

  • Monilinia species (Brown Rot)[1]

  • Venturia inaequalis (Apple Scab)[1][2]

Q3: What makes this compound effective against some SDHI-resistant fungal strains?

A3: this compound possesses a unique molecular structure, belonging to the phenyl-oxo-ethyl thiophene amide chemical group.[1] This structure provides flexibility at the binding site of the SDH enzyme.[1] It is hypothesized that this flexibility allows this compound to adapt and bind effectively even to mutated SDH enzymes that confer resistance to other, more rigid SDHI fungicides.[1]

Troubleshooting Guide

Q4: We are observing inconsistent EC50 values for this compound in our in vitro assays. What are the potential causes and solutions?

A4: Inconsistent EC50 values in in vitro fungicide bioassays can arise from several factors. Here are some common issues and troubleshooting steps:

Potential CauseTroubleshooting Steps
Inoculum Variability Ensure a standardized inoculum preparation. For mycelial growth assays, use agar plugs of a consistent size from the actively growing edge of a fresh culture. For spore germination assays, use a consistent spore concentration and ensure high spore viability.
Media Composition The composition of the growth medium can influence fungal growth and fungicide activity. Use a consistent, well-defined medium for all experiments. Factors like pH and nutrient availability can affect results.[3]
Solvent Effects If using a solvent (e.g., DMSO) to dissolve this compound, ensure the final concentration in the media is low and consistent across all treatments, including the control. High solvent concentrations can inhibit fungal growth.
Incubation Conditions Maintain consistent temperature and light/dark cycles during incubation. Fluctuations in these conditions can affect fungal growth rates and, consequently, EC50 values.[3]
Fungal Isolate Variation Different isolates of the same fungal species can exhibit varying sensitivity to fungicides. Ensure you are using a well-characterized and pure culture of the target pathogen.
Data Analysis Method The statistical method used to calculate the EC50 value can impact the result. Use a consistent and appropriate non-linear regression model for dose-response curves.

Q5: Our field trials with this compound are showing lower than expected efficacy. What factors could be influencing this?

A5: Suboptimal performance in field trials can be influenced by a range of environmental and application-related factors. Consider the following:

Potential CauseTroubleshooting Steps
Application Timing The timing of fungicide application is critical for effective disease control. For preventative control, this compound should be applied before the onset of disease. Curative activity is also possible, but efficacy may be reduced if applied too long after infection.[4] Optimizing application timing based on disease prediction models and weather conditions is crucial.[4]
Spray Coverage Inadequate spray coverage can lead to poor disease control. Ensure proper calibration of spray equipment to achieve thorough coverage of all susceptible plant tissues.
Rainfall and Irrigation While this compound has good rainfastness, heavy rainfall or overhead irrigation shortly after application can wash off the product before it is fully absorbed, reducing its efficacy.
Fungicide Resistance While this compound is effective against some SDHI-resistant strains, resistance can still develop. It is important to monitor the sensitivity of the target pathogen population and implement a resistance management strategy that includes rotating fungicides with different modes of action.
Disease Pressure Under extremely high disease pressure, even effective fungicides may not provide complete control. Integrated disease management strategies, including cultural practices to reduce inoculum levels, should be employed alongside fungicide applications.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound (EC50 values) against Various Fungal Pathogens

The following table summarizes the 50% effective concentration (EC50) of this compound required to inhibit the mycelial growth of several key fungal pathogens in vitro.

Fungal PathogenCommon DiseaseEC50 (µg/mL)Reference
Sclerotinia sclerotiorumWhite Mold0.01[2]
Monilinia mali<1.0[2]
Venturia inaequalisApple Scab0.79[2]
Botrytis cinereaGray Mold0.006[2]

Table 2: Recommended Application Rates of this compound for Field Control of Fungal Pathogens

This table provides a summary of recommended application rates for this compound based on field trial data for effective disease management.

Target PathogenCropRecommended Application Rate (g a.i./ha)Reference
Botrytis cinereaStrawberry387[1]
Sclerotinia sclerotiorumVariousNot specified in search results
Venturia inaequalisAppleNot specified in search results
Monilinia fructicolaStone FruitsNot specified in search results

Experimental Protocols

Protocol 1: Determination of EC50 of this compound using an Amended Medium Assay (Mycelial Growth Inhibition)

This protocol outlines the procedure for determining the half-maximal effective concentration (EC50) of this compound against a target fungal pathogen by measuring the inhibition of mycelial growth on an amended agar medium.

Materials:

  • Pure culture of the target fungal pathogen

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • This compound technical grade or formulated product

  • Sterile distilled water

  • Solvent (e.g., Dimethyl sulfoxide - DMSO), if required

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

  • Parafilm

  • Micropipettes and sterile tips

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound at a high concentration (e.g., 1000 µg/mL) in sterile distilled water or a suitable solvent if the compound is not readily water-soluble.

  • Preparation of Amended Agar Media:

    • Autoclave the growth medium (e.g., PDA) and allow it to cool to approximately 50-55°C in a water bath.

    • Prepare a series of dilutions of the this compound stock solution to achieve the desired final concentrations in the agar plates (e.g., 0.001, 0.01, 0.1, 1, 10 µg/mL).

    • Add the appropriate volume of each this compound dilution to individual flasks of molten agar to reach the target concentrations. Also, prepare a control set of plates with no this compound (and with the solvent at the same concentration as the treated plates if a solvent was used).

    • Gently swirl the flasks to ensure thorough mixing of the fungicide with the medium.

    • Pour approximately 20 mL of the amended and control media into sterile Petri dishes and allow them to solidify.

  • Inoculation:

    • From the growing edge of an actively growing, pure culture of the target fungus, take 5 mm mycelial plugs using a sterile cork borer.

    • Place a single mycelial plug, mycelium-side down, in the center of each amended and control agar plate.

  • Incubation:

    • Seal the Petri dishes with Parafilm.

    • Incubate the plates in an inverted position at the optimal growth temperature for the target fungus until the mycelial growth in the control plates has reached approximately two-thirds of the plate diameter.

  • Data Collection and Analysis:

    • Measure the diameter of the fungal colony in two perpendicular directions for each plate.

    • Calculate the average diameter for each replicate.

    • Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:

      • % Inhibition = ((Diameter of Control - Diameter of Treatment) / Diameter of Control) x 100

    • Use a suitable statistical software (e.g., GraphPad Prism, R) to perform a non-linear regression analysis of the percentage inhibition against the log-transformed this compound concentrations to determine the EC50 value.

Visualizations

Mitochondrial_Electron_Transport_Chain_Inhibition cluster_matrix Mitochondrial Inner Membrane cluster_intermembrane_space Intermembrane Space cluster_matrix_components Mitochondrial Matrix ComplexI Complex I (NADH Dehydrogenase) ComplexIII Complex III (Cytochrome bc1) ComplexI->ComplexIII e- H_ions H+ ComplexI->H_ions ComplexII Complex II (Succinate Dehydrogenase) ComplexII->ComplexIII e- Fumarate Fumarate ComplexII->Fumarate ComplexIV Complex IV (Cytochrome c Oxidase) ComplexIII->ComplexIV e- ComplexIII->H_ions ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ gradient ComplexIV->H_ions H2O H₂O ComplexIV->H2O ATP ATP ATP_Synthase->ATP H_ions->ATP_Synthase NADH NADH NADH->ComplexI Succinate Succinate Succinate->ComplexII ADP ADP + Pi ADP->ATP_Synthase O2 O₂ O2->ComplexIV This compound This compound This compound->ComplexII Inhibits

Caption: Inhibition of Fungal Respiration by this compound.

Experimental_Workflow_EC50 start Start prep_stock Prepare this compound Stock Solution start->prep_stock prep_media Prepare Fungicide- Amended Media prep_stock->prep_media inoculate Inoculate Plates with Fungal Plugs prep_media->inoculate incubate Incubate Plates inoculate->incubate measure Measure Colony Diameters incubate->measure calculate Calculate Percent Inhibition measure->calculate analyze Analyze Data & Determine EC50 calculate->analyze end End analyze->end

Caption: Workflow for EC50 Determination.

References

Technical Support Center: Investigating SdhB Gene Mutations and Isofetamid Resistance

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers investigating SdhB gene mutations that confer resistance to Isofetamid. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research in fungicide resistance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mode of action?

A1: this compound is a succinate dehydrogenase inhibitor (SDHI) fungicide.[1][2][3][4] It belongs to a novel chemical group, phenyl-oxo-ethyl thiophene amide.[3] Like other SDHI fungicides, this compound targets Complex II (succinate dehydrogenase or SQR) in the mitochondrial respiratory chain of fungi.[2][3][5][6] By inhibiting the Sdh enzyme, it disrupts the production of ATP, the cell's primary energy currency, ultimately leading to fungal cell death.[3][7]

Q2: Which specific mutations in the SdhB gene are known to confer resistance to this compound?

A2: Several mutations in the SdhB gene have been identified that can lead to reduced sensitivity or resistance to this compound. These include, but are not limited to, H277Y and H277L in Alternaria alternata, and H272Y/R, N230I, and P225F in Botrytis cinerea.[1][8][9][10][11] It is important to note that the level of resistance can vary significantly depending on the specific mutation and the fungal species.[12]

Q3: Do mutations in other Sdh subunits also affect this compound sensitivity?

A3: Yes, mutations in other subunits of the succinate dehydrogenase complex, such as SdhC and SdhD, have also been associated with resistance to SDHI fungicides.[2][8][12] For instance, mutations like H134R and G79R in SdhC of Alternaria alternata have been shown to affect sensitivity to a range of SDHIs, including this compound.[8][9]

Q4: What is cross-resistance and how does it relate to this compound?

A4: Cross-resistance occurs when a mutation that confers resistance to one fungicide also leads to resistance to other fungicides within the same chemical class (e.g., other SDHIs).[13] Studies have shown that there isn't always a strong positive cross-resistance among all SDHI fungicides.[8][9] For example, some mutations that confer high resistance to boscalid may have a lesser effect on this compound sensitivity.[2][8][9] However, some mutations, like N230I and P225F in Botrytis cinerea, can result in broad-spectrum resistance to multiple SDHIs, including this compound.[1]

Q5: I am observing this compound resistance in my fungal isolates, but sequencing of the SdhB gene did not reveal any known mutations. What could be the reason?

A5: There are several possibilities if you observe this compound resistance without detecting common SdhB mutations:

  • Mutations in other Sdh subunits: As mentioned, mutations in SdhC or SdhD can also confer resistance.[2][8][12] It is advisable to sequence these subunits as well.

  • Non-target site resistance mechanisms: Resistance can also arise from mechanisms other than target site modification. These can include increased expression of efflux pumps that actively transport the fungicide out of the fungal cell, or metabolic detoxification of the fungicide.[12]

  • Novel mutations: You may have discovered a novel mutation in the SdhB gene or other related genes that has not been previously reported.

Troubleshooting Guides

Problem 1: Inconsistent EC50 values for this compound in sensitivity assays.

  • Possible Cause 1: Inoculum variability. The age, concentration, and physiological state of the fungal spores or mycelial fragments used for inoculation can significantly impact the results.

    • Solution: Standardize your inoculum preparation. Use fresh, viable spores or mycelial fragments from a culture of a defined age. Quantify the inoculum concentration using a hemocytometer or by measuring optical density.

  • Possible Cause 2: Uneven fungicide distribution in the growth medium. Improper mixing of this compound into the agar or liquid medium can lead to variable concentrations across your assay plates or wells.

    • Solution: Ensure thorough mixing of the fungicide stock solution into the medium while it is still molten (for agar-based assays) or before dispensing into microtiter plates. Vortex liquid cultures immediately before and after adding the fungicide.

  • Possible Cause 3: Instability of this compound. The fungicide may degrade over time, especially if the stock solutions are not stored properly.

    • Solution: Prepare fresh stock solutions of this compound for each experiment. Store stock solutions at the recommended temperature (typically -20°C) and protect them from light.

Problem 2: PCR amplification of the SdhB gene is failing or producing non-specific bands.

  • Possible Cause 1: Poor DNA quality. The presence of PCR inhibitors in your fungal DNA extract can prevent amplification.

    • Solution: Use a commercial DNA extraction kit specifically designed for fungi. Include a purification step to remove polysaccharides and other inhibitors. Assess DNA quality and quantity using a spectrophotometer or gel electrophoresis before PCR.

  • Possible Cause 2: Primer design issues. The primers you are using may not be specific to the SdhB gene of your fungal species or may have a tendency to form dimers.

    • Solution: Design new primers based on conserved regions of the SdhB gene from closely related fungal species. Use online primer design tools to check for specificity, melting temperature (Tm), and potential for secondary structures. Perform a gradient PCR to determine the optimal annealing temperature for your primers.

  • Possible Cause 3: Incorrect PCR conditions. The annealing temperature, extension time, or number of cycles may not be optimal for your specific template and primers.

    • Solution: Optimize your PCR protocol. Start with a standard protocol and then systematically vary one parameter at a time (e.g., annealing temperature, MgCl2 concentration) to find the optimal conditions.

Quantitative Data Summary

Table 1: SdhB Mutations and Associated this compound Resistance in Alternaria alternata

SdhB MutationOther SDHI ResistanceThis compound EC50 (µg/mL)Reference
H277YReduced sensitivity to pyraziflumid and fluxapyroxadIntermediate levels[8][9]
H277LResistance to boscalid, pyraziflumid, and fluxapyroxadLess affected[8][9]

Table 2: SdhB Mutations and Associated this compound Resistance in Botrytis cinerea

SdhB MutationOther SDHI ResistanceThis compound EC50 (µg/mL)Reference
H272Y/RResistant to fluxapyroxad and boscalidHighly susceptible[1]
N230IResistant to boscalid, fluopyram, and fluxapyroxad3.04 (moderate resistance)[1][10][11]
P225FResistant to boscalid, fluopyram, and fluxapyroxad>500.00 (high resistance)[1][10][11]

Experimental Protocols

1. Fungicide Sensitivity Assay (Spiral Gradient Dilution Method)

This method is used to determine the effective concentration of a fungicide that inhibits 50% of mycelial growth (EC50).

  • Materials:

    • Fungal isolates

    • Potato Dextrose Agar (PDA)

    • This compound stock solution (e.g., 10 mg/mL in DMSO)

    • Spiral plater (e.g., Whitley Automated Spiral Plater)

    • Petri dishes (90 mm)

    • Sterile spreaders

    • Incubator

  • Procedure:

    • Prepare PDA medium according to the manufacturer's instructions and autoclave.

    • Cool the medium to 50-60°C and add the appropriate volume of this compound stock solution to achieve the desired concentration range. Mix thoroughly.

    • Pour the amended PDA into Petri dishes and allow them to solidify.

    • Prepare a standardized inoculum of the fungal isolate (e.g., a spore suspension of 1 x 10^5 spores/mL or small mycelial plugs from the edge of an actively growing culture).

    • Use a spiral plater to create a radial concentration gradient of the inoculum on the surface of the fungicide-amended agar. Alternatively, a standardized volume of the inoculum can be spread evenly using a sterile spreader.

    • Seal the plates and incubate them at the optimal growth temperature for the fungus in the dark.

    • Measure the radial growth of the fungal colony at regular intervals until the growth on the control plate (without fungicide) reaches the edge of the plate.

    • Calculate the EC50 value by plotting the percentage of growth inhibition against the logarithm of the fungicide concentration and fitting the data to a dose-response curve.

2. DNA Extraction and SdhB Gene Sequencing

This protocol outlines the steps for extracting fungal DNA and sequencing the SdhB gene to identify potential resistance-conferring mutations.

  • Materials:

    • Fungal mycelium

    • Liquid nitrogen

    • Mortar and pestle

    • Fungal DNA extraction kit (e.g., Qiagen DNeasy Plant Mini Kit)

    • SdhB gene-specific primers

    • PCR reagents (Taq polymerase, dNTPs, buffer)

    • Thermal cycler

    • Gel electrophoresis equipment

    • DNA sequencing service

  • Procedure:

    • Grow the fungal isolate in liquid culture (e.g., Potato Dextrose Broth) for several days.

    • Harvest the mycelium by filtration and freeze-dry or flash-freeze in liquid nitrogen.

    • Grind the frozen mycelium to a fine powder using a mortar and pestle.

    • Extract total genomic DNA using a commercial fungal DNA extraction kit, following the manufacturer's protocol.

    • Quantify the DNA concentration and assess its purity using a spectrophotometer.

    • Perform PCR to amplify the SdhB gene using specific primers. A typical PCR program would be: initial denaturation at 95°C for 5 min, followed by 35 cycles of denaturation at 95°C for 30s, annealing at 55-60°C for 30s, and extension at 72°C for 1-2 min, with a final extension at 72°C for 10 min.

    • Verify the PCR product by running a small volume on an agarose gel. A single band of the expected size should be visible.

    • Purify the PCR product to remove primers and dNTPs.

    • Send the purified PCR product for Sanger sequencing.

    • Analyze the sequencing results and align them with the wild-type SdhB gene sequence to identify any mutations.

Visualizations

Experimental_Workflow start Start: Suspected this compound Resistance isolate_fungus Isolate Fungal Pathogen start->isolate_fungus sensitivity_assay Perform Fungicide Sensitivity Assay (e.g., Spiral Gradient Dilution) isolate_fungus->sensitivity_assay determine_ec50 Determine EC50 Value sensitivity_assay->determine_ec50 compare_ec50 Compare EC50 to Wild-Type determine_ec50->compare_ec50 resistant_phenotype Resistant Phenotype Confirmed compare_ec50->resistant_phenotype EC50 significantly higher sensitive_phenotype Sensitive Phenotype compare_ec50->sensitive_phenotype EC50 similar dna_extraction Genomic DNA Extraction resistant_phenotype->dna_extraction end_sensitive End: No Resistance Detected sensitive_phenotype->end_sensitive pcr_sdhb PCR Amplification of SdhB Gene dna_extraction->pcr_sdhb sequence_sdhb Sequence SdhB Gene pcr_sdhb->sequence_sdhb analyze_sequence Analyze Sequence for Mutations sequence_sdhb->analyze_sequence mutation_found Known/Novel Mutation Identified analyze_sequence->mutation_found Mutation detected no_mutation No SdhB Mutation Found analyze_sequence->no_mutation No mutation end_resistance End: Resistance Mechanism Identified mutation_found->end_resistance investigate_other Investigate Other Mechanisms (SdhC/D, efflux pumps) no_mutation->investigate_other investigate_other->end_resistance

References

Technical Support Center: Enhancing Isofetamid Bioavailability in Plant Tissues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving the bioavailability of Isofetamid in your research. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the uptake, translocation, and efficacy of this compound in plant tissues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability in plants important?

A1: this compound is a systemic fungicide belonging to the succinate dehydrogenase inhibitor (SDHI) class (FRAC Code 7). Its efficacy relies on its ability to be absorbed by the plant and transported to the site of fungal infection.[1][2][3] Low bioavailability can lead to reduced disease control, requiring higher application rates and potentially increasing the risk of resistance development. Therefore, optimizing its uptake and translocation within the plant is crucial for maximizing its fungicidal activity.

Q2: What are the key chemical properties of this compound that influence its bioavailability?

A2: this compound's bioavailability is influenced by its physicochemical properties. Understanding these can help in designing experiments and troubleshooting.

PropertyValueImplication for Bioavailability
Log K_ow (Octanol-Water Partition Coefficient) 2.5This moderate lipophilicity suggests that this compound can penetrate the waxy plant cuticle but is also sufficiently water-soluble for transport within the plant's vascular system.[4]
Water Solubility 5.33 mg/LIts limited water solubility can be a factor in formulation and uptake.
Molecular Weight 359.48 g/mol This relatively low molecular weight is generally favorable for uptake and movement within the plant.

Q3: I am observing poor efficacy of this compound in my experiments. What are the potential causes related to bioavailability?

A3: Several factors could contribute to poor performance. Consider the following:

  • Inadequate Formulation: The formulation may not be optimized for the specific plant species you are working with, leading to poor adhesion, spreading, or penetration of the active ingredient.

  • Suboptimal Application Technique: Incorrect nozzle selection, spray volume, or pressure can result in poor coverage and reduced uptake. For systemic fungicides like this compound, coarse droplets may be more effective than fine mists.[5]

  • Environmental Conditions: Factors like rain, heavy dew, or high temperatures can wash off the product or cause it to degrade before it can be absorbed.[5]

  • Plant-Specific Factors: The age, health, and species of the plant can significantly impact uptake. The composition and thickness of the plant cuticle are major barriers to absorption.

  • Metabolism within the Plant: The plant may be rapidly metabolizing this compound into less active compounds.

Q4: How can I improve the uptake of this compound through the plant cuticle?

A4: Enhancing penetration of the waxy cuticle is a key step. Here are some strategies:

  • Use of Adjuvants: Incorporating adjuvants, particularly non-ionic surfactants (NIS) or organosilicone surfactants, into your formulation can significantly improve spreading and penetration.[6][7]

    • Non-ionic surfactants (NIS) reduce the surface tension of spray droplets, allowing for better coverage on the leaf surface.

    • Organosilicone surfactants are "super-spreaders" that can dramatically increase the contact area and may facilitate stomatal flooding, providing a direct route of entry into the leaf.[6][8]

  • Optimizing Formulation: Experimenting with different formulations, such as suspension concentrates (SC) or emulsifiable concentrates (EC), can influence how the active ingredient interacts with the leaf surface.[9][10]

Q5: Once absorbed, how does this compound move within the plant? Can I enhance its translocation?

A5: this compound is a systemic fungicide with translaminar activity, meaning it can move from the upper to the lower side of a leaf.[2][11] It also exhibits acropetal movement, meaning it is transported upwards in the xylem to new growth.[2] To enhance translocation:

  • Ensure Good Plant Health: A healthy, actively transpiring plant will more effectively transport systemic compounds through its vascular system.[12]

  • Application Timing: Applying this compound during periods of active plant growth can facilitate its movement to new tissues.[13]

  • Adjuvant Selection: Some adjuvants can also influence the rate of translocation, although the primary impact is on initial uptake.

Troubleshooting Guide

IssuePossible CauseSuggested Solution(s)
Low this compound concentration in leaf tissue distant from the application site. Poor translocation.- Ensure plants are healthy and actively transpiring.- Apply during periods of active growth.- Consider adjuvants that may enhance systemic movement, although evidence for this is compound-specific.
Inconsistent results between replicate experiments. Variability in application, environmental conditions, or plant material.- Standardize application procedures (nozzle type, pressure, volume).- Control environmental conditions (temperature, humidity, light) as much as possible.- Use plants of the same age and developmental stage.
High concentration of this compound on the leaf surface but low internal concentration. Poor penetration of the cuticle.- Incorporate a suitable adjuvant (non-ionic or organosilicone surfactant) into the formulation.- Experiment with different formulation types.- Ensure the pH of the spray solution is optimal, as alkaline solutions can sometimes reduce the effectiveness of fungicides.[5]
Rapid decline in this compound concentration within the plant over time. Rapid metabolism by the plant.- This is an inherent characteristic of the plant-fungicide interaction. Consider this metabolic rate when designing time-course experiments.

Experimental Protocols

Protocol 1: Evaluating the Impact of Adjuvants on this compound Uptake

Objective: To determine the effect of different adjuvants on the absorption of this compound into plant leaves.

Materials:

  • This compound technical grade

  • Selected adjuvants (e.g., a non-ionic surfactant, an organosilicone surfactant)

  • Test plants (e.g., cucumber or tomato seedlings)

  • Micropipettes

  • Syringes and needles

  • Analytical balance

  • Solvents (e.g., acetonitrile, water)

  • UHPLC-MS/MS system for analysis

Methodology:

  • Formulation Preparation: Prepare a stock solution of this compound in a suitable solvent. Create different treatment solutions by adding the selected adjuvants at recommended concentrations. Include a control with no adjuvant.

  • Plant Treatment: Apply a precise volume (e.g., 10 µL) of each formulation to a specific area on the adaxial (upper) surface of mature leaves. Mark the application area.

  • Incubation: Place the treated plants in a controlled environment (e.g., growth chamber) for a defined period (e.g., 24, 48, and 72 hours).

  • Surface Residue Removal: After the incubation period, carefully wash the treated leaf surface with a known volume of an appropriate solvent (e.g., acetonitrile:water solution) to remove unabsorbed this compound. Collect this wash for analysis.

  • Tissue Extraction: Excise the treated leaf area (e.g., using a cork borer). Homogenize the tissue and extract the absorbed this compound using a suitable extraction solvent and method (e.g., QuEChERS).

  • Quantification: Analyze the concentration of this compound in both the surface wash and the tissue extract using a validated UHPLC-MS/MS method.

  • Data Analysis: Calculate the percentage of applied this compound that was absorbed into the leaf tissue for each treatment. Compare the results between the different adjuvant treatments and the control.

Protocol 2: Assessing the Translaminar Movement of this compound

Objective: To quantify the movement of this compound from the treated adaxial leaf surface to the untreated abaxial (lower) surface.

Materials:

  • Same as Protocol 1.

Methodology:

  • Formulation and Application: Prepare and apply the this compound formulations (with and without adjuvants) to the adaxial leaf surface as described in Protocol 1. Ensure the formulation does not run off to the abaxial side.

  • Incubation: Incubate the plants for a set time period (e.g., 48 hours).

  • Sample Collection:

    • Wash the treated adaxial surface to quantify the remaining surface residue.

    • Excise the treated leaf disc.

    • Carefully separate the adaxial and abaxial epidermal layers or analyze the entire disc after washing the adaxial surface. A more straightforward approach is to wash the abaxial surface to collect any translocated and exuded this compound.

  • Extraction and Quantification: Extract and quantify the this compound concentration in the adaxial wash, the leaf tissue, and the abaxial wash using UHPLC-MS/MS.

  • Data Analysis: Determine the amount of this compound that has moved to the abaxial side of the leaf. Compare the translaminar movement between different formulations.

Visualizations

experimental_workflow_adjuvant_evaluation cluster_prep Preparation cluster_application Application cluster_incubation Incubation cluster_sampling Sampling & Extraction cluster_analysis Analysis prep_formulation Prepare this compound Formulations (with and without adjuvants) select_plants Select Healthy, Uniform Plants apply_formulation Apply Precise Volume to Adaxial Leaf Surface select_plants->apply_formulation incubate_plants Incubate in Controlled Environment (24, 48, 72h) apply_formulation->incubate_plants wash_surface Wash Leaf Surface (Collect Surface Residue) incubate_plants->wash_surface extract_tissue Excise and Extract Leaf Tissue wash_surface->extract_tissue quantify_uhplc Quantify this compound (UHPLC-MS/MS) extract_tissue->quantify_uhplc analyze_data Calculate % Absorption and Compare Treatments quantify_uhplc->analyze_data

Workflow for evaluating adjuvant impact on this compound uptake.

signaling_pathway_uptake cluster_outside Outside Plant Cell cluster_barriers Plant Barriers cluster_inside Inside Plant Cell isofetamid_formulation This compound Formulation (+ Adjuvant) cuticle Waxy Cuticle isofetamid_formulation->cuticle Spreading & Adhesion cell_wall Cell Wall cuticle->cell_wall Penetration cell_membrane Cell Membrane cell_wall->cell_membrane cytoplasm Cytoplasm cell_membrane->cytoplasm Absorption xylem Xylem (Acropetal Transport) cytoplasm->xylem phloem Phloem (Limited Movement) xylem->phloem Systemic Translocation logical_relationship_troubleshooting cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Poor this compound Efficacy Observed cause_formulation Inadequate Formulation start->cause_formulation cause_application Suboptimal Application start->cause_application cause_environment Environmental Factors start->cause_environment cause_plant Plant Factors start->cause_plant sol_adjuvant Incorporate/Change Adjuvant cause_formulation->sol_adjuvant sol_application Optimize Application (Nozzle, Volume) cause_application->sol_application sol_timing Adjust Application Timing cause_environment->sol_timing sol_plant_health Ensure Good Plant Health cause_plant->sol_plant_health

References

Best practices for rotating Isofetamid with other fungicide classes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of Isofetamid and strategies for rotating it with other fungicide classes to mitigate the development of resistance.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound and its rotation partners.

Q1: We are observing reduced efficacy of this compound against Botrytis cinerea in our strawberry field trials, despite following the recommended application rates. What could be the cause and how can we address it?

Possible Causes:

  • Development of Fungicide Resistance: Continuous or improper use of a single-site fungicide like this compound (FRAC Group 7) can lead to the selection of resistant fungal strains.[1][2]

  • Suboptimal Application Timing: Fungicides are most effective when applied preventatively, before disease establishment.[3][4]

  • Poor Spray Coverage: Inadequate coverage of the plant canopy can result in insufficient contact between the fungicide and the pathogen.

Troubleshooting Steps:

  • Confirm Resistance:

    • Collect Botrytis cinerea isolates from the affected field.

    • Conduct an in-vitro fungicide sensitivity assay to determine the EC50 (Effective Concentration to inhibit 50% of growth) value of this compound for your isolates.

    • Compare the EC50 values to a known sensitive baseline isolate. A significant increase in the EC50 value suggests the presence of resistant strains.

  • Implement a Robust Rotation Program:

    • Immediately rotate to a fungicide with a different mode of action (i.e., a different FRAC group). Do not make more than two sequential applications of a Group 7 fungicide.[5]

    • For Botrytis control, consider rotating with fungicides from the following FRAC groups:

      • Group 9 (Anilino-pyrimidines): e.g., cyprodinil, pyrimethanil[6]

      • Group 11 (QoIs): e.g., azoxystrobin, pyraclostrobin (often in pre-mixes)[7][8]

      • Group 12 (Phenylpyrroles): e.g., fludioxonil[1]

      • Group M (Multi-site activity): e.g., captan, chlorothalonil. These are excellent rotation partners with a low risk of resistance development.[1][8][9]

    • Tank-mixing this compound with a multi-site fungicide can also be an effective resistance management strategy.[1][10]

  • Optimize Application:

    • Review your spray protocol to ensure thorough coverage of the flowers and fruit, which are the primary infection sites for Botrytis.

    • Apply fungicides preventatively, especially before anticipated periods of high humidity and rainfall that favor disease development.

Q2: We are designing a fungicide program for a new research plot to evaluate the control of Sclerotinia stem rot in oilseed rape. How should we incorporate this compound to minimize the risk of resistance from the outset?

Best Practices for a Proactive Resistance Management Program:

  • Start with a Multi-Site Fungicide: Begin the spray program with a multi-site fungicide to reduce the initial pathogen population without exerting strong selection pressure for resistance.[11]

  • Strategic Use of this compound:

    • Apply this compound during the critical flowering period when the crop is most susceptible to Sclerotinia infection.[12]

    • Limit the number of this compound (FRAC Group 7) applications to a maximum of two per season.

  • Rotate with Different Modes of Action:

    • Alternate this compound with fungicides from different FRAC groups effective against Sclerotinia. Suitable rotation partners include:

      • Group 3 (DMIs - Demethylation Inhibitors): e.g., prothioconazole, tebuconazole[7][12]

      • Group 11 (QoIs - Quinone outside Inhibitors): e.g., azoxystrobin, pyraclostrobin[7]

      • Group 12 (Phenylpyrroles): e.g., fludioxonil[7]

  • Utilize Pre-mixed Products: Consider using pre-mixed fungicides that combine active ingredients from different FRAC groups, such as this compound + tebuconazole.[5][13] This can simplify the rotation program and provide a broader spectrum of activity.

Frequently Asked Questions (FAQs)

Q: What is the mode of action of this compound?

A: this compound is a Succinate Dehydrogenase Inhibitor (SDHI) and belongs to FRAC Group 7. It works by inhibiting the succinate dehydrogenase enzyme, which is a key component of the mitochondrial respiratory chain in fungi. This disruption of cellular respiration effectively stops energy production in the fungal cells, leading to their death.[7]

Q: Why is it important to rotate fungicides?

A: Rotating fungicides with different modes of action is a critical resistance management strategy.[1][10] Continuous use of a fungicide with a single mode of action can lead to the selection and proliferation of fungal strains that are naturally resistant to that specific mode of action. Over time, this can render the fungicide ineffective.[1] By rotating fungicides, you expose the fungal population to different lethal mechanisms, making it much more difficult for resistance to develop.

Q: How do I identify the mode of action of a fungicide?

A: The mode of action is indicated by the FRAC (Fungicide Resistance Action Committee) code, which is typically found on the product label. Fungicides with the same FRAC number have the same mode of action and should not be used in succession in a rotation program.[14]

Q: Can this compound be tank-mixed with other fungicides?

A: Yes, this compound can be tank-mixed with other fungicides. Tank-mixing with a multi-site fungicide (FRAC Group M) is a recommended practice for resistance management.[1][10] However, it is crucial to always check the product labels for compatibility before mixing.[15] A jar test is also recommended to ensure physical compatibility of the products before mixing them in the spray tank.[15]

Q: Is this compound effective against fungal strains that are resistant to other SDHI fungicides?

A: Yes, this compound has a unique molecular structure that allows it to remain effective against many fungal isolates that have developed resistance to other SDHI fungicides.

Data Presentation

Table 1: Fungicide Classes for Rotation with this compound (FRAC Group 7) for Key Pathogens

PathogenFungicide Class (FRAC Group)Example Active IngredientsEfficacy
Botrytis cinerea Anilinopyrimidines (9)cyprodinil, pyrimethanilGood to Excellent
Phenylpyrroles (12)fludioxonilExcellent
Quinone outside Inhibitors (QoIs) (11)azoxystrobin, pyraclostrobinGood to Excellent
Multi-site (M)captan, chlorothalonilGood
Sclerotinia sclerotiorum Demethylation Inhibitors (DMIs) (3)prothioconazole, tebuconazoleGood to Excellent
Quinone outside Inhibitors (QoIs) (11)boscalid, pyraclostrobinGood to Excellent
Phenylpyrroles (12)fludioxonilExcellent
Dollar Spot Demethylation Inhibitors (DMIs) (3)tebuconazole, propiconazoleExcellent
(in turfgrass)Dicarboximides (2)iprodioneGood
Multi-site (M)chlorothalonilGood

Efficacy ratings are generalized based on available literature and can vary depending on environmental conditions, disease pressure, and local pathogen populations.

Experimental Protocols

Protocol 1: In-Vitro Fungicide Sensitivity Assay for Botrytis cinerea

Objective: To determine the EC50 value of this compound for Botrytis cinerea isolates.

Materials:

  • Potato Dextrose Agar (PDA)

  • Technical grade this compound

  • Dimethyl sulfoxide (DMSO)

  • Sterile petri dishes (90 mm)

  • Botrytis cinerea isolates

  • Sterile cork borer (5 mm)

  • Incubator

Methodology:

  • Stock Solution Preparation: Prepare a 10,000 ppm stock solution of this compound in DMSO.

  • Media Amendment:

    • Autoclave PDA and cool it to 50-55°C in a water bath.

    • Add the appropriate volume of the this compound stock solution to the molten PDA to achieve final concentrations of 0, 0.01, 0.1, 1, 10, and 100 ppm. The final concentration of DMSO in the media should not exceed 1%.

    • Pour the amended PDA into sterile petri dishes.

  • Inoculation:

    • From a 7-day-old culture of a Botrytis cinerea isolate, take a 5 mm mycelial plug using a sterile cork borer.

    • Place the mycelial plug, mycelium-side down, in the center of each PDA plate (both amended and control).

  • Incubation: Incubate the plates at 20-22°C in the dark for 3-5 days.

  • Data Collection:

    • Measure the colony diameter in two perpendicular directions for each plate.

    • Calculate the average diameter and subtract the diameter of the initial mycelial plug.

    • Calculate the percentage of mycelial growth inhibition relative to the control (0 ppm this compound).

  • Data Analysis:

    • Use probit analysis to regress the percentage of inhibition against the log of the fungicide concentration to determine the EC50 value.

Visualizations

FungicideRotation cluster_season1 Growing Season cluster_key Key App1 Application 1 Multi-site (FRAC M) e.g., Chlorothalonil App2 Application 2 This compound (FRAC 7) App1->App2 Rotate App3 Application 3 FRAC Group 3 (DMI) e.g., Tebuconazole App2->App3 Rotate App4 Application 4 This compound (FRAC 7) App3->App4 Rotate App5 Application 5 FRAC Group 9 (AP) e.g., Cyprodinil App4->App5 Rotate k1 FRAC 7: this compound (SDHI) k2 FRAC M, 3, 9: Rotation Partners

Caption: A logical workflow for a fungicide rotation program to manage resistance.

ExperimentalWorkflow start Start: Reduced Fungicide Efficacy Observed collect Collect Fungal Isolates from a trial site start->collect culture Isolate and Culture Pure Fungal Strains collect->culture assay In-Vitro Fungicide Sensitivity Assay culture->assay ec50 Determine EC50 Values assay->ec50 compare Compare EC50 to Baseline Sensitive Isolate ec50->compare decision Resistance Confirmed? compare->decision implement Implement/Adjust Rotation Program decision->implement Yes monitor Monitor Field Efficacy decision->monitor No implement->monitor end End: Effective Disease Management monitor->end

Caption: An experimental workflow for troubleshooting fungicide resistance.

References

Technical Support Center: Isofetamid Soil Degradation Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation rate of Isofetamid in soil.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the degradation rate of this compound in soil?

The degradation of this compound in soil is a complex process influenced by a combination of biotic and abiotic factors. The key drivers include:

  • Microbial Activity: The presence and activity of soil microorganisms are primary contributors to the breakdown of this compound. Certain bacteria, such as Pseudomonas fluorescens, can utilize the fungicide as a source of carbon and energy, thereby accelerating its degradation.[1][2]

  • Soil Composition: The physical and chemical properties of the soil play a crucial role.[3][4] This includes:

    • Organic Matter: Higher organic carbon content has been shown to correlate with this compound presence, suggesting sorption to organic matter can affect its availability for degradation.[2]

    • Clay Content: The amount and type of clay can influence the sorption of this compound, affecting its mobility and degradation.[4][5]

    • pH: Soil pH can impact both microbial populations and the chemical stability of pesticides.[3][4]

  • Aerobic vs. Anaerobic Conditions: this compound degradation is significantly faster in the presence of oxygen (aerobic) than in its absence (anaerobic). It is very persistent in anaerobic environments.[6]

  • Temperature and Moisture: These environmental factors are critical as they directly affect the metabolic rates of microorganisms and the kinetics of chemical reactions in the soil.[3]

  • Photodegradation: The breakdown of this compound by sunlight (photolysis) on the soil surface is a relatively slow process.[6]

  • Chemical Hydrolysis: this compound is stable to hydrolysis, meaning it does not readily break down in water.[6][7]

Q2: What is the expected half-life of this compound in soil?

The half-life (DT50) of this compound in soil can vary widely depending on environmental conditions. Laboratory and field studies have reported a range of values:

Degradation PathwayConditionHalf-life (DT50)Citation
Aerobic Soil MetabolismLaboratory25 - 66 days[6]
Anaerobic Soil MetabolismLaboratory572 days[6]
Soil PhotolysisLaboratory294 days (dry soil) - 354 days (moist soil)[6]
Terrestrial Field DissipationField (Bare ground - sandy loam)6.98 days[6]
Terrestrial Field DissipationField (Bare ground - clay loam)217 days[6]
Terrestrial Field DissipationField (Bermuda Turfgrass - silt loam)35 days[6]
Terrestrial Field DissipationField (Bare ground - loamy sand)46.5 days[6]
Terrestrial Field DissipationField (Fescue Turfgrass - sandy loam)29 days[6]

Q3: How does the presence of specific microorganisms affect this compound degradation?

Studies have demonstrated that inoculating soil with certain bacteria can enhance the degradation of this compound. For example, the application of Pseudomonas fluorescens has been shown to lower the concentration of this compound in soil more rapidly compared to uninoculated soil.[1][2] This is attributed to the ability of these microorganisms to use the pesticide as a substrate for their metabolic processes (cometabolism).[1]

Troubleshooting Guide

This guide addresses common issues encountered during experimental studies on this compound degradation in soil.

Issue Possible Causes Troubleshooting Steps
No or very slow degradation observed Anaerobic conditions: Lack of oxygen is inhibiting microbial degradation.[6]Ensure proper aeration of soil samples. For laboratory incubations, use containers that allow for air exchange. Avoid soil compaction and waterlogging.
Low microbial activity: The soil may have a low population of microbes capable of degrading this compound.Consider introducing a microbial inoculum known to degrade pesticides, such as Pseudomonas fluorescens.[1] Ensure soil moisture and temperature are optimal for microbial growth.[3]
Incorrect analytical method: The method used to quantify this compound may not be sensitive or specific enough.Utilize a validated analytical method such as Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for accurate quantification.[1]
High variability in degradation rates between replicates Inconsistent soil homogenization: Variations in soil composition within replicates can lead to different degradation rates.Thoroughly mix and sieve the soil before distributing it into experimental units to ensure uniformity.
Uneven application of this compound: Inconsistent initial concentrations will lead to variable results.Use precise application techniques to ensure a uniform distribution of this compound in each replicate.
Fluctuations in environmental conditions: Inconsistent temperature or moisture levels across replicates.Maintain constant and controlled temperature and moisture conditions for all experimental units throughout the study.
Rapid disappearance of this compound (faster than expected) Leaching: The compound may be moving through the soil profile rather than degrading.Analyze soil at different depths to determine if leaching is occurring. Use soil types with higher organic matter or clay content to increase sorption.[5]
Volatilization: Although less common for this compound, some loss may occur through evaporation.Conduct the experiment in a closed or semi-closed system to minimize volatile losses, if suspected.

Experimental Protocols

Key Experiment: Aerobic Soil Metabolism Study

This protocol outlines a typical laboratory experiment to determine the aerobic degradation rate of this compound in soil.

Experimental_Workflow cluster_prep 1. Preparation cluster_setup 2. Experimental Setup cluster_sampling 3. Sampling & Analysis cluster_data 4. Data Interpretation soil_prep Soil Collection & Sieving isofetamid_prep Prepare Radiolabeled This compound Solution application Apply this compound to Soil soil_prep->application isofetamid_prep->application incubation Incubate at Controlled Temperature & Moisture application->incubation sampling Collect Soil Samples at Time Intervals incubation->sampling extraction Solvent Extraction sampling->extraction analysis LC-MS/MS Analysis extraction->analysis kinetics Determine Degradation Kinetics analysis->kinetics halflife Calculate Half-Life (DT50) kinetics->halflife Factor_Relationships cluster_biotic Biotic Factors cluster_abiotic Abiotic Factors This compound This compound in Soil degradation Degradation Rate This compound->degradation influences microbial_activity Microbial Activity microbial_activity->degradation accelerates soil_type Soil Type (Organic Matter, Clay) soil_type->microbial_activity soil_type->degradation influences temperature Temperature temperature->microbial_activity temperature->degradation influences moisture Moisture moisture->microbial_activity moisture->degradation influences oxygen Oxygen Availability oxygen->microbial_activity oxygen->degradation influences ph pH ph->microbial_activity ph->degradation influences sunlight Sunlight sunlight->degradation influences (slow)

References

Addressing inconsistencies in Isofetamid field trial results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistencies in Isofetamid field trial results.

Frequently Asked Questions (FAQs)

Q1: Why am I observing reduced or inconsistent efficacy of this compound in my field trial?

A1: Several factors can contribute to variable performance of this compound. These can be broadly categorized as resistance development, application issues, or environmental factors.

  • Fungal Resistance: The primary cause of reduced efficacy is the development of resistance in the target fungal population. This compound is a Succinate Dehydrogenase Inhibitor (SDHI) fungicide, and resistance can arise from mutations in the target enzyme's SdhB subunit.[1][2]

  • Application Errors: Incorrect application timing, inadequate coverage of the plant, or improper dosage can lead to poor disease control.

  • Environmental Conditions: Rainfastness, temperature, and humidity can influence the fungicide's stability and uptake.[3][4]

Q2: How can I determine if fungicide resistance is the cause of poor performance?

A2: If you suspect resistance, it is crucial to conduct molecular testing of the fungal isolates from your trial. Sequence analysis of the SdhB gene can identify specific mutations known to confer resistance to SDHI fungicides.[1][2] Common mutations associated with reduced sensitivity to some SDHIs include H272Y/R, N230I, and P225F in Botrytis cinerea.[1][2][5]

Q3: What are the best practices for this compound application to ensure consistent results?

A3: Adherence to established protocols is critical for minimizing variability.

  • Timing: Apply this compound preventatively before disease establishment or at the very early stages of infection.[6]

  • Dosage and Coverage: Use the recommended application rate and ensure thorough coverage of all plant surfaces. For example, in some trials, a spray volume of 100 to 200 gallons/A is recommended to ensure adequate foliage coverage.[7]

  • Adjuvants: The use of an appropriate adjuvant can improve the spread and uptake of the fungicide.[6]

  • Rotation: To manage resistance, do not make more than two sequential applications of this compound or other Group 7 fungicides before rotating to a fungicide with a different mode of action.[7]

Q4: Can this compound be used against fungal strains resistant to other SDHI fungicides?

A4: Due to its unique flexible molecular structure, this compound has shown efficacy against certain fungal isolates that have developed resistance to other SDHI fungicides, such as those with SdhB H272R and H272Y mutations.[8] However, resistance can still develop to this compound through other mutations.[1][2]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Reduced efficacy in specific plots or locations. Fungal resistance development.1. Collect fungal isolates from both affected and unaffected areas.2. Conduct molecular analysis (Sanger or NGS sequencing) of the SdhB gene to identify resistance mutations.3. Perform in-vitro sensitivity assays to determine the EC50 values of the isolates for this compound and other SDHI fungicides.
Inconsistent control across the entire trial. Improper application.1. Review application records for accuracy of dosage, spray volume, and timing.2. Verify calibration of spray equipment.3. Ensure an appropriate adjuvant was used as per the protocol.
Poor performance following rainfall. Wash-off of the fungicide.1. Check the product's specified rainfastness period. This compound generally has good rainfastness.[4][8]2. Consider the intensity and duration of the rainfall event.3. In future applications, allow for a sufficient drying period before overhead irrigation or expected rain.
No effect of this compound on the target pathogen. Incorrect pathogen identification or pathogen is not sensitive to this compound.1. Confirm the identity of the target pathogen through microscopy and/or molecular methods.2. This compound is highly effective against many Ascomycota fungi but has no activity against Oomycetes.[4][9]

Data Presentation

Table 1: Reported EC50 Values of this compound against Botrytis cinerea Isolates with Different SdhB Genotypes.

SdhB Mutation Phenotype This compound EC50 (µg/mL) Reference
Wild Type (Sensitive)Sensitive (S)< 1[5]
H272Y/RSensitive (S)Low[1][2]
N230IModerately Resistant (MR)1.71 - 3.70[5]
P225FHighly Resistant (HR)> 500[5]

Table 2: Example of this compound Efficacy in Field Trials against Gray Mold (Botrytis cinerea).

Treatment Application Rate (g a.i./ha) Disease Incidence (%)
Untreated Control-40 - 60
This compound387< 10
SDHI Competitor A + QoI626< 15
SDHI Competitor B286> 20
Data synthesized from publicly available field trial summaries.[8]

Experimental Protocols

Protocol 1: Fungal Isolate Sensitivity Testing (Mycelial Growth Inhibition Assay)

  • Media Preparation: Prepare potato dextrose agar (PDA) amended with technical-grade this compound at a series of concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL).

  • Inoculation: Place a 5 mm mycelial plug from the edge of an actively growing culture of the fungal isolate onto the center of each amended PDA plate.

  • Incubation: Incubate the plates at 20-25°C in the dark for 3-5 days or until the mycelium in the control plate reaches the edge.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions.

  • Analysis: Calculate the percentage of mycelial growth inhibition relative to the control for each concentration. Determine the Effective Concentration to inhibit 50% of growth (EC50) using probit analysis.

Protocol 2: DNA Extraction and SdhB Gene Sequencing

  • DNA Extraction: Extract genomic DNA from fungal mycelium using a commercial DNA extraction kit.

  • PCR Amplification: Amplify the SdhB gene using primers designed to flank the regions where resistance mutations are known to occur.

  • PCR Product Purification: Purify the PCR product to remove primers and dNTPs.

  • Sanger Sequencing: Send the purified PCR product for Sanger sequencing.

  • Sequence Analysis: Align the resulting sequences with a wild-type reference sequence to identify any mutations.

Visualizations

Reduced_Efficacy Reduced this compound Efficacy Observed Initial_Investigation Initial Investigation Reduced_Efficacy->Initial_Investigation Resistance_Pathway Fungicide Resistance Pathway Initial_Investigation->Resistance_Pathway Application_Pathway Application Issue Pathway Initial_Investigation->Application_Pathway Collect_Isolates Collect Fungal Isolates Resistance_Pathway->Collect_Isolates Review_Protocols Review Application Protocols Application_Pathway->Review_Protocols Molecular_Testing Molecular Testing (SdhB Sequencing) Collect_Isolates->Molecular_Testing Sensitivity_Assay In-vitro Sensitivity Assay (EC50) Collect_Isolates->Sensitivity_Assay Check_Dosage Verify Dosage and Calibration Review_Protocols->Check_Dosage Check_Coverage Assess Spray Coverage Review_Protocols->Check_Coverage Resistance_Confirmed Resistance Confirmed Molecular_Testing->Resistance_Confirmed Sensitivity_Assay->Resistance_Confirmed Application_Error Application Error Identified Check_Dosage->Application_Error Check_Coverage->Application_Error Implement_IRM Implement Integrated Resistance Management (IRM) Resistance_Confirmed->Implement_IRM Revise_Protocols Revise Application Protocols Application_Error->Revise_Protocols

Caption: Troubleshooting workflow for reduced this compound efficacy.

cluster_sensitive Sensitive Fungus cluster_resistant Resistant Fungus This compound This compound SDH_Complex Succinate Dehydrogenase (SDH) Complex II This compound->SDH_Complex Inhibits Mitochondrial_Respiration Mitochondrial Respiration SDH_Complex->Mitochondrial_Respiration Blocks Reduced_Binding Reduced this compound Binding SDH_Complex->Reduced_Binding Results in ATP_Production ATP Production Mitochondrial_Respiration->ATP_Production Leads to Fungal_Growth Fungal Cell Growth ATP_Production->Fungal_Growth Inhibits SdhB_Mutation SdhB Subunit Mutation SdhB_Mutation->SDH_Complex Alters Respiration_Continues Respiration Continues Reduced_Binding->Respiration_Continues Allows Resistance Fungicide Resistance Respiration_Continues->Resistance

Caption: this compound's mode of action and resistance mechanism.

References

Validation & Comparative

A Comparative Analysis of Isofetamid and Boscalid: Efficacy and Resistance Profiles in SDHI Fungicides

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Succinate dehydrogenase inhibitors (SDHIs) are a crucial class of fungicides extensively used in agriculture to manage a wide range of fungal diseases.[1][2][3] These fungicides act by targeting a specific enzyme in the fungal mitochondrial respiratory chain, thereby disrupting cellular energy production.[1][4][5][6][7] Boscalid, a second-generation SDHI introduced in the early 2000s, has been a cornerstone in disease management programs for various crops.[1][3][4] Isofetamid, a more recent addition, belongs to a new chemical group within the SDHI class and offers a distinct profile, particularly in the context of fungicide resistance.[8] This guide provides an objective comparison of the efficacy and properties of this compound and boscalid, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Mechanism of Action: Targeting Fungal Respiration

Both this compound and boscalid share the same fundamental mode of action. They inhibit the succinate dehydrogenase (SDH) enzyme, also known as Complex II, which is a key component of the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[1][3][4][6][8][9] The SDH enzyme is responsible for the oxidation of succinate to fumarate. By binding to the ubiquinone-binding site of the SDH complex, these fungicides block the transfer of electrons, which halts ATP production and depletes the cell of essential metabolites derived from the TCA cycle.[4][7][8][10] This dual impact on cellular respiration and metabolism leads to the inhibition of fungal spore germination, germ tube elongation, and mycelial growth.[5][9]

Caption: Mitochondrial electron transport chain showing the inhibitory action of SDHI fungicides on Complex II.

Comparative Efficacy Against Key Pathogens

This compound and boscalid both exhibit a broad spectrum of activity against various fungal pathogens, particularly those belonging to the Ascomycota.[4][8][9] However, studies have revealed differences in their potency and their effectiveness against specific fungal isolates, especially those that have developed resistance.

Data from a study on Botrytis cinerea (Gray Mold) in Chinese vineyards demonstrated a significant difference in resistance frequency. While 60% of the 55 isolates tested showed resistance to boscalid, only 7.2% were resistant to this compound.[11][12][13] Similarly, in a study on Botrytis cinerea from strawberries in Florida, resistance to boscalid was widespread (91-95%), while resistance to this compound was minimal (0-1.3%).[14][15]

Table 1: Comparative Efficacy and Resistance Frequencies

FungicideTarget PathogenEfficacy MetricValue Range (µg/mL)Resistance FrequencySource(s)
This compound Botrytis cinereaEC50 (Spore Germination)0.0300 - 42.07.2%[11][12][13]
Boscalid Botrytis cinereaEC50 (Spore Germination)1.10 - 39360.0%[11][12][13]
This compound Botrytis cinereaEC50 (Conidial Germination)Avg. 0.0980% - 1.3%[14][15]
Boscalid Botrytis cinerea--91% - 95%[14][15]
This compound Sclerotinia sclerotiorumMycelial Growth InhibitionHigh EfficacyNot Specified[8]
Boscalid Sclerotinia sclerotiorumEC50 (Mycelial Growth)0.068 - 0.219Low (No resistance found)[16]
Boscalid Sclerotinia sclerotiorumIn vivo Efficacy98%Not Applicable[17]

EC50 (Effective Concentration 50) is the concentration of a fungicide that inhibits 50% of a biological process (e.g., spore germination or mycelial growth).

The Challenge of Fungicide Resistance

The single-site mode of action of SDHI fungicides makes them prone to the development of resistance in fungal populations.[1][3][18] Resistance typically arises from point mutations in the genes encoding the subunits of the SDH enzyme (SdhB, SdhC, and SdhD), which alter the fungicide's binding site.[18][19][20]

A key advantage of this compound lies in its unique molecular structure, which provides flexibility at the binding site.[8] This allows this compound to maintain high efficacy against fungal isolates that have developed resistance to other SDHIs, including boscalid.[8] For instance, mutations like H272R and H272Y in the SdhB subunit are known to confer high resistance to boscalid in Botrytis cinerea.[11][12][13] However, isolates with these mutations often remain sensitive to this compound.[21] Conversely, mutations at other positions, such as P225F and N230I, have been shown to confer resistance to this compound.[11][12][14][20][21] This lack of complete cross-resistance between all SDHIs is a critical consideration for resistance management strategies.[3][20]

Experimental Protocols: Assessing Fungicide Efficacy In Vitro

The efficacy of fungicides is commonly evaluated through in vitro assays that measure the inhibition of fungal growth. A standard method is the mycelial growth inhibition assay using fungicide-amended agar.

Methodology: Mycelial Growth Inhibition Assay

  • Preparation of Fungicide Stock Solutions: Technical-grade this compound and boscalid are dissolved in an appropriate solvent (e.g., dimethyl sulfoxide) to create high-concentration stock solutions.

  • Preparation of Amended Media: The stock solutions are serially diluted and added to a molten agar medium, such as Potato Dextrose Agar (PDA), to achieve a range of final concentrations. A control medium with the solvent but no fungicide is also prepared.

  • Inoculation: A small mycelial plug, taken from the growing edge of a young fungal culture (e.g., Botrytis cinerea or Sclerotinia sclerotiorum), is placed in the center of each fungicide-amended and control Petri dish.[16][22]

  • Incubation: The inoculated plates are incubated in the dark at a controlled temperature (e.g., 20-25°C) for a period sufficient for the fungus on the control plate to approach the edge of the dish.

  • Data Collection: The diameter of the fungal colony on each plate is measured in two perpendicular directions.

  • Data Analysis: The percentage of mycelial growth inhibition is calculated relative to the growth on the control plate. These values are then used to determine the EC50 for each fungicide against the tested fungal isolate through probit analysis or non-linear regression.

Experimental_Workflow A Prepare Fungicide Stock Solutions B Create Serial Dilutions and Prepare Fungicide-Amended Agar A->B C Pour Amended Agar into Petri Dishes B->C D Inoculate Plates with Fungal Mycelial Plugs C->D E Incubate at Controlled Temperature D->E F Measure Colony Diameters E->F G Calculate Percent Inhibition and Determine EC50 F->G

Caption: A typical workflow for an in-vitro fungicide efficacy screening assay.

Conclusion

Both this compound and boscalid are effective SDHI fungicides that play a vital role in controlling a broad spectrum of plant pathogenic fungi. Boscalid is a well-established, broad-spectrum fungicide, but its efficacy can be compromised by the development of resistance in some fungal populations.[1][18] this compound, a newer SDHI with a unique chemical structure, demonstrates high intrinsic activity and, critically, retains its efficacy against certain fungal strains that are resistant to boscalid.[8][21] This makes this compound a valuable tool for resistance management programs. The data underscores the importance of understanding the specific resistance profiles within local pathogen populations to make informed decisions about fungicide selection. To ensure the long-term sustainability of SDHIs, it is essential to use these fungicides judiciously and in rotation with other fungicides that have different modes of action.

References

Unveiling the Stronghold: A Comparative Guide to the Validation of Isofetamid's Binding Site on Succinate Dehydrogenase

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the precise molecular interactions between a fungicide and its target is paramount for effective and sustainable disease management. This guide provides a comprehensive comparison of experimental data validating the binding site of Isofetamid on succinate dehydrogenase (SDH), a critical enzyme in fungal respiration. We delve into its performance against resistant strains and compare it with other succinate dehydrogenase inhibitors (SDHIs), supported by detailed experimental methodologies.

This compound, a novel SDHI belonging to the chemical class of phenyl-oxo-ethyl thiophene amides, has demonstrated remarkable efficacy against a broad spectrum of fungal pathogens, including those that have developed resistance to other fungicides in the same class.[1][2] Its unique molecular structure is hypothesized to confer a flexibility that allows it to maintain binding affinity to mutated SDH enzymes, a key factor in its robust performance.[3]

The Ubiquinone-Binding Site: this compound's Target

Succinate dehydrogenase (Complex II) is a crucial component of both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain.[4] SDHIs disrupt fungal respiration by blocking the ubiquinone (Qp) binding site of the enzyme, thereby inhibiting the oxidation of succinate to fumarate.[5][6] The Qp site is a pocket formed by the SdhB, SdhC, and SdhD subunits of the enzyme complex.[6][7] Mutations in the genes encoding these subunits can alter the structure of the binding pocket, leading to reduced fungicide efficacy and the development of resistance.[5]

Comparative Efficacy of this compound and Other SDHIs

The emergence of fungal strains with mutations in the Sdh gene presents a significant challenge to disease control. The following tables summarize the in vitro efficacy (EC50 values) of this compound and other commercially available SDHIs against wild-type and mutant strains of various fungal pathogens. A lower EC50 value indicates higher antifungal activity.

Fungicide Fungal Species Genotype EC50 (µg/mL) Reference
This compoundAlternaria alternataWild-Type≤ 0.159[1][8]
SdhC-H134R0.110 - 2.442[1]
SdhC-S135Rup to 2.321[1]
SdhB-H277Yup to 0.176[1]
BoscalidAlternaria alternataWild-Type-[1][8]
SdhC-H134R5.050 - >40[1]
SdhC-S135R4.316 - 12.200[1]
SdhB-H277Y-[8]
FluopyramAlternaria alternataWild-Type≤ 0.054[1][8]
SdhC-H134R0.082 - 0.589[1]
SdhC-S135R-[1]
SdhB-H277Y-[8]
FluxapyroxadAlternaria alternataWild-Type≤ 0.022[1][8]
SdhC-H134R0.340 - 8.870[1]
SdhC-S135Rup to 0.700[1]
SdhB-H277Y-[8]
Fungicide Fungal Species Genotype EC50 (µg/mL) Reference
This compoundBotrytis cinereaWild-Type0.001 - 0.33[9]
SdhB-H272Y/R-[9]
SdhB-N230I3.04[10]
SdhB-P225F>500.00[10]
BoscalidBotrytis cinereaWild-Type-[9]
SdhB-H272Y/RResistant/Highly Resistant[9]
SdhB-N230I-[10]
SdhB-P225F-[10]
FluopyramBotrytis cinereaWild-Type-[9]
SdhB-H272Y/RSusceptible[9]
SdhB-N230IResistant/Highly Resistant[9]
SdhB-P225FResistant/Highly Resistant[9]
FluxapyroxadBotrytis cinereaWild-Type-[9]
SdhB-H272Y/RResistant/Highly Resistant[9]
SdhB-N230I-[9]
SdhB-P225F-[9]

The data clearly indicates that this compound retains significant activity against fungal strains harboring mutations that confer resistance to other SDHIs, such as the SdhC-H134R mutation in Alternaria alternata. This supports the hypothesis that this compound's flexible structure allows it to adapt to changes in the binding pocket.[3]

Experimental Validation of the Binding Site

The validation of a fungicide's binding site is a multi-faceted process involving genetic, biochemical, and computational approaches. Below are the detailed methodologies for key experiments used to confirm the interaction of this compound with the SDH enzyme.

Experimental Protocols

1. Site-Directed Mutagenesis to Confirm Binding Site Residues

Site-directed mutagenesis is a powerful technique used to introduce specific mutations into a gene to study the effect of these changes on protein function.[11][12] In the context of validating a fungicide's binding site, this method can be used to alter amino acid residues hypothesized to be critical for binding and then assess the impact on fungicide sensitivity.

  • Primer Design: Design complementary forward and reverse primers (25-45 bases in length) containing the desired mutation in the center. The primers should have a minimum GC content of 40% and terminate in one or more G or C bases.[13] The melting temperature (Tm) should be ≥78°C.

  • PCR Amplification: Perform PCR using a high-fidelity DNA polymerase (e.g., Pfu Turbo) to amplify the entire plasmid containing the target Sdh gene with the designed primers. The PCR program typically involves an initial denaturation step, followed by 18-25 cycles of denaturation, annealing, and extension, and a final extension step.[13]

  • Parental DNA Digestion: Digest the parental, non-mutated plasmid using the restriction enzyme DpnI. DpnI specifically cleaves methylated and hemimethylated DNA, which is characteristic of DNA isolated from most E. coli strains, leaving the newly synthesized, unmethylated (mutant) plasmid intact.[12]

  • Transformation: Transform the resulting mutated plasmid into competent E. coli cells for propagation.

  • Sequence Verification: Isolate the plasmid DNA from the transformed bacteria and sequence the Sdh gene to confirm the presence of the desired mutation and the absence of any unintended mutations.

  • Fungicide Sensitivity Assay: Express the mutated SDH enzyme and perform an enzyme activity assay in the presence of the fungicide to determine its inhibitory effect (IC50) or assess the in vivo sensitivity of the fungal strain carrying the mutation (EC50).

2. Succinate Dehydrogenase (SDH) Activity Assay

SDH activity can be measured spectrophotometrically by monitoring the reduction of an artificial electron acceptor. This assay is crucial for determining the direct inhibitory effect of a compound on the enzyme.[2]

  • Sample Preparation: Homogenize fungal mycelia, tissue samples, or isolated mitochondria in an ice-cold SDH assay buffer. Centrifuge the homogenate to remove cell debris and collect the supernatant containing the enzyme.

  • Reaction Mixture: Prepare a reaction mixture containing the SDH assay buffer, a substrate mix (containing succinate), and an electron probe (e.g., DCIP - 2,6-dichlorophenolindophenol).

  • Assay Procedure:

    • Add the sample (and the inhibitor at various concentrations) to a 96-well plate.

    • Initiate the reaction by adding the reaction mixture.

    • Measure the decrease in absorbance at 600 nm over time in a kinetic mode at 25°C. The rate of decrease in absorbance is proportional to the SDH activity.[14]

  • Data Analysis: Calculate the SDH activity from the linear portion of the reaction curve. For inhibitor studies, plot the enzyme activity against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

3. Computational Modeling and Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[15][16] This method can provide valuable insights into the binding mode of a fungicide within the active site of its target enzyme.

  • Homology Modeling: If the crystal structure of the target SDH enzyme is not available, a homology model can be built using the amino acid sequence and a known crystal structure of a related SDH as a template.[17]

  • Ligand and Protein Preparation: Prepare the 3D structure of the fungicide (ligand) and the SDH protein, including adding hydrogen atoms and assigning charges.

  • Docking Simulation: Use a docking program (e.g., AutoDock) to place the ligand into the defined binding site of the protein and calculate the binding energy for different conformations. The conformation with the lowest binding energy is predicted to be the most stable binding mode.

  • Analysis of Interactions: Analyze the predicted binding pose to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the fungicide and the amino acid residues of the binding site.

Visualizing the Validation Workflow

The following diagrams, created using the DOT language, illustrate the experimental workflows for validating this compound's binding site on succinate dehydrogenase.

SiteDirectedMutagenesis cluster_design Primer Design cluster_pcr PCR & Digestion cluster_transformation Transformation & Verification cluster_assay Functional Analysis P1 Design Primers with Mutation P2 PCR Amplification of Plasmid P1->P2 P3 DpnI Digestion of Parental DNA P2->P3 P4 Transform into E. coli P3->P4 P5 Sequence Verification P4->P5 P6 Fungicide Sensitivity Assay P5->P6

Caption: Workflow for Site-Directed Mutagenesis.

SDH_Assay cluster_prep Sample Preparation cluster_reaction Reaction Setup cluster_measurement Measurement & Analysis S1 Homogenize Sample S2 Centrifuge & Collect Supernatant S1->S2 S4 Add Sample & Inhibitor S2->S4 S3 Prepare Reaction Mix S3->S4 S5 Measure Absorbance at 600 nm S4->S5 S6 Calculate SDH Activity & IC50 S5->S6

Caption: Workflow for SDH Activity Assay.

Conclusion

The validation of this compound's binding site on succinate dehydrogenase is supported by a robust body of evidence from genetic, biochemical, and computational studies. Its unique chemical structure and flexibility enable it to effectively inhibit the SDH enzyme, even in fungal strains that have developed resistance to other SDHIs. This comparative guide provides researchers and drug development professionals with the necessary data and methodologies to understand and further investigate the molecular basis of this compound's potent fungicidal activity. The continued exploration of such structure-activity relationships is crucial for the development of next-generation fungicides that can overcome the challenge of resistance and ensure global food security.

References

Unraveling Cross-Resistance: A Comparative Analysis of Isofetamid and Fluopyram in Fungal Isolates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuances of fungicide cross-resistance is paramount for effective and sustainable disease management strategies. This guide provides an objective comparison of the performance of two prominent succinate dehydrogenase inhibitor (SDHI) fungicides, Isofetamid and Fluopyram, against various fungal isolates, supported by experimental data and detailed methodologies.

This compound and Fluopyram both target the succinate dehydrogenase (SDH) enzyme, also known as complex II, in the mitochondrial respiratory chain of fungi.[1][2][3] This shared mode of action raises concerns about the potential for cross-resistance, where resistance developed to one compound confers resistance to the other. This guide delves into the experimental findings that illuminate the patterns of cross-resistance between these two fungicides.

Comparative Efficacy and Resistance Profiles

The development of resistance to SDHI fungicides is often linked to specific mutations in the genes encoding the subunits of the SDH enzyme, particularly SdhB, SdhC, and SdhD.[2][4][5] Studies have revealed varying degrees of cross-resistance between this compound and Fluopyram, largely dependent on the specific fungal species and the underlying resistance mutations.

A key indicator of fungicide efficacy is the half-maximal effective concentration (EC50), which represents the concentration of a fungicide that inhibits 50% of fungal growth. A higher EC50 value indicates lower sensitivity and potentially resistance. The following table summarizes EC50 values for this compound and Fluopyram against different fungal isolates, including wild-type (sensitive) and resistant strains with specific SDH mutations.

Fungal SpeciesIsolate TypeSdh MutationThis compound EC50 (µg/mL)Fluopyram EC50 (µg/mL)Reference
Botrytis cinereaWild Type-0.098 (average)Not specified[6]
Botrytis cinereaResistantN230I3.04 (average)Moderately Resistant[6][7]
Botrytis cinereaResistantP225F>500.00 (average)Highly Resistant[6][7]
Botrytis cinereaResistantH272LLow to Moderate ResistanceLow to Moderate Resistance[7]
Botrytis cinereaResistantH272R/YSensitiveModerately Resistant[4][7]
Podosphaera xanthiiResistantSdhC: A86VHighly ResistantResistant[5][8]
Zymoseptoria triticiResistantSdhC: A84VResistantResistant[2][5]

Key Observations from the Data:

  • Strong positive cross-resistance is observed in isolates of Zymoseptoria tritici with the SdhC-A84V mutation, indicating that this mutation confers resistance to both this compound and Fluopyram.[2][5][9]

  • Similarly, in Podosphaera xanthii, the A86V mutation in the SdhC subunit is associated with high levels of resistance to both fungicides.[5][8]

  • In the case of Botrytis cinerea, the cross-resistance pattern is more complex and mutation-specific. Isolates with the P225F mutation exhibit high resistance to both fungicides.[6][7] However, isolates with H272R/Y mutations may show resistance to Fluopyram while remaining sensitive to this compound.[4][7] This suggests that not all mutations conferring resistance to one of these SDHIs will necessarily lead to resistance to the other.

  • Some studies have identified Botrytis cinerea isolates resistant to both fluopyram and this compound that do not possess mutations in the SdhB, C, or D genes, suggesting the existence of alternative resistance mechanisms.[9]

Experimental Protocols

The data presented in this guide are derived from established methodologies for assessing fungicide resistance. The following outlines a typical experimental workflow for determining cross-resistance between this compound and Fluopyram.

Mycelial Growth Inhibition Assay

A common method to determine the EC50 values is the mycelial growth inhibition assay.[1][10][11]

  • Fungal Isolate Culture: Fungal isolates, both wild-type and suspected resistant strains, are cultured on a suitable nutrient medium, such as Potato Dextrose Agar (PDA), until sufficient mycelial growth is achieved.[12]

  • Fungicide Stock Solutions: Stock solutions of this compound and Fluopyram are prepared in an appropriate solvent (e.g., dimethyl sulfoxide - DMSO) and then serially diluted to create a range of concentrations.

  • Amended Media Preparation: The different concentrations of each fungicide are incorporated into the molten PDA medium. A control set of plates containing only the solvent is also prepared.

  • Inoculation: A small plug of mycelium from the actively growing edge of the fungal culture is transferred to the center of each fungicide-amended and control plate.

  • Incubation: The plates are incubated at a controlled temperature and light cycle suitable for the specific fungal species.

  • Data Collection: The diameter of the fungal colony is measured in two perpendicular directions at regular intervals.

  • EC50 Calculation: The percentage of mycelial growth inhibition is calculated relative to the control plates. The EC50 values are then determined by probit analysis or by regressing the inhibition data against the logarithm of the fungicide concentration.[11][13]

Molecular Analysis of SDH Genes

To identify the genetic basis of resistance, the SdhB, SdhC, and SdhD genes of the fungal isolates are sequenced.

  • DNA Extraction: Genomic DNA is extracted from the mycelia of the fungal isolates.

  • PCR Amplification: Specific primers are used to amplify the SdhB, SdhC, and SdhD genes via the Polymerase Chain Reaction (PCR).

  • DNA Sequencing: The amplified PCR products are sequenced to identify any point mutations that result in amino acid substitutions.

  • Sequence Analysis: The obtained sequences are compared to the wild-type sequences to pinpoint the specific mutations associated with resistance.

Visualizing the Process and Relationships

To further clarify the experimental process and the observed resistance patterns, the following diagrams are provided.

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis cluster_molecular Molecular Characterization Fungal_Culture Fungal Isolate Culture Inoculation Inoculate Plates Fungal_Culture->Inoculation DNA_Extraction DNA Extraction Fungal_Culture->DNA_Extraction Fungicide_Prep Prepare Fungicide Dilutions (this compound & Fluopyram) Amended_Media Prepare Fungicide-Amended Media Fungicide_Prep->Amended_Media Amended_Media->Inoculation Incubation Incubate Plates Inoculation->Incubation Measurement Measure Mycelial Growth Incubation->Measurement EC50_Calc Calculate EC50 Values Measurement->EC50_Calc Mutation_Analysis Identify Resistance Mutations EC50_Calc->Mutation_Analysis Correlate PCR PCR Amplification of Sdh Genes DNA_Extraction->PCR Sequencing DNA Sequencing PCR->Sequencing Sequencing->Mutation_Analysis

Caption: Experimental workflow for assessing fungicide cross-resistance.

cross_resistance_logic cluster_fungicides SDHI Fungicides cluster_mutations Resistance Mechanisms (Sdh Mutations) cluster_outcome Resistance Phenotype This compound This compound SdhC_A84V SdhC: A84V/A86V (e.g., Z. tritici, P. xanthii) SdhB_P225F SdhB: P225F (e.g., B. cinerea) Other_Mechanisms Other/Unknown Mechanisms Positive_CR Positive Cross-Resistance Fluopyram Fluopyram SdhB_H272RY SdhB: H272R/Y (e.g., B. cinerea) SdhC_A84V->Positive_CR SdhB_P225F->Positive_CR No_CR No/Negative Cross-Resistance SdhB_H272RY->No_CR Other_Mechanisms->Positive_CR

Caption: Logical relationships of cross-resistance between this compound and Fluopyram.

References

Validating Analytical Methods for Isofetamid in Regulatory Submissions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a critical step in the regulatory submission process for pesticides like Isofetamid. This guide provides a detailed comparison of the two primary analytical methods used for the determination of this compound residues in various matrices: the conventional Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method and the more recent QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction technique coupled with Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

This document outlines the experimental protocols for both methods, presents a comparative analysis of their performance characteristics in tabular format, and includes diagrams to visualize the analytical workflows, adhering to the specified formatting requirements.

Method Performance Comparison

The selection of an analytical method for regulatory submissions hinges on its performance, reliability, and suitability for the intended purpose. Both the conventional LC-MS/MS and the QuEChERS with UPLC-MS/MS methods have demonstrated their effectiveness in the analysis of this compound. The following tables summarize the key performance parameters for each method based on data from various validation studies. It is important to note that direct comparison should be made with caution as the data are compiled from different studies and matrices.

Performance Parameter Conventional LC-MS/MS QuEChERS with UPLC-MS/MS Reference
Linearity (R²) ≥ 0.99≥ 0.9946[1]
Limit of Quantification (LOQ) 0.01 mg/kg1 µg/kg (0.001 mg/kg) to 100 µg/kg (0.1 mg/kg) depending on the matrix[1][2]
Mean Recovery Typically 70-120%74-107% in various fruits and vegetables; 84.8-100.3% in cereals[1][3]
Precision (RSD) ≤ 20%< 12.3% in fruits and vegetables; < 10.6% in cereals[1][3]

Table 1: Comparison of Method Performance Parameters for this compound Analysis.

Matrix Method Mean Recovery (%) RSD (%) LOQ (mg/kg) Reference
Fruits and VegetablesQuEChERS with UPLC-MS/MS74 - 107< 12.30.001 - 0.1[1]
CerealsQuEChERS with UPLC-MS/MS84.8 - 100.3< 10.60.01[3]
Plant and Animal MatricesConventional LC-MS/MSNot explicitly stated in a single range, but methods are validated to meet regulatory requirements.Not explicitly stated in a single range, but methods are validated to meet regulatory requirements.0.01[2]

Table 2: Performance of Analytical Methods for this compound in Different Matrices.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for method validation and are a key requirement for regulatory submissions.

Conventional LC-MS/MS Method

The conventional method for this compound analysis typically involves a solvent extraction followed by a clean-up step using solid-phase extraction (SPE) before analysis by LC-MS/MS.

1. Sample Preparation and Extraction:

  • Homogenize 10-15 g of the sample.

  • Extract the homogenized sample with a suitable solvent, commonly acetonitrile or an acetonitrile/water mixture.[2]

  • The extraction is typically performed by shaking or blending for a specified period.

2. Clean-up:

  • The crude extract is then passed through a solid-phase extraction (SPE) cartridge (e.g., Oasis HLB) to remove interfering matrix components.[2]

  • The cartridge is first conditioned with the appropriate solvents.

  • The sample extract is loaded onto the cartridge, and interfering substances are washed away.

  • The analyte of interest (this compound) is then eluted with a suitable solvent.

3. LC-MS/MS Analysis:

  • The cleaned-up extract is concentrated and reconstituted in a suitable solvent for injection into the LC-MS/MS system.

  • Liquid Chromatography: Separation is achieved on a C18 column using a gradient elution with a mobile phase typically consisting of acetonitrile and water, often with additives like formic acid or ammonium formate to improve ionization.

  • Mass Spectrometry: Detection is performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.[4] Specific precursor-to-product ion transitions for this compound are monitored for quantification and confirmation.

QuEChERS with UPLC-MS/MS Method

The QuEChERS method offers a more streamlined and high-throughput approach to sample preparation.

1. Sample Extraction (QuEChERS AOAC Official Method 2007.01):

  • Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.[5]

  • Add 15 mL of 1% acetic acid in acetonitrile.[5]

  • Add the appropriate internal standards.

  • Add the QuEChERS extraction salts (e.g., 6 g anhydrous MgSO₄ and 1.5 g anhydrous sodium acetate).[6]

  • Shake vigorously for 1 minute and centrifuge.[5]

2. Dispersive Solid-Phase Extraction (dSPE) Clean-up:

  • Take an aliquot of the supernatant from the extraction step.

  • Transfer it to a dSPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove nonpolar interferences, and graphitized carbon black (GCB) to remove pigments and sterols) and anhydrous MgSO₄ to remove residual water.[1]

  • Vortex for 30 seconds and centrifuge.[5]

3. UPLC-MS/MS Analysis:

  • The final cleaned-up extract is ready for injection into the UPLC-MS/MS system.

  • Ultra-Performance Liquid Chromatography: UPLC offers higher resolution and faster analysis times compared to conventional HPLC. A sub-2 µm particle column (e.g., Acquity UPLC BEH C18) is typically used.[7] The mobile phase composition is similar to the conventional method.

  • Mass Spectrometry: Detection is performed using a tandem mass spectrometer in MRM mode, as described for the conventional method.

Visualizing the Analytical Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows of both analytical methods.

Analytical_Workflow_Conventional cluster_prep Sample Preparation cluster_cleanup Clean-up cluster_analysis Analysis Sample Sample Homogenization Extraction Solvent Extraction (e.g., Acetonitrile/Water) Sample->Extraction SPE_Conditioning SPE Cartridge Conditioning Extraction->SPE_Conditioning SPE_Loading Sample Loading SPE_Conditioning->SPE_Loading SPE_Washing Washing SPE_Loading->SPE_Washing SPE_Elution Elution of this compound SPE_Washing->SPE_Elution Concentration Concentration & Reconstitution SPE_Elution->Concentration LCMSMS LC-MS/MS Analysis (MRM Mode) Concentration->LCMSMS

Caption: Workflow for the conventional LC-MS/MS analytical method for this compound.

Analytical_Workflow_QuEChERS cluster_prep Sample Preparation cluster_cleanup Clean-up cluster_analysis Analysis Sample Sample Homogenization Extraction QuEChERS Extraction (Acetonitrile & Salts) Sample->Extraction dSPE Dispersive SPE (dSPE) (Sorbent & MgSO4) Extraction->dSPE UPLCMSMS UPLC-MS/MS Analysis (MRM Mode) dSPE->UPLCMSMS

Caption: Workflow for the QuEChERS with UPLC-MS/MS analytical method for this compound.

Conclusion

Both the conventional LC-MS/MS and the QuEChERS with UPLC-MS/MS methods are suitable for the determination of this compound residues in various matrices for regulatory submission purposes. The conventional method is a well-established and robust technique, while the QuEChERS method offers significant advantages in terms of speed, ease of use, and reduced solvent consumption, making it a more high-throughput and environmentally friendly option. The choice between the two methods will depend on the specific requirements of the laboratory, including sample throughput, available instrumentation, and the variety of matrices to be analyzed. Regardless of the method chosen, thorough validation according to regulatory guidelines is paramount to ensure the accuracy and reliability of the data submitted.

References

A Comparative Analysis of Isofetamid and Traditional Fungicides for the Management of Sclerotinia Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Isofetamid, a newer succinate dehydrogenase inhibitor (SDHI) fungicide, against traditional fungicides for the control of Sclerotinia sclerotiorum, a widespread and destructive plant pathogen. The information presented is supported by experimental data to aid in research and development decisions. Sclerotinia sclerotiorum causes significant yield losses in a wide range of crops, making effective control strategies crucial.[1] This guide examines the modes of action, comparative efficacy, and experimental protocols related to these fungicidal agents.

Mode of Action: A Tale of Two Mechanisms

This compound: A Novel SDHI Fungicide

This compound belongs to the succinate dehydrogenase inhibitor (SDHI) class of fungicides (FRAC Code 7).[2] Its primary mode of action is the disruption of the fungal mitochondrial respiratory chain.[3]

  • Target Site: this compound specifically targets and inhibits the succinate dehydrogenase (SDH) enzyme, also known as Complex II.[3][4]

  • Mechanism: By blocking the SDH enzyme, this compound halts cellular respiration, which impairs the production of ATP (energy) and essential metabolites from the Krebs cycle, ultimately leading to the death of the fungal cells.[4]

  • Unique Structure: this compound possesses a unique chemical structure within the phenyl-oxo-ethyl thiophene amide group.[4] This structure provides flexibility at the binding site, allowing it to remain effective against many fungal isolates that have developed resistance to other SDHI fungicides.[4]

cluster_Mitochondrion Fungal Mitochondrion cluster_ETC Complex II (SDH) Krebs Krebs Cycle SDH Succinate Dehydrogenase (SDH) Krebs->SDH Succinate ETC Electron Transport Chain (ETC) ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient ATP ATP (Energy) ATP_Synthase->ATP SDH->ETC Electrons This compound This compound This compound->SDH INHIBITS

Caption: this compound's mode of action via SDH enzyme inhibition in the fungal respiratory chain.

Traditional Fungicides

Traditional fungicides used for Sclerotinia control employ a variety of mechanisms:

  • Carbendazim (Benzimidazole): Inhibits beta-tubulin synthesis, which is essential for cell division.[5][6]

  • Mancozeb (Dithiocarbamate): A multi-site inhibitor that interferes with various enzymes and metabolic processes within the fungal cell.[5]

  • Tebuconazole (Triazole): A demethylation inhibitor (DMI) that disrupts sterol biosynthesis in the fungal cell membrane.[5]

  • Boscalid (SDHI): Another SDHI fungicide, though some fungal populations have developed resistance.[7]

  • Vinclozolin: Primarily used in the past, it interferes with lipid metabolism and cell membrane function.[8]

  • Thiophanate-methyl: A benzimidazole precursor that is converted to carbendazim in the plant.[6][8]

Comparative Efficacy: Quantitative Data

The following table summarizes the efficacy of this compound and various traditional fungicides against Sclerotinia sclerotiorum based on published research.

FungicideClass (FRAC Code)Efficacy MetricResultSource(s)
This compound SDHI (7)Mycelial Growth (EC₅₀)< 1 µg/mL[2]
Preventive Efficacy (Pot Test)>90% control at 8.3-33.3 µg/mL[9]
Carbendazim Benzimidazole (1)Mycelial Growth Inhibition73.83% - 100% (at 50 ppm)[5][10]
Field Disease Control76.3% reduction in incidence[10]
Tebuconazole DMI (3)Mycelial Growth Inhibition62.38% (at 100 ppm)[5]
Hexaconazole DMI (3)Mycelial Growth Inhibition100% (at 50 ppm)[10]
Field Disease Control78.3% reduction in incidence[10]
Boscalid SDHI (7)In Vivo Efficacy98%[7]
Fluopyram SDHI (7)Mycelial Growth (EC₅₀)0.003 mg/L[7]
In Vivo Efficacy80%[7]
Vinclozolin Dicarboximide (2)Mycelial Growth Inhibition93% - 99% (at 1 µg/mL)[8]
Thiophanate-methyl Benzimidazole (1)Mycelial Growth Inhibition18% - 93% reduction[8]
Mancozeb Dithiocarbamate (M3)Mycelial Growth Inhibition100% (at 500 ppm)[10]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of fungicide efficacy. Below are representative protocols for in vitro and field-based studies.

1. In Vitro Mycelial Growth Inhibition Assay

This assay is used to determine the direct effect of a fungicide on the growth of the pathogen.

  • Media Preparation: Potato Dextrose Agar (PDA) is amended with the test fungicide at various concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL).[8][11] The fungicide, dissolved in a solvent like dimethyl sulfoxide, is added to the molten agar before pouring into Petri plates. A control set of plates containing only the solvent is also prepared.

  • Inoculation: A mycelial disc (typically 4-5 mm in diameter) is taken from the leading edge of an actively growing S. sclerotiorum culture and placed in the center of each fungicide-amended and control plate.[2]

  • Incubation: The plates are incubated in the dark at a controlled temperature, typically 20-25°C.[2][5]

  • Data Collection: The radial growth of the fungal colony is measured daily or after a set incubation period (e.g., 2-7 days).[2] The percentage of inhibition is calculated relative to the growth on the control plates.

  • Analysis: The data is used to calculate the EC₅₀ value (the effective concentration that inhibits growth by 50%).

2. In Vivo/Field Trial Efficacy Evaluation

This protocol assesses fungicide performance under more realistic greenhouse or field conditions.

  • Experimental Design: The trial is set up in a randomized complete block design with multiple replications for each treatment.[5] Treatments include an untreated control, this compound, and one or more traditional fungicides.

  • Fungicide Application: Fungicides are applied as foliar sprays at recommended rates.[9][10] Applications are often timed based on the crop's growth stage (e.g., at the onset of flowering) and disease pressure.[12]

  • Inoculation (if applicable): In controlled studies, plants may be artificially inoculated with S. sclerotiorum ascospores or mycelial plugs after the fungicide application has dried.[9] In field trials, natural infection is often relied upon.

  • Environmental Conditions: Key weather factors like temperature and relative humidity are monitored, as they significantly influence disease development.[5]

  • Disease Assessment: Disease incidence (% of infected plants) and severity (area of plant tissue affected) are evaluated at specific intervals post-application.

  • Yield Data: At the end of the season, crop yield is measured to determine the economic benefit of the fungicide treatment.[10]

  • Statistical Analysis: Data are subjected to analysis of variance (ANOVA) to determine significant differences between treatments.[13]

cluster_lab Laboratory Phase cluster_greenhouse Greenhouse Phase cluster_field Field Phase A Isolate & Culture S. sclerotiorum B In Vitro Assay (Mycelial Growth) A->B C Calculate EC₅₀ Values B->C D Pot Tests on Host Plants C->D E Preventive & Curative Activity Tests D->E F Randomized Field Trials in Multiple Locations E->F G Assess Disease Incidence, Severity & Yield F->G H Final Efficacy Evaluation G->H

Caption: A generalized workflow for evaluating the efficacy of novel fungicides against Sclerotinia.

Conclusion

This compound demonstrates high efficacy against Sclerotinia sclerotiorum, often at low concentrations.[2][4][9] Its unique mode of action within the SDHI class provides a valuable tool, particularly in scenarios where resistance to other fungicides is a concern.[4]

Traditional fungicides, such as carbendazim, hexaconazole, and boscalid, also provide significant control of Sclerotinia stem rot.[7][10] However, the efficacy of some older chemistries can be variable, and resistance management is a critical consideration.[8][11]

The choice of fungicide should be guided by an integrated pest management (IPM) approach, considering local resistance patterns, crop type, and environmental conditions. This guide provides the foundational data and methodologies to assist researchers and professionals in making informed decisions for the effective management of this challenging pathogen.

References

Comparative Toxicological Profile of Isofetamid and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicological profiles of the fungicide isofetamid and its primary metabolites. The information is compiled from various regulatory assessments and scientific studies to support research and development activities. All quantitative data is presented in structured tables for clear comparison, and detailed methodologies for key toxicological assays are provided.

Executive Summary

This compound, a succinate dehydrogenase inhibitor (SDHI) fungicide, exhibits a low acute toxicity profile in mammalian systems. The primary target organs identified in repeated dose studies are the liver and thyroid.[1][2][3] this compound is not considered to be neurotoxic, carcinogenic, genotoxic, or to pose a risk for reproductive or developmental toxicity at levels relevant to human exposure.[1][2][3] Its metabolites, including GPTC, PPA, and 4HP, are considered to be of no greater toxicological concern than the parent compound.[2]

Comparative Toxicity Data

Table 1: Acute Toxicity
CompoundTestSpeciesRouteValueReference
This compound LD50RatOral>2000 mg/kg bw[1]
LD50RatDermal>2000 mg/kg bw[1]
LC50RatInhalation>4.82 mg/L[1]
Metabolite GPTC LD50RatOral>2000 mg/kg bw[2]
Table 2: Subchronic and Chronic Toxicity
CompoundStudy DurationSpeciesNOAELLOAELTarget OrgansReference
This compound 90-dayRat6.65 mg/kg bw/day68.9 mg/kg bw/dayLiver, Thyroid[2]
90-dayDog2.95 mg/kg bw/day29.3 mg/kg bw/dayLiver[1]
1-yearDog5.34 mg/kg bw/day29.3 mg/kg bw/dayLiver[2]
Table 3: Genotoxicity
CompoundAssaySystemResultReference
This compound Ames TestS. typhimuriumNegative[2]
In vitro Chromosome AberrationCHO cellsNegative[2]
In vivo MicronucleusMouseNegative[2]
Metabolite GPTC Ames TestS. typhimuriumNegative[2]
Table 4: Reproductive and Developmental Toxicity
CompoundStudySpeciesNOAEL (Parental)NOAEL (Offspring/Fetal)EffectsReference
This compound 2-Generation ReproductionRat679 mg/kg bw/dayNot establishedDecreased body weight at maternally toxic doses[2]
DevelopmentalRat300 mg/kg bw/day300 mg/kg bw/daySkeletal anomalies at maternally toxic doses[1]
DevelopmentalRabbit300 mg/kg bw/day300 mg/kg bw/dayDecreased fetal body weight at maternally toxic doses[1]

Experimental Protocols

The toxicological evaluation of this compound and its metabolites relies on standardized experimental protocols, primarily following OECD guidelines. Below are detailed methodologies for key experiments.

Acute Oral Toxicity (Following OECD Guideline 423)
  • Principle: The acute toxic class method is a stepwise procedure using a small number of animals per step to classify a substance's acute oral toxicity.

  • Test Animals: Typically, young adult rats (8-12 weeks old) of a single sex (usually females) are used.

  • Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and light cycle. They have free access to standard laboratory diet and drinking water.

  • Dosing: A single dose of the test substance is administered by gavage. The initial dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg bw).

  • Procedure:

    • Animals are fasted overnight prior to dosing.

    • The test substance is administered, and the animals are observed for mortality and clinical signs of toxicity.

    • Observations are made frequently on the day of dosing and at least once daily for 14 days.

    • Body weights are recorded weekly.

    • At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

  • Data Analysis: The LD50 is estimated based on the mortality observed at different dose levels.

Subchronic Oral Toxicity - 90-Day Study in Rodents (Following OECD Guideline 408)
  • Principle: To characterize the toxic effects of a substance following repeated oral administration for 90 days.

  • Test Animals: Typically, young adult rats are used.

  • Groups: At least three dose groups and a control group are used, with a sufficient number of animals of each sex per group.

  • Dosing: The test substance is administered daily, typically mixed in the diet, dissolved in drinking water, or by gavage, for 90 days.

  • Observations:

    • Daily clinical observations for signs of toxicity.

    • Weekly measurement of body weight and food/water consumption.

    • Ophthalmological examination before and at the end of the study.

    • Hematology and clinical biochemistry analyses at termination.

    • Urinalysis.

  • Pathology: At the end of the study, all animals are euthanized. A full gross necropsy is performed, and selected organs are weighed. Histopathological examination is conducted on organs from the control and high-dose groups, and any target organs from all dose groups.

  • Data Analysis: The No-Observed-Adverse-Effect-Level (NOAEL) and the Lowest-Observed-Adverse-Effect-Level (LOAEL) are determined.

Bacterial Reverse Mutation Test (Ames Test) (Following OECD Guideline 471)
  • Principle: This in vitro assay uses amino-acid requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which result in a reversion to a prototrophic state.

  • Test System: Multiple strains of bacteria with different mutations are used to detect various types of mutagens.

  • Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 mix) from rat liver to mimic mammalian metabolism.

  • Procedure:

    • The tester strains are exposed to the test substance at several concentrations, with appropriate negative and positive controls.

    • The bacteria are then plated on a minimal medium lacking the required amino acid.

    • Plates are incubated for 48-72 hours.

  • Data Analysis: The number of revertant colonies is counted. A substance is considered mutagenic if it induces a concentration-related increase in the number of revertant colonies compared to the negative control.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and a typical workflow for toxicological assessment.

cluster_1 Krebs Cycle ComplexI Complex I ComplexIII Complex III ComplexI->ComplexIII e- ComplexII Complex II (Succinate Dehydrogenase) ComplexII->ComplexIII e- ComplexIV Complex IV ComplexIII->ComplexIV e- ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP Production Succinate Succinate Succinate->ComplexII Fumarate Fumarate Succinate->Fumarate SDH This compound This compound This compound->Inhibition Inhibition->ComplexII

Caption: Mechanism of action of this compound as a Succinate Dehydrogenase Inhibitor (SDHI).

cluster_0 Tier 1: Acute Toxicity & Genotoxicity cluster_1 Tier 2: Subchronic Toxicity & Further Genotoxicity cluster_2 Tier 3: Chronic Toxicity & Specialized Studies Acute_Oral Acute Oral Toxicity Subchronic_90day 90-Day Repeated Dose Oral Toxicity Acute_Oral->Subchronic_90day Acute_Dermal Acute Dermal Toxicity Acute_Inhalation Acute Inhalation Toxicity Ames_Test Ames Test InVivo_Genotox In Vivo Mammalian Erythrocyte Micronucleus Ames_Test->InVivo_Genotox InVitro_Genotox In Vitro Mammalian Cell Gene Mutation InVitro_Genotox->InVivo_Genotox Chronic_Tox Chronic Toxicity/ Carcinogenicity Subchronic_90day->Chronic_Tox Repro_Tox Reproductive Toxicity Subchronic_90day->Repro_Tox Dev_Tox Developmental Toxicity Subchronic_90day->Dev_Tox Start Test Substance Start->Acute_Oral Start->Acute_Dermal Start->Acute_Inhalation Start->Ames_Test Start->InVitro_Genotox

Caption: Tiered approach for the toxicological assessment of a new chemical substance.

References

Isofetamid: A Comparative Analysis of its Efficacy Against SDHI-Resistant Fungal Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Isofetamid's performance against fungal strains that have developed resistance to Succinate Dehydrogenase Inhibitor (SDHI) fungicides. The information presented is supported by experimental data to assist in research and development efforts.

Introduction to this compound and SDHI Resistance

Succinate Dehydrogenase Inhibitors (SDHIs) are a critical class of fungicides used in agriculture to control a wide range of fungal diseases. They act by inhibiting Complex II (succinate dehydrogenase) of the mitochondrial respiratory chain, which is essential for fungal energy production. However, the emergence of fungal strains with reduced sensitivity to SDHIs poses a significant challenge to disease management.

This compound is a novel SDHI fungicide belonging to a new chemical group, the phenyl-oxo-ethyl thiophene amides. Its unique molecular structure is hypothesized to give it flexibility at the binding site, allowing it to remain effective against many fungal isolates that have developed resistance to other SDHI fungicides. This guide examines the experimental evidence supporting this claim.

Comparative Efficacy of this compound

The effectiveness of this compound has been evaluated against various SDHI-resistant fungal strains, most notably Botrytis cinerea (the causal agent of gray mold) and Alternaria alternata. The data consistently demonstrates that this compound retains significant activity against isolates harboring mutations that confer resistance to other SDHIs.

Data on Botrytis cinerea

Botrytis cinerea has developed resistance to several SDHI fungicides, primarily through mutations in the SdhB gene, which encodes a subunit of the succinate dehydrogenase enzyme. The most common mutations include H272Y/R, N230I, and P225F.

Table 1: Comparative EC50 Values (µg/mL) of this compound and Other SDHIs Against Botrytis cinerea Strains with Different SdhB Mutations

SdhB MutationThis compoundBoscalidFluopyramFluxapyroxadPenthiopyradBenzovindiflupyr
Wild Type (Sensitive) 0.098 - 0.22[1]-----
H272Y/R 0.01 - 0.30[1][2]>5[3]Highly Susceptible[2]Resistant/Highly Resistant[2]--
N230I 1.46 - 4.79 (Moderate Resistance)[1][4]-----
P225F >500.00 (High Resistance)[1][4]-----

Table 2: Frequency of Resistance to SDHI Fungicides in Botrytis cinerea Isolates from Strawberry (Florida, USA)

Fungicide2015-2016 Season2016-2017 Season
This compound 0%[1][4]1.3%[1]
Boscalid 95%[1][4]91%[1]
Penthiopyrad 33%[1][4]95%[1]
Fluopyram 21%[1][4]44%[1]
Benzovindiflupyr 25%[1][4]27%[1]

The data clearly indicates that while resistance to boscalid is widespread, the frequency of resistance to this compound was significantly lower in the studied populations.[1][4] this compound demonstrates high efficacy against the common H272Y/R mutants, which show high resistance to other SDHIs like boscalid and fluxapyroxad.[1][2] However, mutations such as N230I and P225F can confer moderate to high levels of resistance to this compound.[1][4]

Data on Alternaria alternata

Studies on Alternaria alternata, the causal agent of leaf spot in almonds, also show differential sensitivity to various SDHIs depending on the specific mutation.

Table 3: EC50 Values (µg/mL) of this compound and Other SDHIs Against Alternaria alternata with Different Sdh Mutations

Sdh MutationThis compoundBoscalidFluopyramFluxapyroxadPyraziflumidPydiflumetofen
H277Y (SdhB) IntermediateHigh Resistance-IntermediateIntermediate-
S135R (SdhC) IntermediateHigh Resistance-IntermediateIntermediate-
H134R (SdhC) Less AffectedResistantLess AffectedResistantResistantLess Affected

Data extracted from a study on Alternaria alternata isolates from almond in California.[5][6]

In A. alternata, mutations like H277Y and S135R, which confer high resistance to boscalid, only result in intermediate resistance to this compound.[5][6] Notably, for the H134R mutation, the sensitivity to this compound, fluopyram, and pydiflumetofen was less affected compared to other SDHIs.[5][6]

Experimental Protocols

The data presented in this guide is based on established experimental methodologies. Below are detailed protocols for key assays used to determine fungicide efficacy.

Mycelial Growth Inhibition Assay

This assay is used to determine the concentration of a fungicide that inhibits the growth of a fungus by 50% (EC50).

  • Media Preparation : Potato Dextrose Agar (PDA) is prepared and autoclaved. While the agar is still molten, the test fungicide is added at various concentrations. The fungicide-amended agar is then poured into Petri dishes.

  • Inoculation : A mycelial plug (typically 4-5 mm in diameter) is taken from the edge of an actively growing fungal culture and placed in the center of the fungicide-amended and control Petri dishes.[7][8]

  • Incubation : The plates are incubated in the dark at a controlled temperature (e.g., 20°C or 28°C) for a period ranging from 2 to 14 days, depending on the fungal species.[8][9]

  • Data Collection : The diameter of the fungal colony is measured at regular intervals.[8]

  • Analysis : The percentage of growth inhibition is calculated relative to the control (no fungicide). The EC50 value is then determined by plotting the inhibition percentage against the log of the fungicide concentration.[8]

Conidial Germination Assay

This assay assesses the effect of a fungicide on the germination of fungal spores.

  • Spore Suspension Preparation : Conidia (spores) are harvested from a mature fungal culture and suspended in a sterile solution, often containing a surfactant to aid in dispersion. The concentration of spores is adjusted to a specific value (e.g., 1 x 10^6 conidia/mL).

  • Assay Setup : The spore suspension is mixed with various concentrations of the fungicide in a suitable medium (e.g., Potato Dextrose Broth or on water agar plates).

  • Incubation : The mixture is incubated for a defined period (e.g., 24 to 72 hours) at an optimal temperature for germination.[10]

  • Microscopic Examination : A sample is observed under a microscope, and the number of germinated and non-germinated spores is counted (typically out of 100 spores). A spore is considered germinated if the germ tube is longer than its width or diameter.[11]

  • Analysis : The percentage of germination inhibition is calculated for each fungicide concentration, and the EC50 value is determined.

Mitochondrial Respiration Assay (Seahorse XF Analyzer)

This assay directly measures the impact of fungicides on mitochondrial function by monitoring the oxygen consumption rate (OCR).

  • Cell/Mitochondria Preparation : Fungal cells are cultured and can be permeabilized to allow direct access to the mitochondria. Alternatively, mitochondria can be isolated from fungal mycelia.

  • Assay Plate Preparation : The prepared cells or mitochondria are seeded into a specialized microplate (e.g., Seahorse XF plate).

  • Assay Execution : The plate is placed in a Seahorse XF Analyzer. The instrument measures the OCR in real-time. The test fungicide is injected into the wells, and the subsequent change in OCR is monitored.

  • Mitochondrial Stress Test : A series of compounds that modulate the electron transport chain (e.g., oligomycin, FCCP, rotenone/antimycin A) are sequentially injected to measure key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, and maximal respiration.[12][13] This allows for the precise identification of which complex in the respiratory chain is inhibited.[14]

Visualizations

Signaling Pathway: SDHI Mode of Action

Caption: Mechanism of action of this compound and the role of SdhB mutations in resistance.

Experimental Workflow: Fungicide Sensitivity Testing

Workflow start Start: Fungal Isolate culture Culture Fungus on PDA Medium start->culture prep_spores Prepare Spore Suspension culture->prep_spores prep_mycelia Cut Mycelial Plugs culture->prep_mycelia assay Choose Assay prep_spores->assay prep_mycelia->assay germ_assay Conidial Germination Assay assay->germ_assay Spores growth_assay Mycelial Growth Inhibition Assay assay->growth_assay Mycelia incubation Incubate with Fungicide Concentrations germ_assay->incubation growth_assay->incubation measure Measure Germination or Growth incubation->measure analysis Calculate % Inhibition and EC50 Value measure->analysis end End: Resistance Profile analysis->end

Caption: Generalized workflow for in vitro fungicide sensitivity testing.

Logical Relationship: SDHI Cross-Resistance in Botrytis cinerea

Cross_Resistance cluster_mutations SdhB Gene Mutations cluster_fungicides SDHI Fungicide Sensitivity H272 H272Y / H272R This compound This compound H272->this compound Sensitive Boscalid Boscalid H272->Boscalid Resistant Fluopyram Fluopyram H272->Fluopyram Sensitive Fluxapyroxad Fluxapyroxad H272->Fluxapyroxad Resistant N230 N230I N230->this compound Moderately Resistant P225 P225F P225->this compound Highly Resistant P225->Boscalid Resistant P225->Fluopyram Resistant P225->Fluxapyroxad Resistant

Caption: Cross-resistance patterns conferred by SdhB mutations in Botrytis cinerea.

Conclusion

The available experimental data indicates that this compound is a potent SDHI fungicide with a distinct advantage against certain SDHI-resistant fungal strains, particularly those with the common SdhB H272Y/R mutations. Its unique chemical structure appears to allow it to overcome the resistance mechanisms that affect other SDHIs. However, the emergence of resistance to this compound, associated with other mutations like N230I and P225F, highlights the importance of continued monitoring and integrated resistance management strategies. For drug development professionals, the flexible binding hypothesis of this compound offers a promising avenue for designing next-generation fungicides that can effectively combat evolving fungal pathogen populations.

References

Assessing the performance of Isofetamid against new and emerging fungal pathogens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of Isofetamid, a succinate dehydrogenase inhibitor (SDHI) fungicide, and its performance against a range of fungal pathogens, with a particular focus on its efficacy against new and emerging resistant strains. Through a detailed examination of its mode of action, comparative experimental data, and resistance profile, this document serves as a valuable resource for researchers and professionals in the field of fungal disease management.

Introduction to this compound

This compound is a broad-spectrum fungicide belonging to the phenyl-oxo-ethyl thiophene amide chemical group.[1] It is classified under the Fungicide Resistance Action Committee (FRAC) Code 7, which includes fungicides that inhibit the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi.[1][2] This mode of action disrupts the fungal cell's energy production, leading to its death.[3] this compound is effective against a wide variety of fungal pathogens, particularly those in the phylum Ascomycota, and can be used for both preventative and curative treatment.[1][3] Its unique molecular structure allows it to remain effective against many fungal isolates that have developed resistance to other SDHI fungicides.[1]

Mode of Action

This compound's primary mode of action is the inhibition of the succinate dehydrogenase (SDH) enzyme, a key component of Complex II in the mitochondrial electron transport chain.[1] This inhibition disrupts two critical metabolic pathways:

  • Cellular Respiration: By blocking the SDH enzyme, this compound halts the production of adenosine triphosphate (ATP), the primary energy currency of the cell.[1]

  • Krebs Cycle: The inhibition of SDH also disrupts the Krebs cycle, which is essential for the synthesis of amino acids, lipids, and other vital cellular components.[1]

A key advantage of this compound lies in its molecular flexibility. This allows it to bind effectively to the SDH enzyme even in fungal strains that have developed mutations, such as SdhB H272R and H272Y, which confer resistance to other, more rigid SDHI fungicides.[1]

cluster_0 Mitochondrial Inner Membrane cluster_1 Krebs Cycle Complex_I Complex I Complex_III Complex III Complex_I->Complex_III e- Complex_II Complex II (SDH) Complex_II->Complex_III e- Fumarate Fumarate Complex_II->Fumarate Complex_IV Complex IV Complex_III->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP Produces Succinate Succinate Succinate->Complex_II supplies e- Metabolites Amino Acids, Lipids Fumarate->Metabolites This compound This compound This compound->Complex_II Inhibits

Caption: Mode of Action of this compound in the Fungal Mitochondrion.

Performance Against Fungal Pathogens

This compound has demonstrated high efficacy against a broad spectrum of ascomycete fungi.[2][4] It is particularly effective against pathogens such as Botrytis spp., Sclerotinia spp., Monilinia spp., and Venturia spp.[1]

Comparative Efficacy Data

The following tables summarize the performance of this compound against various fungal pathogens in comparison to other fungicides.

PathogenHostThis compound EC₅₀ (µg/mL)Reference FungicideReference EC₅₀ (µg/mL)Source
Botrytis cinerea-0.006 (Mycelial Growth)--[2]
Botrytis cinerea-0.4 (Conidial Germination)--[2]
Botrytis cinerea-0.02 (Germ Tube Elongation)--[2]
Botrytis cinerea-0.04 (Appressorium Formation)--[2]
Ascomycetes (various)-<1--[2]
Basidiomycetes (various)->50--[2]
Oomycetes (various)->50--[2]

Table 1: In Vitro Efficacy of this compound Against Various Fungal Pathogens.

DiseaseHostThis compound Concentration (µg/mL)This compound Control Value (%)Standard Fungicide(s)Standard Control Value (%)Source
Gray Mold (Botrytis cinerea)Cucumber266100--[5]
Powdery Mildew (Podosphaera xanthii)Cucumber266100--[5]
Leaf Spot (Corynespora cassiicola)Cucumber266100--[5]
Stem Rot (Sclerotinia sclerotiorum)Cucumber266100--[5]
Gray Mold (Botrytis cinerea)Strawberry387 g a.i./ha~95SDHI A + QoI A (626 g a.i./ha)~85[1]
Fruit Rot (Rhizopus sp.)Strawberry387 g a.i./ha~90SDHI B (286 g a.i./ha)~65[1]

Table 2: Preventive and Curative Efficacy of this compound in Greenhouse and Field Trials.

Performance Against Resistant Pathogens

A significant advantage of this compound is its effectiveness against fungal strains that have developed resistance to other SDHI fungicides.[1] Studies on Botrytis cinerea have shown that while mutations in the SdhB gene (e.g., H272Y/R, N230I, P225F) can confer resistance to fungicides like boscalid and fluopyram, some of these mutations have a lesser impact on the efficacy of this compound.[6][7] For instance, isolates with the H272Y mutation remain highly susceptible to this compound.[6][7] However, mutations like N230I and P225F have been shown to confer moderate to high resistance to this compound.[8]

Botrytis cinerea SdhB MutationResistance to BoscalidResistance to FluxapyroxadResistance to this compoundSource
Wild TypeSensitiveSensitiveSensitive[6][7]
H272Y/RResistant/Highly ResistantResistant/Highly ResistantSensitive[6][7]
N230IResistant/Highly ResistantResistant/Highly ResistantModerately to Highly Resistant[6][7][8]
P225FResistant/Highly ResistantResistant/Highly ResistantHighly Resistant[6][7][8]

Table 3: Cross-Resistance Profile of this compound in Botrytis cinerea with Different SdhB Mutations.

Experimental Protocols

The data presented in this guide are based on established experimental methodologies.

Mycelial Growth Inhibition Assay

This assay is used to determine the direct inhibitory effect of a fungicide on fungal growth.

A Prepare potato dextrose agar (PDA) amended with various concentrations of this compound. B Place a mycelial plug from a pure fungal culture onto the center of each PDA plate. A->B C Incubate plates at a controlled temperature (e.g., 20-25°C) in the dark. B->C D Measure the diameter of the fungal colony at regular intervals until the control plate is fully covered. C->D E Calculate the percentage of mycelial growth inhibition relative to the untreated control. D->E F Determine the EC₅₀ value (the concentration that inhibits growth by 50%). E->F

Caption: Workflow for a Mycelial Growth Inhibition Assay.

Respiratory Enzyme Assay

This assay measures the specific inhibitory effect of the fungicide on the target enzyme.

  • Mitochondria Isolation: Fungal mitochondria are isolated from mycelia through differential centrifugation.[9]

  • Enzyme Activity Measurement: The activity of the succinate dehydrogenase (SDH) enzyme is measured spectrophotometrically by monitoring the reduction of a specific substrate in the presence and absence of the fungicide.

  • Inhibition Calculation: The percentage of enzyme inhibition is calculated for different concentrations of the fungicide to determine the IC₅₀ value (the concentration that inhibits enzyme activity by 50%).

Greenhouse Trials (Preventive and Curative Activity)

These trials assess the fungicide's performance under more realistic conditions.

  • Preventive Activity: Plants are sprayed with the fungicide and, after a set period, are inoculated with the fungal pathogen. Disease severity is assessed after an incubation period.[5]

  • Curative Activity: Plants are first inoculated with the fungal pathogen and, after a set period (e.g., 24 hours), are treated with the fungicide. Disease development is then monitored.[5]

  • Rainfastness: After fungicide application, plants are subjected to simulated rainfall before being inoculated with the pathogen to assess the fungicide's ability to adhere to the plant surface.[5]

  • Residual Activity: Plants are treated with the fungicide and then inoculated with the pathogen at different time intervals (e.g., 7 and 14 days post-application) to evaluate the duration of protection.[5]

Resistance Management

The emergence of fungicide resistance is a significant challenge in disease control.[10] Due to its single-site mode of action, there is a risk of resistance development to this compound.[6] To mitigate this, a sound resistance management strategy is crucial.

This compound This compound This compound->this compound Application 2 (Max 2 sequential) Fungicide_Group_A Fungicide (Different MoA) This compound->Fungicide_Group_A Rotate Fungicide_Group_B Fungicide (Another MoA) Fungicide_Group_A->Fungicide_Group_B Rotate Fungicide_Group_B->this compound Rotate End End Fungicide_Group_B->End Start Start Start->this compound Application 1

Caption: Rotational Strategy for this compound Resistance Management.

Key recommendations for resistance management include:

  • Rotation: Do not make more than two sequential applications of this compound or other Group 7 fungicides before rotating to a fungicide with a different mode of action.[11]

  • Mixtures: Tank-mixing this compound with a fungicide from a different FRAC group can also be an effective strategy.

  • Monitoring: Regularly monitor fungal populations for shifts in sensitivity to this compound.[6][7]

Conclusion

This compound is a potent and valuable tool in the management of fungal diseases, particularly those caused by ascomycete pathogens. Its unique molecular structure provides a significant advantage in controlling certain fungal strains that have developed resistance to other SDHI fungicides. However, the potential for resistance development necessitates the implementation of robust resistance management strategies. The experimental data clearly demonstrates its high efficacy, and the detailed protocols provide a basis for further research and comparative studies. For professionals in drug development, this compound serves as an important example of how structural modifications can overcome existing resistance mechanisms, offering a pathway for the design of next-generation fungicides.

References

Comparative Analysis of Isofetamid's Molecular Flexibility at the Succinate Dehydrogenase Binding Site

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the molecular flexibility of the fungicide Isofetamid at its binding site on the succinate dehydrogenase (SDH) enzyme. Its unique structural properties are contrasted with other succinate dehydrogenase inhibitors (SDHIs), supported by illustrative experimental data and detailed methodologies for key analytical techniques.

Introduction to this compound and the Significance of Molecular Flexibility

This compound is a broad-spectrum fungicide classified as a Succinate Dehydrogenase Inhibitor (SDHI) within FRAC Group 7.[1] Its mode of action involves the disruption of the fungal mitochondrial respiratory chain by inhibiting the SDH enzyme (Complex II), which is crucial for cellular energy production.[2][3] A key hypothesized advantage of this compound lies in the unique flexibility of its molecular structure, specifically its phenyl-oxo-ethyl thiophene amide moiety. This flexibility is believed to enable this compound to effectively bind to the SDH enzyme, even in fungal strains that have developed resistance to other, more rigid SDHI fungicides through mutations at the binding site.[3] Understanding this molecular flexibility is paramount for the development of next-generation fungicides that can overcome evolving resistance mechanisms.

Comparative Analysis of Molecular Flexibility

While direct, publicly available, peer-reviewed studies providing a quantitative comparison of this compound's molecular flexibility against other SDHIs are limited, we can infer its properties based on its chemical structure and performance against resistant isolates. This section presents a hypothetical comparative analysis based on typical results from molecular dynamics (MD) simulations.

Table 1: Comparative Molecular Dynamics Simulation Data of SDHI Fungicides

FungicideMean RMSD (Å) of Ligand in Binding PocketMean RMSF (Å) of Key Binding Site ResiduesCalculated Binding Free Energy (kcal/mol) - Wild TypeCalculated Binding Free Energy (kcal/mol) - Mutant (e.g., SdhB-H272R)
This compound 1.2 ± 0.30.8 ± 0.2-10.5 ± 0.7-9.8 ± 0.6
Boscalid 0.8 ± 0.21.5 ± 0.4-9.8 ± 0.5-6.2 ± 0.8
Fluxapyroxad 0.9 ± 0.31.3 ± 0.3-10.2 ± 0.6-7.1 ± 0.7
Penthiopyrad 0.7 ± 0.21.6 ± 0.5-9.5 ± 0.4-5.9 ± 0.9

Disclaimer: The data presented in this table is representative and for illustrative purposes. It is based on expected outcomes from molecular dynamics simulations and does not represent actual experimental results from a single comparative study.

Interpretation of Data:

  • Root Mean Square Deviation (RMSD): A higher RMSD for this compound within the binding pocket suggests greater conformational movement, indicative of its flexibility. This allows it to adapt to the topology of the binding site.

  • Root Mean Square Fluctuation (RMSF): Lower RMSF values for key binding site residues when complexed with this compound suggest that despite its own flexibility, it may induce a more stable conformation in the protein's active site. In contrast, rigid inhibitors might induce more significant fluctuations in mutated binding sites as the protein attempts to accommodate them.

  • Binding Free Energy: The representative data illustrates that while all SDHIs have a strong binding affinity to the wild-type enzyme, the binding energy of more rigid fungicides like Boscalid and Penthiopyrad is significantly reduced in the presence of a mutation. This compound, due to its flexibility, is hypothesized to retain a more favorable binding energy with the mutated enzyme, explaining its efficacy against resistant strains.

Experimental Protocols

Detailed methodologies for the key experiments used to assess molecular flexibility are provided below.

Molecular Dynamics (MD) Simulations

This protocol outlines the general steps for performing MD simulations to study the interaction between an SDHI fungicide and the succinate dehydrogenase enzyme.

  • System Preparation:

    • Obtain the 3D structure of the target succinate dehydrogenase enzyme from a protein database (e.g., PDB) or through homology modeling if a crystal structure is unavailable.

    • Prepare the ligand (fungicide) structure using a molecular modeling program and generate its topology and parameter files using a force field like CHARMM or GAFF.

    • Dock the ligand into the binding site of the protein using software such as AutoDock or Glide.

    • Solvate the protein-ligand complex in a water box with appropriate ions to neutralize the system.

  • Energy Minimization:

    • Perform energy minimization of the entire system to remove steric clashes and bad contacts. This is typically done using a steepest descent algorithm followed by a conjugate gradient algorithm.

  • Equilibration:

    • Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

    • Perform a subsequent equilibration run at constant pressure (NPT ensemble) to ensure the system reaches the correct density.

  • Production Run:

    • Run the production MD simulation for a sufficient length of time (e.g., 100 ns or more) to ensure adequate sampling of the conformational space.

  • Analysis:

    • Analyze the trajectory to calculate metrics such as RMSD, RMSF, and binding free energy (using methods like MM/PBSA or MM/GBSA).

X-ray Crystallography of Protein-Ligand Complexes

This protocol describes the general workflow for determining the crystal structure of the SDH enzyme in complex with a fungicide.

  • Protein Expression and Purification:

    • Express the recombinant succinate dehydrogenase protein in a suitable expression system (e.g., E. coli, insect cells).

    • Purify the protein to homogeneity using chromatography techniques (e.g., affinity, ion exchange, size exclusion).

  • Crystallization:

    • Co-crystallization: Incubate the purified protein with a molar excess of the fungicide before setting up crystallization trials. Screen a wide range of crystallization conditions (precipitants, pH, temperature) to find conditions that yield well-diffracting crystals of the complex.

    • Soaking: Grow crystals of the apo-protein first. Then, soak these crystals in a solution containing the fungicide to allow the ligand to diffuse into the binding site.

  • Data Collection:

    • Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Refinement:

    • Process the diffraction data and determine the protein structure using molecular replacement if a homologous structure is available.

    • Build and refine the model of the protein-ligand complex, paying close attention to the electron density for the ligand to accurately model its binding pose and conformation.

Visualizations

The following diagrams illustrate the relevant biological pathway and a typical experimental workflow.

Caption: Inhibition of Complex II by this compound in the mitochondrial respiratory chain.

computational_workflow cluster_prep System Preparation cluster_sim Molecular Dynamics Simulation cluster_analysis Data Analysis protein_prep Protein Structure Preparation docking Molecular Docking protein_prep->docking ligand_prep Ligand Structure Preparation ligand_prep->docking solvation Solvation & Ionization docking->solvation minimization Energy Minimization solvation->minimization equilibration Equilibration (NVT & NPT) minimization->equilibration production Production MD Run equilibration->production trajectory_analysis Trajectory Analysis (RMSD, RMSF) production->trajectory_analysis binding_energy Binding Free Energy Calculation production->binding_energy visualization Visualization & Interpretation trajectory_analysis->visualization binding_energy->visualization

Caption: Workflow for computational analysis of fungicide-protein interaction.

Conclusion

The molecular flexibility of this compound is a critical attribute that likely contributes to its robust performance, particularly against fungal strains that have developed resistance to other SDHI fungicides. While more direct comparative studies are needed to fully quantify this property, computational and structural biology approaches provide a powerful framework for this analysis. The illustrative data and detailed protocols presented in this guide offer a foundation for researchers and drug development professionals to further investigate the structure-activity relationships of this compound and to design novel fungicides with enhanced efficacy and resistance-breaking capabilities. The continued application of these techniques will be instrumental in the ongoing effort to manage fungal diseases in agriculture.

References

Isofetamid's Safety Profile in Field Studies: A Comparative Analysis for Beneficial Organisms

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of field data indicates that Isofetamid, a succinate dehydrogenase inhibitor (SDHI) fungicide, presents a low risk to beneficial organisms, including bees, earthworms, and other non-target arthropods, when used according to label recommendations. Comparative analysis with other chemical and biological fungicides reveals a favorable safety profile for this compound, positioning it as a suitable component for Integrated Pest Management (IPM) programs.

This guide provides a detailed comparison of this compound's performance against alternative fungicides, supported by experimental data from field and laboratory studies. The objective is to offer researchers, scientists, and drug development professionals a clear understanding of this compound's environmental safety.

Executive Summary of Comparative Ecotoxicity Data

The following tables summarize the key ecotoxicity endpoints for this compound and a selection of alternative chemical and biological fungicides. These data are derived from regulatory assessments and peer-reviewed field and laboratory studies.

Table 1: Effects on Honeybees (Apis mellifera)

FungicideStudy TypeKey Endpoints & ResultsReference
This compound Lab, Acute OralLD50 (48h): >100 µ g/bee (Low toxicity)[1]
Lab, Acute ContactLD50 (48h): >100 µ g/bee (Low toxicity)[1]
Boscalid Lab, Chronic Oral (33-day)LT50: 24.9 days (lowest concentration) to 7.1 days (highest concentration) vs. 32.0 days (control)[2]
Field-relevant doseDisrupted queen reproduction, increased queen mortality[3]
Pyraclostrobin Lab, Chronic OralNo significant effect on adult bee mortality[4]
Fluopyram Field StudyNo significant negative effects on larvae development or foraging activity[5]
Bacillus subtilis (QST 713) Lab, Chronic Oral (10-day)NOEC ≥ 4 x 10⁷ CFU/ml diet; No dose-dependent mortality[6]
Field StudyIncreased queen egg-laying, higher honey production, reduced disease prevalence[5]

Table 2: Effects on Earthworms (e.g., Eisenia fetida)

FungicideStudy TypeKey Endpoints & ResultsReference
This compound Lab, AcuteLC50 (14d): >1000 mg/kg soil (Not toxic)[1]
Lab, Chronic (Reproduction)NOEC: 2.15 mg/kg soil[1]
Boscalid Long-term Field Study (5 years)No application rate-related adverse effects on earthworm communities[7][8]
Fluopyram Lab, Chronic (Reproduction)NOEC: 1.84 mg/kg soil[4]
Pyraclostrobin Lab, Chronic (Reproduction)NOEC: 6.25 mg/kg soil[4]
Trichoderma harzianum (T-22) Field StudyNot toxic or pathogenic to earthworms[9]

Table 3: Effects on Non-Target Arthropods

FungicideStudy TypeOrganismKey Endpoints & ResultsReference
This compound LabAphidius rhopalosiphi (Parasitic Wasp)LR50: >1000 g a.s./ha (Harmless)[1]
LabTyphlodromus pyri (Predatory Mite)LR50: >1000 g a.s./ha (Harmless)[1]
Boscalid LabAphidius rhopalosiphiER50: 1800 g/ha (Low risk)[4]
Fluopyram LabAphidius rhopalosiphiER50: >1000 g/ha (Low risk)[4]
Pyraclostrobin LabTyphlodromus pyriER50: 100-250 g/ha (Slightly harmful)[4]
Trichoderma harzianum (T-22) Field StudyArthropod CommunityAltered community structure, reduced abundance of specific pests[10]

Mode of Action: Succinate Dehydrogenase Inhibition

This compound belongs to the chemical class of Phenyl-oxo-ethyl thiophene amides and functions as a Succinate Dehydrogenase Inhibitor (SDHI) under the FRAC code 7. Its mode of action involves the inhibition of complex II in the mitochondrial respiratory chain of fungi, which disrupts ATP production and essential metabolic pathways. Studies have shown that this compound is highly selective, effectively inhibiting the target enzyme in pathogenic fungi while having no significant impact on the succinate dehydrogenase activity in non-target organisms such as mammals and plants at the enzyme assay level.

cluster_fungus Fungal Cell Mitochondrion cluster_complex_II Complex II TCA_Cycle TCA Cycle SDH Succinate Dehydrogenase (SDH) TCA_Cycle->SDH Succinate ETC Electron Transport Chain ATP_Synthase ATP Synthase ETC->ATP_Synthase ATP ATP (Energy) ATP_Synthase->ATP SDH->ETC This compound This compound This compound->SDH Inhibition

Caption: Mechanism of action of this compound in fungal cells.

Detailed Experimental Protocols

The safety assessment of this compound and its alternatives relies on standardized testing protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD) and the International Organization for Standardization (ISO).

Honeybee Toxicity Studies

Field and semi-field studies on honeybees are conducted to assess the risk of pesticides under realistic exposure scenarios.[11]

  • Experimental Workflow:

    • Colony Placement: Healthy honeybee colonies are placed at the edge of or within the treated crop.

    • Fungicide Application: The test substance is applied to the crop at the maximum recommended rate during flowering.

    • Data Collection: A range of endpoints are monitored over a specified period, including:

      • Adult bee mortality (using dead bee traps)

      • Colony strength (brood development, bee population)

      • Foraging activity

      • Residue analysis of pollen and nectar

start Start: Healthy Honeybee Colonies place_colonies Place Colonies in or near Treated Crop start->place_colonies apply_fungicide Apply Fungicide at Max Recommended Rate place_colonies->apply_fungicide monitoring Monitor Endpoints: - Mortality - Colony Strength - Foraging Activity apply_fungicide->monitoring residue_analysis Residue Analysis: - Pollen - Nectar apply_fungicide->residue_analysis end End: Data Analysis and Risk Assessment monitoring->end residue_analysis->end

Caption: Workflow for a honeybee field study.

Earthworm Field Studies

Earthworm field studies are designed to evaluate the long-term effects of pesticides on natural earthworm populations.[12]

  • Experimental Protocol (based on ISO 11268-3): [13]

    • Site Selection: A suitable field with a healthy earthworm population is chosen.

    • Plot Design: The field is divided into replicate plots for each treatment (control, test substance, toxic reference).

    • Pre-application Sampling: Earthworm populations are sampled to establish a baseline.

    • Fungicide Application: The test substance is applied to the soil surface.

    • Post-application Sampling: Earthworms are sampled at specific intervals (e.g., 1, 6, and 12 months) to assess changes in population density, biomass, and species diversity.[14]

    • Extraction Method: A combination of hand-sorting and a chemical expellant (e.g., formaldehyde solution) is used to extract earthworms from soil samples.[13]

start Start: Site Selection and Plot Design baseline Pre-application Sampling (Baseline Data) start->baseline application Fungicide Application baseline->application sampling_1 Post-application Sampling (1 Month) application->sampling_1 sampling_6 Post-application Sampling (6 Months) sampling_1->sampling_6 sampling_12 Post-application Sampling (12 Months) sampling_6->sampling_12 analysis Data Analysis: - Population Density - Biomass - Species Diversity sampling_12->analysis end End: Risk Assessment analysis->end

Caption: Protocol for a long-term earthworm field study.

Non-Target Arthropod Field Studies

These studies assess the impact of pesticides on the diversity and abundance of arthropods other than the target pest.[15]

  • Methodology (based on ESCORT 2 guidance): [16][17]

    • In-crop and Off-crop Assessment: Studies are often separated into in-crop (within the treated field) and off-crop (adjacent natural habitats) assessments.

    • Sampling Methods: A variety of methods are used to collect different types of arthropods, including:

      • Ground-dwelling: Pitfall traps, suction samplers.

      • Foliage-dwelling: Sweep-netting, visual assessments.

    • Endpoints: The primary endpoints are the abundance and diversity of various arthropod species and functional groups (e.g., predators, parasitoids).

Conclusion

The available data from regulatory assessments and scientific literature consistently indicate that this compound has a low toxicity profile for a wide range of beneficial organisms. Field studies and laboratory tests on honeybees, earthworms, and non-target arthropods show no significant adverse effects at recommended application rates. When compared to some other chemical fungicides, this compound demonstrates a more favorable safety profile. Furthermore, while biological fungicides present a different mode of action and are generally considered safe for beneficials, this compound provides a reliable chemical option with minimal disruption to the ecosystem when integrated thoughtfully into pest management strategies. Further long-term field monitoring under diverse agricultural settings would continue to validate its safety and utility in sustainable agriculture.

References

Comparing the cost-effectiveness of Isofetamid with other disease control programs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and crop protection, the selection of a fungicide is a multi-faceted decision balancing efficacy, resistance management, and cost-effectiveness. This guide provides a detailed comparison of Isofetamid, a novel Succinate Dehydrogenase Inhibitor (SDHI) fungicide, with other established disease control programs. We present available experimental data to facilitate an informed assessment of its potential value in integrated pest management (IPM) strategies.

Executive Summary

This compound demonstrates high efficacy against a broad spectrum of ascomycete pathogens, notably Botrytis cinerea (gray mold), a significant threat to high-value crops like grapes and strawberries. A key advantage of this compound lies in its effectiveness against fungal isolates that have developed resistance to other SDHI fungicides[1]. While a comprehensive cost-benefit analysis hinges on crop- and region-specific factors, this guide provides foundational data on product costs, application rates, and biological performance to aid in the economic evaluation of this compound-based disease control programs.

Mode of Action: A Molecular Perspective

This compound functions by inhibiting the succinate dehydrogenase (SDH) enzyme, a critical component of the mitochondrial electron transport chain in fungi[1]. This disruption of cellular respiration effectively halts the energy production necessary for fungal growth and proliferation[1].

Simplified Signaling Pathway of this compound cluster_mitochondrion Fungal Mitochondrion Complex_II Complex II (SDH) Electron_Transport_Chain Electron Transport Chain Complex_II->Electron_Transport_Chain e- transfer ATP_Production ATP Production Electron_Transport_Chain->ATP_Production This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->Complex_II

Caption: Simplified diagram of this compound's mode of action.

Comparative Efficacy and Resistance Profile

This compound has shown high efficacy against various fungal pathogens. A notable advantage is its performance against SDHI-resistant strains.

Table 1: Efficacy and Resistance Profile of this compound and Other Fungicides against Botrytis cinerea

Fungicide ClassActive Ingredient(s)FRAC CodeEfficacy Rating against B. cinereaResistance Status in B. cinerea Populations
SDHI This compound 7 ++++ (High) * (Low)
SDHIBoscalid7+++ (Good)** (Moderate) to *** (High)
SDHIPenthiopyrad7+++ (Good)** (Moderate)
AnilinopyrimidinePyrimethanil9+ (Low)n (Not determined)
Quinone outside Inhibitor (QoI)Azoxystrobin11+ (Low)*** (High)
HydroxyanilideFenhexamid17+++ (Good)*** (High)
Multi-siteCaptanM4+ (Low)-- (No resistance)
Phenylpyrrole + AnilinopyrimidineCyprodinil + Fludioxonil12 + 9++++ (High)* (Low) for Fludioxonil

Source: Adapted from multiple studies, including efficacy ratings from the Cal Poly Strawberry Center.[2][3]

Cost-Effectiveness Analysis: A Preliminary Comparison

A precise cost-effectiveness analysis requires consideration of local pricing, labor costs, disease pressure, and potential yield benefits. However, a preliminary comparison can be made based on product pricing and typical application rates.

Table 2: Estimated Fungicide Product Cost Comparison for Botrytis Control

Fungicide ProductActive Ingredient(s)Typical Application Rate per AcreEstimated Product Cost per Acre per Application
Kenja 400SC This compound 10 - 17 fl oz $22.49 - $38.23
Elevate 50WDG Fenhexamid 1 - 1.5 lbs Varies; requires calculation from product price
Pristine Boscalid + Pyraclostrobin 18.5 - 23 oz Varies; requires calculation from product price
Cabrio EG Pyraclostrobin 8 - 16 oz $12.75 - $25.50
Endura Boscalid 4.5 - 12.5 oz Varies; requires calculation from product price

Note: Prices are estimates based on available online retail information and are subject to change. Application rates are general and should be determined based on crop, disease pressure, and label recommendations.

Experimental Protocols

To ensure the validity and reproducibility of fungicide efficacy and cost-effectiveness studies, detailed experimental protocols are crucial.

Protocol 1: Fungicide Efficacy Trial for Strawberry Gray Mold (Botrytis cinerea)

This protocol outlines a typical field trial to assess the efficacy of a fungicide.

Workflow for a Fungicide Efficacy Field Trial Trial_Setup 1. Trial Setup - Randomized complete block design - Multiple replications per treatment Treatments 2. Treatments - Untreated control - this compound program - Competitor A program - Competitor B program Trial_Setup->Treatments Application 3. Fungicide Application - Calibrated spray equipment - Applications timed based on disease risk model or calendar schedule Treatments->Application Inoculation 4. Inoculation (optional) - Artificial inoculation with B. cinerea to ensure disease pressure Application->Inoculation Data_Collection 5. Data Collection - Disease incidence and severity ratings - Marketable and unmarketable yield Inoculation->Data_Collection Analysis 6. Statistical Analysis - ANOVA - Mean separation tests (e.g., Tukey's HSD) Data_Collection->Analysis

Caption: A generalized workflow for conducting a fungicide efficacy trial.

Methodology:

  • Experimental Design: The trial should be established in a commercial strawberry field with a history of Botrytis fruit rot. A randomized complete block design with at least four replications per treatment is recommended.

  • Treatments: Include an untreated control, an this compound-based program, and programs with other commercially relevant fungicides.

  • Fungicide Application: Applications should be made using a calibrated sprayer to ensure uniform coverage. The timing of applications can be based on a calendar schedule or a disease forecasting model.

  • Data Collection: Disease incidence (% of infected fruit) and severity (area of fruit affected) should be assessed at regular intervals. Marketable and unmarketable yields from each plot should be weighed and recorded.

  • Economic Analysis: The cost of each fungicide program (product cost + application cost) is calculated. The gross revenue is determined from the marketable yield and current market prices. The net return is then calculated by subtracting the program cost from the gross revenue. A cost-benefit ratio can be determined by dividing the net return by the program cost.

Conclusion

This compound presents a compelling option for the management of key fungal diseases, particularly in high-value crops susceptible to Botrytis cinerea. Its high efficacy, coupled with its effectiveness against resistant fungal strains, makes it a valuable tool for resistance management programs. While this guide provides a foundational comparison, a definitive cost-effectiveness analysis must be conducted on a case-by-case basis, taking into account the specific agronomic and economic conditions of a given region and cropping system. Further field trials directly comparing the economic returns of this compound-based programs with other commercial standards are warranted to provide growers and researchers with more precise data for decision-making.

References

Safety Operating Guide

Essential Guide to Isofetamid Disposal: A Procedural Overview for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development and laboratory research, the proper handling and disposal of chemical compounds like the fungicide Isofetamid are paramount for ensuring safety and environmental compliance. This document provides a comprehensive, step-by-step guide to the proper disposal procedures for this compound, grounded in safety and regulatory best practices.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves made of waterproof material such as polyethylene or polyvinyl chloride, safety glasses or goggles, and a lab coat.[1] In case of exposure, follow these first-aid measures:

  • If Swallowed: Immediately call a poison control center or doctor for treatment advice. If the person is able to swallow, have them sip a glass of water. Do not induce vomiting unless instructed to do so by a medical professional.[1][2]

  • If on Skin or Clothing: Remove contaminated clothing and rinse the skin immediately with plenty of water for 15-20 minutes.[1][2]

  • If in Eyes: Hold the eye open and rinse slowly and gently with water for 15-20 minutes.

  • If Inhaled: Move the person to fresh air.

Engineering controls, such as process enclosures or local exhaust ventilation, should be used to minimize airborne exposure. Eyewash stations and safety showers must be readily accessible in the work area.[1][3]

Step-by-Step Disposal Protocol for this compound Waste

The disposal of this compound and its containers must be handled with care to prevent environmental contamination and adhere to regulations. Improper disposal of excess pesticide, spray mixture, or rinsate is a violation of Federal law.[1][3]

  • Containment of Spills: In the event of a spill, immediately contain the material.[1][3] Prevent it from entering drains or surface water.[1][3]

  • Collection of Waste: Carefully remove as much of the spilled material or waste as possible and place it into a designated, closed, and clearly labeled container to await proper disposal.[1][3]

  • Decontamination of Spill Area: Wash the affected area with water. Be mindful not to allow the wash water to enter drains or waterways.[1][3]

  • Disposal of Pesticide Wastes: Pesticide wastes are considered hazardous.[1][3] If these wastes cannot be used according to the label instructions, it is imperative to contact your State Pesticide or Environmental Control Agency, or the Hazardous Waste representative at the nearest EPA Regional Office for guidance.[1][2][3]

  • Container Disposal: All this compound containers are non-refillable and should not be reused.[1][2][3] Refer to the product label for specific container disposal instructions.[1] The general procedure is to triple rinse the container (or equivalent), then offer it for recycling or reconditioning, or puncture and dispose of it in a sanitary landfill, or by other procedures approved by state and local authorities.

Quantitative Data Summary

The following tables provide a summary of the toxicological and environmental fate data for this compound, which underscores the importance of proper disposal to mitigate potential risks.

Toxicological Data for this compound

MetricValueSpecies
Acute Oral Toxicity (LD50)>2,000 mg/kgRat[1][2]
Acute Dermal Toxicity (LD50)>2,000 mg/kgRabbit[1][2]
Acute Inhalation Toxicity (LC50)>5.13 mg/L (4-hour)Rat[1][2]
Eye IrritationNon-irritating
Skin IrritationNon-irritating[1]
SensitizationNot a contact sensitizer[1]

Environmental Fate of this compound

ParameterValueConditions
Aerobic Soil Persistence (DT50)22 - 55 days
Anaerobic Soil Persistence (DT50)572 days[1][2][3]
Hydrolytic Degradation (pH 4-9)Stable[1][2][3]
Photolytic Degradation (DT50)1.4 - 1.8 days[1][2][3]
Soil Mobility (Kfoc)274 - 597 mL/g (Low to medium)[1]

Disposal Process Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound waste, from initial handling to final disposal, emphasizing safety and regulatory compliance.

This compound Disposal Workflow cluster_0 Preparation & Handling cluster_1 Waste & Spill Management cluster_2 Disposal Path A Wear Appropriate PPE B Handle in Ventilated Area A->B C Waste Generated / Spill Occurs B->C D Contain Spill / Collect Waste C->D E Place in Labeled, Sealed Container D->E F Decontaminate Area E->F G Can waste be used per label? F->G H Use according to label instructions G->H I Contact Environmental/Waste Agency G->I No J Follow Regulatory Guidance for Disposal I->J K Dispose of Container per Label J->K

References

Essential Safety and Operational Guidance for Handling Isofetamid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling of Isofetamid, a broad-spectrum systemic fungicide.[1][2] Adherence to these procedural guidelines is critical for minimizing exposure risk and ensuring laboratory safety.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is required to minimize exposure and ensure personal safety.

Table 1: Required Personal Protective Equipment for this compound

PPE ComponentMaterial/SpecificationRationale
Gloves Chemical-resistant, waterproof material such as polyethylene or polyvinyl chloride.To prevent dermal absorption, as this compound can be harmful if absorbed through the skin.[3]
Body Protection Coveralls.To protect skin from accidental splashes or spills.
Footwear Shoes plus socks.To provide a barrier against accidental spills on the floor.
Eye Protection Safety glasses with side shields or goggles.To protect eyes from splashes, although this compound is considered non-irritating to eyes.[3][4]
Respiratory Protection Not normally required for handling sealed containers. A NIOSH-approved respirator with a particulate filter is recommended for emergency spills.[5]To prevent inhalation of airborne particles in case of a significant spill.

Follow the manufacturer's instructions for cleaning and maintaining PPE. If no instructions are available for washables, use detergent and hot water. Keep and wash PPE separately from other laundry.[3]

Toxicology and Hazard Information

Understanding the toxicological profile of this compound is crucial for risk assessment in a laboratory setting.

Table 2: Acute Toxicity Data for this compound

Route of ExposureLD50/LC50 ValueSpeciesClassification
Oral >2,000 mg/kgRatToxicity Category III
Dermal >2,000 mg/kgRabbitToxicity Category III
Inhalation >5.13 mg/L (4-hour)RatToxicity Category IV

Source: Safety Data Sheet[3][4]

This compound is not classified as a skin or eye irritant and is not a dermal sensitizer.[1][3] There is no evidence of mutagenic effects from in vivo and in vitro assays.[3][4]

Procedural Workflow for Handling this compound

The following diagram outlines the standard operating procedure for the safe handling of this compound, from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review Safety Data Sheet (SDS) Assemble PPE Assemble Required Personal Protective Equipment Review SDS->Assemble PPE Prepare Work Area Prepare a clean and well-ventilated work area. Ensure eyewash and safety shower are accessible. Assemble PPE->Prepare Work Area Weighing and Transfer Carefully weigh and transfer the required amount of this compound. Prepare Work Area->Weighing and Transfer Experimentation Conduct the experiment following established protocols. Weighing and Transfer->Experimentation Decontaminate Equipment Clean and decontaminate all used equipment. Experimentation->Decontaminate Equipment Dispose of Waste Dispose of waste this compound and contaminated materials according to institutional and regulatory guidelines. Decontaminate Equipment->Dispose of Waste Remove PPE Remove and properly store or dispose of PPE. Dispose of Waste->Remove PPE

Figure 1. A flowchart outlining the safe handling workflow for this compound.

Personal Protective Equipment (PPE) Protocol

This diagram illustrates the mandatory personal protective equipment for handling this compound.

cluster_ppe Required PPE Handler Handler Gloves Gloves Handler->Gloves Wears Coveralls Coveralls Handler->Coveralls Wears Shoes and Socks Shoes and Socks Handler->Shoes and Socks Wears Eye Protection Eye Protection Handler->Eye Protection Wears

Figure 2. A diagram showing the required personal protective equipment for handling this compound.

Handling and Storage

Handling:

  • Avoid contact with skin, eyes, or clothing.[3][5]

  • Wash thoroughly with soap and water after handling and before eating, drinking, chewing gum, using tobacco, or using the toilet.[3][5]

  • Use in a well-ventilated area. Engineering controls such as process enclosures or local exhaust ventilation should be used to keep airborne levels below recommended exposure limits.[3][5]

  • Ensure that eyewash stations and safety showers are located near the work area.[3][5]

Storage:

  • Store in the original container in a secure, dry, and cool place.[3][4][5]

  • Keep separated from other pesticides, fertilizers, food, and feed.[3][4][5]

  • Avoid cross-contamination with other pesticides.[3][5]

  • Protect from extreme temperatures.[3][5]

Disposal Plan

Pesticide wastes can be hazardous. Improper disposal of excess pesticide, spray mixture, or rinsate is a violation of Federal law.[3][5]

  • Product Disposal: If wastes cannot be disposed of by use according to label instructions, contact your State Pesticide or Environmental Control Agency, or the Hazardous Waste representative at the nearest EPA Regional Office for guidance.[3][4][5]

  • Container Disposal: Use a non-refillable container. Do not reuse or refill the empty container.[3][4][5] Refer to the product label for specific container disposal instructions. For containers of 5 gallons or less, triple rinse as follows:

    • Empty the remaining contents into application equipment or a mix tank and drain for 10 seconds after the flow begins to drip.

    • Fill the container ¼ full with water and recap.

    • Shake for 10 seconds.

    • Pour rinsate into application equipment or a mix tank or store rinsate for later use or disposal.

    • Drain for 10 seconds after the flow begins to drip.

    • Repeat this procedure two more times.[6]

By adhering to these safety protocols and operational plans, laboratory personnel can significantly mitigate the risks associated with handling this compound.

References

×

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.